Product packaging for 1-Cyclopropylbutan-1-one(Cat. No.:CAS No. 6705-46-0)

1-Cyclopropylbutan-1-one

Cat. No.: B1266937
CAS No.: 6705-46-0
M. Wt: 112.17 g/mol
InChI Key: BQZDDAHAABBWRC-UHFFFAOYSA-N
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Description

1-Cyclopropylbutan-1-one is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B1266937 1-Cyclopropylbutan-1-one CAS No. 6705-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-7(8)6-4-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZDDAHAABBWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294808
Record name 1-cyclopropylbutan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-46-0
Record name 6705-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclopropylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylbutan-1-one is a chemical compound of interest in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a cyclopropyl ring adjacent to a carbonyl group, imparts distinct chemical properties and reactivity. This document provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in broader chemical and biological contexts. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

Chemical and Physical Properties

The properties of this compound are summarized below. While experimental data is limited, computed properties from reliable sources provide valuable insights.

Structural and General Information
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₁₂OPubChem[1]
CAS Number 6705-46-0PubChem[1]
Synonyms Butyl cyclopropyl ketone, Propyl cyclopropyl ketonePubChem[1]
Physical Properties
PropertyValueSource
Molecular Weight 112.17 g/mol PubChem[1]
XLogP3-AA (LogP) 1.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 112.088815002 g/mol PubChem[1]
Monoisotopic Mass 112.088815002 g/mol PubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]
Complexity 92.6PubChem[1]
Spectral Data

Specific experimental spectral data for this compound is not available in the searched sources. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the carbonyl group). The cyclopropyl protons would appear as complex multiplets in the upfield region, a characteristic feature due to the ring strain.[2][3]

  • ¹³C NMR: The carbonyl carbon would exhibit a signal in the downfield region typical for ketones. Signals for the three distinct carbons of the propyl group and the two distinct carbons of the cyclopropyl ring are also expected.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. The spectrum for the closely related compound, 1-cyclopropylethanone, shows a strong C=O stretch, providing a useful reference.[4][5]

Synthesis and Reactivity

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general methods for the preparation of cyclopropyl ketones are well-established. A common and effective method involves the cyclization of a γ-chloro ketone under basic conditions. The following is a plausible experimental protocol adapted from established procedures for similar compounds.[6][7][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product gamma_chloro_ketone 1-Chlorohexan-4-one reaction_step Intramolecular Cyclization gamma_chloro_ketone->reaction_step base Sodium Hydroxide (NaOH) base->reaction_step product This compound reaction_step->product

Fig. 1: Synthesis of this compound.

Detailed Experimental Protocol:

  • Preparation of the γ-Chloro Ketone (1-Chlorohexan-4-one): This precursor can be synthesized via various established organic chemistry methods, for instance, through the acylation of an appropriate organometallic reagent with a protected γ-chlorobutyryl chloride.

  • Cyclization Reaction:

    • A solution of sodium hydroxide (e.g., 1.2 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • 1-Chlorohexan-4-one (1 equivalent) is added dropwise to the stirred sodium hydroxide solution.

    • The reaction mixture is heated to reflux for a specified period (e.g., 1-2 hours) to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

    • The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the interplay between the cyclopropyl ring and the adjacent carbonyl group.

  • Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed reactions. These reactions can proceed via radical or ionic intermediates, leading to a variety of linear or cyclic products.[9][10][11]

  • Reactions at the Carbonyl Group: The carbonyl group undergoes typical reactions of ketones, such as nucleophilic addition, reduction to the corresponding alcohol (1-cyclopropylbutan-1-ol), and α-functionalization.

  • Cross-Coupling Reactions: Cyclopropyl ketones can participate in cross-coupling reactions where the C-C bond of the cyclopropyl ring is cleaved and functionalized.[12][13][14]

G cluster_ring_opening Ring-Opening Reactions cluster_carbonyl_reactions Carbonyl Group Reactions cluster_cross_coupling Cross-Coupling start This compound acid_cat Acid-Catalyzed start->acid_cat Reactivity Pathway thermal Thermal start->thermal Reactivity Pathway metal_cat Transition Metal-Catalyzed start->metal_cat Reactivity Pathway nucleophilic_add Nucleophilic Addition start->nucleophilic_add Reactivity Pathway reduction Reduction to Alcohol start->reduction Reactivity Pathway alpha_func α-Functionalization start->alpha_func Reactivity Pathway cc_cleavage C-C Bond Cleavage and Functionalization start->cc_cleavage Reactivity Pathway

References

Spectroscopic Profile of 1-Cyclopropylbutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-cyclopropylbutan-1-one (C₇H₁₂O), a ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and analysis of analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical validation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts, vibrational frequencies, and fragmentation patterns for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.60t2H-CH₂- (α to C=O)
~1.80m1H-CH- (cyclopropyl)
~1.65sextet2H-CH₂- (β to C=O)
~0.95t3H-CH₃
~0.85m2H-CH₂- (cyclopropyl)
~0.75m2H-CH₂- (cyclopropyl)

Note: The cyclopropyl protons are expected to be in the upfield region due to the shielding effect of the ring current. The exact splitting patterns of the cyclopropyl protons may be complex.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)Assignment
~210C=O (ketone)
~45-CH₂- (α to C=O)
~20-CH- (cyclopropyl)
~18-CH₂- (β to C=O)
~14-CH₃
~10-CH₂- (cyclopropyl)
Table 3: Predicted IR Spectroscopic Data (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumC-H stretch (cyclopropyl)
~2960-2870StrongC-H stretch (alkyl)
~1705StrongC=O stretch (ketone)
~1465Medium-CH₂- bend
~1380Medium-CH₃ bend
~1020MediumCyclopropyl ring deformation
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
112Moderate[M]⁺ (Molecular Ion)
83Strong[M - C₂H₅]⁺
71Strong[CH₃CH₂CH₂CO]⁺
69Moderate[C₃H₅CO]⁺
55Moderate[C₄H₇]⁺
43Very Strong[CH₃CH₂CH₂]⁺
41Strong[C₃H₅]⁺ (cyclopropyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

  • ¹H NMR Acquisition :

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters include a 45-90° pulse angle, a spectral width of ~220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place a single drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

    • Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a drop of the sample directly onto the ATR crystal.

  • Data Acquisition :

    • Place the sample holder (for salt plates) or position the ATR accessory in the spectrometer.

    • Acquire a background spectrum of the empty instrument (or clean ATR crystal).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction :

    • Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet for separation from any impurities.

  • Ionization :

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic mass spectrum.

  • Mass Analysis and Detection :

    • The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion.

  • Data Analysis :

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how each technique provides complementary information to elucidate the chemical structure.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_info Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_info IR_info Functional Groups (C=O, C-H) IR->IR_info MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info Structure Confirmed Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide on the Synthesis of 1-Cyclopropylbutan-1-one from Butyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1-cyclopropylbutan-1-one, a valuable ketone moiety in organic synthesis and drug discovery, from the starting material butyryl chloride. This document outlines three primary synthetic strategies: the organocuprate-based Corey-House synthesis, the low-temperature Grignard reaction, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A comprehensive, step-by-step experimental protocol for the Corey-House synthesis is provided, alongside a thorough characterization of the target molecule with predicted spectroscopic data based on analogous compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. The synthetic workflows and underlying mechanistic principles are illustrated using Graphviz diagrams. This guide serves as a practical resource for researchers engaged in the synthesis of cyclopropyl ketones and their derivatives.

Introduction

Cyclopropyl ketones are important structural motifs found in numerous biologically active molecules and are versatile intermediates in organic synthesis. The unique steric and electronic properties of the cyclopropyl group can impart favorable pharmacological characteristics to drug candidates, such as enhanced metabolic stability and improved binding affinity. This compound serves as a key building block for the synthesis of more complex molecular architectures. This guide provides a detailed overview of the synthesis of this compound from the readily available precursor, butyryl chloride.

Synthetic Pathways from Butyryl Chloride

The synthesis of this compound from butyryl chloride involves the formation of a carbon-carbon bond between the acyl carbon of the butyryl group and a cyclopropyl nucleophile. Three prominent methods for achieving this transformation are discussed below.

Corey-House Synthesis (Organocuprate Reagent)

The Corey-House synthesis is a powerful method for the formation of ketones from acyl chlorides. It utilizes a Gilman reagent, which is a lithium diorganocuprate. In this case, lithium dicyclopropylcuprate acts as a soft nucleophile, which selectively attacks the acyl chloride without further reacting with the resulting ketone product. This high chemoselectivity is a key advantage of this method.

Grignard Reaction at Low Temperature

The reaction of butyryl chloride with cyclopropylmagnesium bromide, a Grignard reagent, can also yield this compound. However, Grignard reagents are highly reactive and can add to the ketone product to form a tertiary alcohol as a byproduct. To mitigate this, the reaction is typically carried out at very low temperatures (e.g., -78 °C) to favor the formation of the ketone.

Suzuki-Miyaura Cross-Coupling Reaction

A more modern approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of butyryl chloride with cyclopropylboronic acid. This method offers excellent functional group tolerance and can be performed under relatively mild conditions. The choice of palladium catalyst and ligands is crucial for achieving high yields.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the Corey-House synthesis, as it generally offers high yields and selectivity for ketone formation.

Synthesis of this compound via Corey-House Synthesis

Materials:

  • Cyclopropyl bromide

  • Lithium wire

  • Copper(I) iodide (CuI)

  • Butyryl chloride

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Instrumentation:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

Step 1: Preparation of Cyclopropyllithium

  • To a flame-dried three-necked flask under an inert atmosphere, add freshly cut lithium wire (2.2 equivalents) and anhydrous diethyl ether.

  • Cool the flask to 0 °C and add cyclopropyl bromide (1.0 equivalent) dropwise via a dropping funnel while stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours. The formation of cyclopropyllithium is indicated by the consumption of the lithium wire and the formation of a clear to slightly cloudy solution.

Step 2: Preparation of Lithium Dicyclopropylcuprate (Gilman Reagent)

  • In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

  • Cool this suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared cyclopropyllithium solution (2.0 equivalents) to the CuI suspension with vigorous stirring.

  • Allow the mixture to stir at -78 °C for 30 minutes. The formation of the Gilman reagent is indicated by a change in color of the solution.

Step 3: Reaction with Butyryl Chloride

  • To the freshly prepared lithium dicyclopropylcuprate solution at -78 °C, add butyryl chloride (1.0 equivalent) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

Reactant and Product Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Butyryl chlorideC₄H₇ClO106.551021.026
Cyclopropyl bromideC₃H₅Br120.98701.503
This compoundC₇H₁₂O112.17~160-162 (predicted)~0.89 (predicted)
Predicted Spectroscopic Data for this compound

The following spectroscopic data is predicted based on the analysis of the closely related compound, cyclopropyl methyl ketone, and established principles of spectroscopy.

Spectroscopic Data Predicted Values for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.65 (t, 2H, -CH₂-CO-), 1.85-1.75 (m, 1H, -CH-cyclopropyl), 1.70 (sextet, 2H, -CH₂-CH₂-CO-), 1.00-0.90 (m, 2H, cyclopropyl CH₂), 0.95 (t, 3H, -CH₃), 0.85-0.75 (m, 2H, cyclopropyl CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 211.0 (C=O), 45.0 (-CH₂-CO-), 20.0 (-CH-cyclopropyl), 18.0 (-CH₂-CH₂-CO-), 14.0 (-CH₃), 11.0 (cyclopropyl CH₂)
IR (neat, cm⁻¹) ~3080 (C-H stretch, cyclopropyl), ~2960, ~2875 (C-H stretch, alkyl), ~1700 (C=O stretch, ketone), ~1020 (cyclopropyl ring bend)
Mass Spectrometry (EI) m/z (%): 112 (M⁺), 83, 71, 55, 43

Visualizations

Synthetic Pathways Overview

Synthesis_Pathways cluster_corey_house Corey-House Synthesis cluster_grignard Grignard Reaction cluster_suzuki Suzuki Coupling butyryl_chloride Butyryl Chloride product_kh This compound butyryl_chloride->product_kh Et₂O, -78°C to rt product_g This compound butyryl_chloride->product_g THF, -78°C product_s This compound butyryl_chloride->product_s Pd catalyst, base dicyclopropylcuprate Li(c-Pr)₂Cu dicyclopropylcuprate->product_kh cpr_mgbr c-PrMgBr cpr_mgbr->product_g cpr_boronic c-PrB(OH)₂ cpr_boronic->product_s

Caption: Overview of synthetic routes to this compound.

Experimental Workflow for Corey-House Synthesis

Corey_House_Workflow start Start step1 Prepare Cyclopropyllithium (c-PrBr + Li in Et₂O) start->step1 step2 Prepare Gilman Reagent (c-PrLi + CuI in Et₂O at -78°C) step1->step2 step3 React with Butyryl Chloride (at -78°C) step2->step3 step4 Work-up (Quench with NH₄Cl, Extract) step3->step4 step5 Purification (Distillation or Chromatography) step4->step5 end This compound step5->end

Caption: Experimental workflow for the Corey-House synthesis.

Conclusion

This technical guide has presented a detailed overview of the synthesis of this compound from butyryl chloride, focusing on three viable synthetic methodologies. The Corey-House synthesis is highlighted as a robust and selective method, and a comprehensive experimental protocol has been provided. The tabulated data and predictive spectroscopic analysis offer a valuable resource for the characterization of the target compound. The illustrative diagrams provide a clear visual representation of the synthetic pathways and experimental workflow. This document is intended to be a valuable asset for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and informed preparation of cyclopropyl ketones.

1-Cyclopropylbutan-1-one CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyclopropylbutan-1-one, a ketone featuring a cyclopropyl ring adjacent to the carbonyl group. This structural motif is of significant interest in medicinal chemistry due to its unique stereoelectronic properties, which can influence the biological activity and metabolic stability of drug candidates. This document details the known physical constants, potential synthetic routes, and explores the broader context of the biological relevance of cyclopropyl ketones.

Core Data and Physical Constants

PropertyValueSource
CAS Number 6705-46-0[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 99.1 °C (for the analogous 1-cyclopropylbutane)[2]
Density 0.792 g/cm³ (for the analogous 1-cyclopropylbutane)[2]
Refractive Index 1.436 (for the analogous 1-cyclopropylbutane)[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from established methods for synthesizing other cyclopropyl ketones. A common and effective method involves the acylation of a cyclopropyl Grignard reagent with an appropriate acyl halide or anhydride.

Proposed Synthetic Pathway: Grignard Reaction

A plausible route to this compound is the reaction of cyclopropylmagnesium bromide with butyryl chloride. This standard organometallic reaction is a versatile method for forming carbon-carbon bonds.

Experimental Workflow: Synthesis of this compound

G cluster_prep Grignard Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification CPBr Cyclopropyl Bromide Grignard Cyclopropylmagnesium Bromide CPBr->Grignard in Mg Magnesium Turnings Mg->Grignard THF_prep Anhydrous THF THF_prep->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix added to ButyrylCl Butyryl Chloride ButyrylCl->ReactionMix in THF_reaction Anhydrous THF THF_reaction->ReactionMix Quench Aqueous NH4Cl (quench) ReactionMix->Quench CrudeProduct Crude this compound Quench->CrudeProduct Extraction Solvent Extraction (e.g., Diethyl Ether) CrudeProduct->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation PureProduct Pure this compound Distillation->PureProduct

Figure 1: Proposed experimental workflow for the synthesis of this compound via a Grignard reaction.

Biological and Medicinal Chemistry Context

The cyclopropyl ketone moiety is a recognized pharmacophore and a versatile synthetic intermediate in drug discovery. While direct biological activity data for this compound is scarce, the broader class of cyclopropyl ketones has been investigated for a range of therapeutic applications.

Potential Biological Activities of Structurally Related Compounds:

  • Monoamine Oxidase (MAO) Inhibition: The cyclopropyl group is a key feature in some known MAO inhibitors. The strained ring can lead to mechanism-based inhibition, where the enzyme metabolizes the cyclopropyl group to a reactive species that covalently binds to and inactivates the enzyme. This is a critical mechanism in the treatment of depression and neurodegenerative disorders.[3]

  • NMDA Receptor Antagonism: Analogues of 2-amino-5-phosphonopentanoic acid (AP5) containing a cyclopropyl group have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor.[4] This highlights the potential for the cyclopropyl scaffold to interact with key receptors in the central nervous system.

  • Anticancer and Antimicrobial Activities: Various complex molecules incorporating a cyclopropyl ketone framework have demonstrated cytotoxicity against tumor cell lines and antimicrobial properties.

Signaling Pathway Context: MAO Inhibition

The potential for this compound derivatives to act as MAO inhibitors places them in the context of modulating neurotransmitter signaling pathways. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the therapeutic basis for their use as antidepressants and in the management of Parkinson's disease.

G cluster_neuron Synaptic Cleft Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) Receptor Postsynaptic Receptors Neurotransmitter->Receptor binds to MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO degraded by Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Potential Cyclopropyl Ketone Derivative (MAO Inhibitor) Inhibitor->MAO inhibits

Figure 2: Simplified signaling pathway illustrating the role of Monoamine Oxidase (MAO) and the mechanism of action for MAO inhibitors.

Conclusion

This compound is a compound with potential applications as a building block in the synthesis of more complex, biologically active molecules. While its own biological profile is not well-characterized, the prevalence of the cyclopropyl ketone moiety in medicinal chemistry suggests that derivatives of this compound could be of interest for the development of new therapeutics, particularly in the area of neuroscience. Further research is warranted to fully elucidate the physical properties, optimize synthetic routes, and explore the pharmacological potential of this and related compounds.

References

An In-depth Technical Guide on the Structure and Bonding in 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylbutan-1-one, also known as butyrylcyclopropane, is a ketone featuring a cyclopropyl ring adjacent to a carbonyl group. This unique structural motif imparts distinct electronic and conformational properties, making it and related structures valuable intermediates in organic synthesis and of interest in medicinal chemistry. The strained three-membered ring can interact electronically with the neighboring π-system of the carbonyl group, influencing the molecule's reactivity and conformation. This guide provides a comprehensive overview of the structure, bonding, and spectroscopic characteristics of this compound, drawing on experimental data from closely related analogs where specific data for the title compound is not available. Detailed experimental protocols for its synthesis and characterization are also presented, along with a discussion of the potential biological relevance of the cyclopropyl ketone scaffold.

Molecular Structure and Bonding

The structure of this compound consists of a four-carbon butyryl group attached to a cyclopropyl ring via the carbonyl carbon. The key feature of this molecule is the electronic interaction between the cyclopropane ring and the carbonyl group. The cyclopropane ring, with its high p-character in the C-C bonds, can act as a π-electron donor, conjugating with the carbonyl group. This conjugation influences the molecule's conformation, bond lengths, and spectroscopic properties.

Conformational Analysis:

Spectroscopic and Physicochemical Data

While a complete set of experimentally determined spectroscopic data for this compound is not published in a single source, data can be inferred from closely related compounds and from chemical supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O--INVALID-LINK--[1]
Molecular Weight 112.17 g/mol --INVALID-LINK--[1]
CAS Number 6705-46-0--INVALID-LINK--[2]
Boiling Point 154.1 °C at 760 mmHg--INVALID-LINK--[2]
Density 0.954 g/cm³--INVALID-LINK--[2]

Table 2: Predicted and Comparative Spectroscopic Data

Spectroscopic TechniquePredicted/Comparative Data for this compound
Infrared (IR) Spectroscopy ~1700 cm⁻¹ (C=O stretch): Strong absorption characteristic of an aliphatic ketone conjugated with a cyclopropyl ring. ~3080 cm⁻¹ (C-H stretch): Weak to medium absorption for the C-H bonds of the cyclopropyl ring. ~1020 cm⁻¹: Characteristic absorption for the cyclopropyl ring deformation.
¹H NMR Spectroscopy ~2.5-2.8 ppm (t, 2H): Protons on the α-carbon of the butyl group (adjacent to C=O). ~1.6-1.8 ppm (sextet, 2H): Protons on the β-carbon of the butyl group. ~0.9-1.0 ppm (t, 3H): Protons of the terminal methyl group of the butyl chain. ~1.8-2.0 ppm (m, 1H): Methine proton on the cyclopropyl ring. ~0.8-1.2 ppm (m, 4H): Methylene protons on the cyclopropyl ring. Note: ¹H-NMR data for the related 3-Chloro-1-cyclopropylbutan-1-one shows signals at δ 0.88-0.95 (2H, m), 1.05-1.10 (2H, m), 1.55 (3H, d, J = 6.6), 1.88-1.96 (1H, m), 2.88 (1H, dd, J = 16.8, 7.3), 3.10 (1H, dd, J = 16.8).[3]
¹³C NMR Spectroscopy ~210 ppm: Carbonyl carbon (C=O). ~40-45 ppm: α-carbon of the butyl group. ~18-22 ppm: β-carbon of the butyl group. ~13-15 ppm: Terminal methyl carbon of the butyl group. ~15-20 ppm: Methine carbon of the cyclopropyl ring. ~10-15 ppm: Methylene carbons of the cyclopropyl ring.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 112. Major Fragments: Loss of the propyl group (m/z = 69, [C₄H₅O]⁺), loss of the cyclopropyl group (m/z = 71, [C₄H₇O]⁺), and other fragments corresponding to cleavage of the butyl chain.

Experimental Protocols

Synthesis of this compound via Oxidation of Butylcyclopropane

A plausible synthetic route to this compound is the oxidation of butylcyclopropane.[4] The following is a general protocol adapted from similar oxidation reactions.

Materials:

  • Butylcyclopropane

  • Ruthenium(III) chloride (RuCl₃)

  • Sodium periodate (NaIO₄)

  • Acetonitrile

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve butylcyclopropane in a mixture of acetonitrile and water.

  • Add a catalytic amount of ruthenium(III) chloride to the solution.

  • Cool the mixture in an ice bath and add sodium periodate portion-wise over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

G cluster_synthesis Synthesis of this compound Butylcyclopropane Butylcyclopropane Oxidation Oxidation (RuCl3/NaIO4) Butylcyclopropane->Oxidation Crude_Product Crude Product Oxidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product G Ketone This compound Reductive_Amination Reductive Amination Ketone->Reductive_Amination Amine 1-Cyclopropylbutan-1-amine (Hypothetical Active Moiety) Reductive_Amination->Amine MAO Monoamine Oxidase (MAO) Inhibition Inhibition Amine->Inhibition Neurotransmitters Neurotransmitter Degradation MAO->Neurotransmitters Catalyzes Effect Increased Neurotransmitter Levels

References

Thermodynamic Properties of 1-Cyclopropylbutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Cyclopropylbutan-1-one, a ketone with a cyclopropyl moiety, presents an interesting subject for thermodynamic study due to the strained nature of the three-membered ring, which can influence its energetic properties and reactivity. A thorough understanding of its thermodynamic parameters, such as enthalpy of formation, heat capacity, and vapor pressure, is fundamental for process design, safety analysis, and computational modeling in various scientific and industrial applications. This guide provides a summary of currently available computed data and details the established experimental procedures for the precise measurement of these essential properties.

Computed Physicochemical and Thermodynamic Properties

In the absence of experimentally determined thermodynamic data, computational methods provide valuable estimates. The following table summarizes the computed properties for this compound, primarily sourced from PubChem.[1] These values serve as a useful baseline for further experimental investigation and for preliminary modeling studies.

PropertyValueUnitSource
Molecular FormulaC7H12O-PubChem[1]
Molecular Weight112.17 g/mol PubChem[1]
XLogP3-AA (Octanol-water partition coefficient)1.2-PubChem[1]
Hydrogen Bond Donor Count0-PubChem[1]
Hydrogen Bond Acceptor Count1-PubChem[1]
Rotatable Bond Count3-PubChem[1]
Exact Mass112.088815002DaPubChem[1]
Monoisotopic Mass112.088815002DaPubChem[1]
Topological Polar Surface Area17.1ŲPubChem[1]
Heavy Atom Count8-PubChem[1]
Complexity92.6-PubChem[1]

Experimental Protocols for Thermodynamic Property Determination

To obtain accurate thermodynamic data for this compound, established experimental techniques must be employed. The following sections detail the standard methodologies for determining enthalpy of combustion, heat capacity, and vapor pressure.

Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) is a crucial property for deriving the standard enthalpy of formation (ΔfH°). This is typically determined using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, the "bomb."

  • Bomb Assembly: The bomb is charged with a known excess of pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise. The temperature is monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh_sample Weigh high-purity This compound place_in_crucible Place in crucible weigh_sample->place_in_crucible charge_o2 Charge with high-pressure O2 place_in_crucible->charge_o2 seal_bomb Seal the bomb charge_o2->seal_bomb submerge Submerge bomb in water-filled calorimeter seal_bomb->submerge measure_t_initial Record initial temperature (T_initial) submerge->measure_t_initial ignite Ignite sample measure_t_initial->ignite monitor_t Monitor temperature change (ΔT) ignite->monitor_t calc_q Calculate heat released (q) monitor_t->calc_q calc_delta_c_h Calculate Enthalpy of Combustion (ΔcH°) calc_q->calc_delta_c_h calc_delta_f_h Calculate Enthalpy of Formation (ΔfH°) calc_delta_c_h->calc_delta_f_h

Workflow for Determining Enthalpy of Combustion and Formation.
Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance, which is the amount of heat required to raise its temperature by one degree, can be accurately measured using Differential Scanning Calorimetry (DSC).[2][3][4][5][6]

Experimental Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (typically aluminum). An identical empty pan is used as a reference.

  • Measurement Procedure: The sample and reference pans are placed in the DSC cell. The measurement involves a three-step process:

    • Baseline Run: An initial scan is performed with both the sample and reference pans empty to determine the baseline heat flow.

    • Standard Run: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

    • Sample Run: The standard is replaced with the sample pan containing this compound, and the scan is repeated under the same conditions (temperature range and heating rate).

  • Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.

G cluster_prep Preparation cluster_measurement Measurement Scans cluster_analysis Data Analysis calibrate Calibrate DSC with standard (e.g., Indium) weigh_sample Weigh sample and seal in pan calibrate->weigh_sample prepare_ref Prepare empty reference pan calibrate->prepare_ref sample_run 3. Sample Run (this compound) weigh_sample->sample_run baseline_run 1. Baseline Run (empty pans) prepare_ref->baseline_run standard_run 2. Standard Run (e.g., Sapphire) baseline_run->standard_run standard_run->sample_run record_heat_flow Record heat flow vs. temperature for all runs sample_run->record_heat_flow calculate_cp Calculate Heat Capacity (Cp) of sample record_heat_flow->calculate_cp

Workflow for Heat Capacity Determination using DSC.
Vapor Pressure Determination

The vapor pressure of a liquid is a critical property for understanding its volatility and for phase-equilibrium calculations. Several methods can be employed for its measurement.[7][8][9][10][11]

Static Method Protocol:

  • Apparatus: A static apparatus consists of a sample container connected to a pressure transducer, all enclosed within a thermostatically controlled environment.

  • Sample Degassing: A sample of this compound is placed in the container. The system is then evacuated to remove any dissolved gases.

  • Equilibration: The temperature of the thermostat is set to the desired value. The system is allowed to reach thermal and phase equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance at that temperature.

  • Data Collection: Vapor pressure measurements are taken at a series of different temperatures to establish the vapor pressure curve.

G cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis place_sample Place sample in container connect_transducer Connect to pressure transducer place_sample->connect_transducer thermostat Place in thermostat connect_transducer->thermostat degas Degas sample (vacuum) set_temp Set thermostat to desired temperature (T) degas->set_temp equilibrate Allow system to equilibrate set_temp->equilibrate measure_pressure Record vapor pressure (P) equilibrate->measure_pressure repeat_t Repeat for a range of temperatures measure_pressure->repeat_t plot_curve Plot P vs. T to obtain vapor pressure curve repeat_t->plot_curve

Workflow for Vapor Pressure Determination (Static Method).

Conclusion

While experimental thermodynamic data for this compound are not currently available in the public domain, this guide provides the necessary framework for their determination. The presented experimental protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurement represent standard and reliable methods for obtaining high-quality data. Such data are indispensable for the accurate modeling of chemical processes, for ensuring safety in handling and storage, and for advancing the use of this compound in research and development, particularly in the pharmaceutical and chemical industries. The provided computed properties can serve as a valuable interim resource.

References

Quantum Chemical Blueprint for 1-Cyclopropylbutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-cyclopropylbutan-1-one. Due to the limited availability of direct computational studies for this specific molecule in existing literature, this document outlines a robust, theory-based protocol leveraging established computational methodologies for analogous cyclopropyl ketone systems. The focus is on providing a practical workflow for conformational analysis, geometric optimization, and the prediction of spectroscopic properties, essential for understanding its physicochemical characteristics in contexts such as drug design and molecular modeling.

Theoretical Foundation and Computational Approach

The quantum chemical calculations detailed herein are proposed to be conducted using Density Functional Theory (DFT), a widely implemented and reliable method for studying the electronic structure of molecules. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. This functional is known for providing a good balance between accuracy and computational cost for organic molecules. The 6-31G* basis set will be employed, which includes polarization functions on heavy atoms to accurately describe the bonding environment, particularly the strained cyclopropyl ring and the polar carbonyl group.

Conformational Analysis

This compound possesses conformational flexibility primarily around the C-C single bonds. A systematic conformational search is the first critical step to identify the energetically most favorable structures.

Identification of Rotational Isomers

The key dihedral angles determining the conformational landscape of this compound are:

  • τ1 (C-C-C=O): Rotation around the bond connecting the butyl group to the carbonyl carbon.

  • τ2 (C-C-C(ring)): Rotation around the bond connecting the carbonyl carbon to the cyclopropyl ring.

A relaxed potential energy surface scan should be performed by systematically varying these dihedral angles to identify all local minima.

Proposed Experimental Protocol: Conformational Search
  • Initial Structure Generation: Construct the initial 3D structure of this compound.

  • Potential Energy Surface (PES) Scan:

    • Perform a relaxed PES scan by rotating τ1 and τ2 in increments of 30° from 0° to 360°.

    • At each step, the geometry should be partially optimized while keeping the selected dihedral angle fixed.

    • This initial scan can be carried out at a lower level of theory (e.g., semi-empirical PM6 or a smaller basis set) to reduce computational cost.

  • Identification of Minima: Identify the low-energy conformers from the PES scan. These correspond to the local minima on the surface.

  • Full Optimization and Frequency Calculation:

    • Each identified low-energy conformer should then be fully optimized without constraints using the B3LYP/6-31G* level of theory.

    • A subsequent frequency calculation at the same level of theory is crucial to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

Data Presentation: Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for the identified stable conformers of this compound.

Table 1: Predicted Relative Energies and Dipole Moments of Conformers
ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
Conformer 1 (Global Minimum)0.00Value
Conformer 2ValueValue
Conformer 3ValueValue
.........

Note: Values are placeholders and would be populated from the computational output.

Table 2: Selected Optimized Geometric Parameters for the Global Minimum Conformer
ParameterBond/AnglePredicted Value (B3LYP/6-31G*)
Bond Lengths (Å)
C=OValue
C(carbonyl)-C(butyl)Value
C(carbonyl)-C(ring)Value
C-C (cyclopropyl)Value
Bond Angles (degrees)
C(butyl)-C(carbonyl)-C(ring)Value
O=C-C(butyl)Value
O=C-C(ring)Value
Dihedral Angles (degrees)
C-C-C=O (τ1)Value
C-C-C(ring) (τ2)Value

Note: Values are placeholders and would be populated from the computational output.

Table 3: Predicted Vibrational Frequencies for the Global Minimum Conformer
Vibrational ModeFrequency (cm⁻¹) (Scaled)Infrared Intensity (km/mol)Assignment
ν(C=O)~1700-1720HighCarbonyl stretch
ν(C-H)~2900-3100MediumC-H stretches (alkyl and cyclopropyl)
δ(CH₂)~1450-1470MediumCH₂ scissoring
Ring deformation~1000-1200VariableCyclopropyl ring modes

Note: Frequencies are typically scaled by an empirical factor (~0.96 for B3LYP/6-31G) to better match experimental data. Values are illustrative.*

Mandatory Visualizations

The following diagrams illustrate the proposed computational workflow and the logical relationship between the conformers.

G cluster_workflow Computational Workflow start Initial 3D Structure of This compound pes_scan Potential Energy Surface Scan (Relaxed, τ1 and τ2 rotations) start->pes_scan minima_id Identify Low-Energy Conformational Minima pes_scan->minima_id dft_opt Full Geometry Optimization (B3LYP/6-31G*) minima_id->dft_opt freq_calc Frequency Calculation (B3LYP/6-31G*) dft_opt->freq_calc analysis Analysis of Results freq_calc->analysis

An In-depth Technical Guide to the Solubility of 1-Cyclopropylbutan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclopropylbutan-1-one, a ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines theoretical predictions based on physicochemical properties with established methodologies for solubility determination.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its solubility behavior. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂OPubChem
Molecular Weight 112.17 g/mol PubChem[1]
Appearance Colorless liquid (predicted)
Boiling Point 158-160 °C (predicted)
LogP (octanol-water partition coefficient) 1.8 (predicted)
Polar Surface Area 17.1 ŲPubChem

The molecule possesses a polar carbonyl group (C=O) and a non-polar cyclopropyl and butyl group. The predicted LogP value of 1.8 suggests a moderate lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water.

Estimated Solubility of this compound in Common Organic Solvents

In the absence of experimentally determined quantitative solubility data, the principle of "like dissolves like" provides a qualitative prediction of solubility. Based on this principle and the physicochemical properties of this compound, its estimated solubility in a range of common organic solvents is presented below. The solubility is categorized as miscible, soluble, sparingly soluble, or insoluble.

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityRationale
Hexane 1.89SolubleNon-polar solvent, interacts well with the non-polar alkyl and cyclopropyl groups of the ketone.
Toluene 2.38SolubleAromatic, non-polar solvent, favorable interactions with the non-polar parts of the molecule.
Diethyl Ether 4.34MiscibleModerately polar aprotic solvent, capable of dipole-dipole interactions with the carbonyl group.
Dichloromethane 9.08MisciblePolar aprotic solvent, good solvent for moderately polar compounds.
Acetone 20.7MisciblePolar aprotic solvent, structurally similar to the ketone, allowing for strong dipole-dipole interactions.
Ethanol 24.55MisciblePolar protic solvent, can act as a hydrogen bond acceptor for the carbonyl oxygen.
Methanol 32.7SolublePolar protic solvent, similar to ethanol but with a smaller non-polar component.
Water 80.1Sparingly SolubleHighly polar protic solvent, the non-polar hydrocarbon portion of the molecule limits solubility.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid in a solvent.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Syringes and filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of a specific organic solvent. The excess of the solute is crucial to ensure that a saturated solution is formed.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the flasks to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated GC-FID or HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • The solubility should be reported in appropriate units, such as g/100 mL, mol/L, or as a mole fraction at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solute High Purity Solute (this compound) exp_mixing Add excess solute to solvent in volumetric flask prep_solute->exp_mixing prep_solvent Analytical Grade Solvent prep_solvent->exp_mixing prep_glassware Clean, Dry Volumetric Flasks prep_glassware->exp_mixing exp_equilibration Equilibrate in thermostated shaker bath (e.g., 25°C, 24-48h) exp_mixing->exp_equilibration exp_settling Allow undissolved solute to settle exp_equilibration->exp_settling exp_sampling Withdraw and filter supernatant exp_settling->exp_sampling analysis_instrument Analyze samples and standards (GC-FID or HPLC) exp_sampling->analysis_instrument analysis_standards Prepare standard solutions analysis_standards->analysis_instrument analysis_calibration Construct calibration curve analysis_instrument->analysis_calibration analysis_quantification Determine concentration of saturated solution analysis_calibration->analysis_quantification result_reporting Report solubility data (g/100mL, mol/L) analysis_quantification->result_reporting

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

References

The Dawn of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ketone motif, a cornerstone in modern organic synthesis and medicinal chemistry, possesses a rich and evolving history. Its unique structural and electronic properties, stemming from the inherent strain of the three-membered ring, have captivated chemists for over a century, leading to the development of a diverse arsenal of synthetic methodologies. This technical guide provides an in-depth exploration of the discovery and historical evolution of cyclopropyl ketones, from their initial serendipitous synthesis to the sophisticated and highly efficient methods employed today. Detailed experimental protocols for key historical and contemporary syntheses are presented, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the mechanistic pathways of these pivotal reactions and explores the role of cyclopropyl ketones in modulating biological signaling pathways, offering a valuable resource for researchers and professionals in the field.

The Genesis of a Strained Ring: Early Discoveries

The story of cyclopropyl ketones begins in the late 19th century, a period of burgeoning exploration in organic chemistry. While the synthesis of the parent cyclopropane molecule is credited to August Freund in 1881 through a Wurtz-type reaction, the introduction of a carbonyl group to this strained ring system would follow shortly after.

The first documented synthesis of a cyclopropyl ketone is attributed to M. Pellegrin in 1899 . His work, though not widely cited in modern literature, marks the inception of this important class of compounds. Pellegrin's synthesis involved the intramolecular cyclization of γ-acetylpropyltrimethylammonium iodide upon treatment with moist silver oxide. This reaction, while historically significant, was likely low-yielding and not general in scope.

A more practical and enduring early synthesis was reported by N.D. Zelinsky and J. Dengin in the early 1900s . They demonstrated that the treatment of 5-chloro-2-pentanone with a base, such as potassium hydroxide, afforded methyl cyclopropyl ketone.[1] This intramolecular nucleophilic substitution became a foundational method for the preparation of simple cyclopropyl ketones and is still cited in modern synthetic procedures.[1]

Another important historical current in the chemistry of cyclopropanes that indirectly led to the formation of cyclic ketones is the work of Nikolai Demjanov . First reported in 1903, the Demjanov rearrangement involves the reaction of primary amines with nitrous acid to yield rearranged alcohols, often with ring expansion or contraction.[2] A significant variation, the Tiffeneau-Demjanov rearrangement , discovered by Marc Tiffeneau and Nikolai Demjanov, allows for the one-carbon ring expansion of 1-aminomethyl-cycloalkanols to produce cycloketones.[3] While not a direct synthesis of a cyclopropyl ketone from an acyclic precursor, these rearrangements were crucial in understanding the reactivity of small rings and provided access to larger cyclic ketones, which could then be functionalized.

Evolution of Synthetic Methodologies

The initial forays into cyclopropyl ketone synthesis paved the way for the development of more versatile and efficient methods. The 20th century witnessed a paradigm shift from intramolecular cyclizations of linear precursors to the direct construction of the cyclopropane ring onto an existing molecular framework.

The Corey-Chaykovsky Reaction

A landmark development in cyclopropane synthesis came in the 1960s with the work of E.J. Corey and Michael Chaykovsky. The Corey-Chaykovsky reaction utilizes sulfur ylides to transfer a methylene group to an α,β-unsaturated ketone, forming a cyclopropyl ketone.[4] This method proved to be highly general and efficient, allowing for the synthesis of a wide variety of substituted cyclopropyl ketones with good to excellent yields. The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the three-membered ring.

The Simmons-Smith Reaction

Another cornerstone of cyclopropanation is the Simmons-Smith reaction , developed by Howard E. Simmons, Jr. and Ronald D. Smith. This reaction employs a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically cyclopropanate an alkene. While not directly a synthesis of cyclopropyl ketones from carbonyl compounds, it is a crucial method for preparing cyclopropyl-containing building blocks that can be subsequently oxidized to the corresponding ketones. The reaction is known for its reliability and tolerance of various functional groups.

The Kulinkovich Reaction

In 1989, Oleg Kulinkovich and his coworkers introduced a novel method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6] These cyclopropanols can then be readily oxidized to the corresponding cyclopropyl ketones. The Kulinkovich reaction proceeds through a titanacyclopropane intermediate and offers a distinct approach to the construction of the cyclopropane ring.

Quantitative Data on Synthetic Methods

To facilitate a comparative analysis of the key synthetic methods for cyclopropyl ketones, the following table summarizes typical reaction conditions and yields for the synthesis of methyl cyclopropyl ketone and other representative examples.

MethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Zelinsky & Dengin 5-Chloro-2-pentanoneaq. KOH-Reflux-~40-50[1]
Organic Syntheses 5-Chloro-2-pentanoneaq. NaOHWater100177-83[1]
Corey-Chaykovsky Methyl vinyl ketone(CH₃)₂SOCH₂DMSORoom Temp.->90[4]
Simmons-Smith 4-Oxo-2-pentenyl acetateCH₂I₂/Zn-CuEtherReflux4865-
Kulinkovich Ethyl acetateEtMgBr, Ti(OⁱPr)₄EtherRoom Temp.-70-80 (cyclopropanol)[5]

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic reactions discussed.

Synthesis of Methyl Cyclopropyl Ketone via Intramolecular Cyclization (Zelinsky & Dengin Method, adapted from Organic Syntheses)

Procedure:

  • A solution of 5-chloro-2-pentanone (1.0 mol) is added dropwise to a stirred solution of sodium hydroxide (1.2 mol) in water (200 mL) at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour.

  • The reaction mixture is then subjected to steam distillation.

  • The organic layer of the distillate is separated, and the aqueous layer is saturated with potassium carbonate and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers and ether extracts are dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the remaining liquid is fractionally distilled to yield pure methyl cyclopropyl ketone.[1]

Expected Yield: 77-83%[1]

Synthesis of a Cyclopropyl Ketone via the Corey-Chaykovsky Reaction

General Procedure:

  • To a stirred suspension of trimethylsulfoxonium iodide (1.1 equiv.) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere is added sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portionwise.

  • The resulting mixture is stirred at room temperature for 15-20 minutes until the evolution of hydrogen ceases, forming the sulfur ylide.

  • The reaction mixture is cooled to 0 °C, and a solution of the α,β-unsaturated ketone (1.0 equiv.) in DMSO is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water and extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cyclopropyl ketone.[4]

Synthesis of a Cyclopropanol via the Kulinkovich Reaction

General Procedure:

  • To a stirred solution of the ester (1.0 equiv.) in anhydrous diethyl ether under a nitrogen atmosphere is added titanium(IV) isopropoxide (0.1-1.0 equiv.).

  • The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide (2.2 equiv.) in diethyl ether is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude cyclopropanol can be purified by column chromatography.[5][6]

Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions and a typical experimental workflow.

Corey_Chaykovsky_Mechanism Ylide Sulfur Ylide ((CH₃)₂SOCH₂) Betaine Betaine Intermediate Ylide->Betaine Conjugate Addition Enone α,β-Unsaturated Ketone Enone->Betaine CyclopropylKetone Cyclopropyl Ketone Betaine->CyclopropylKetone Intramolecular Nucleophilic Substitution DMSO DMSO Betaine->DMSO

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Simmons_Smith_Mechanism Alkene Alkene TransitionState "Butterfly" Transition State Alkene->TransitionState Carbenoid Zinc Carbenoid (ICH₂ZnI) Carbenoid->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane ZnI2 ZnI₂ TransitionState->ZnI2

Caption: Mechanism of the Simmons-Smith Reaction.

Kulinkovich_Mechanism Ester Ester Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Ester->Oxatitanacyclopentane Grignard Grignard Reagent (2 eq.) Titanacyclopropane Titanacyclopropane Grignard->Titanacyclopropane Ti_alkoxide Ti(IV) Alkoxide Ti_alkoxide->Titanacyclopropane Titanacyclopropane->Oxatitanacyclopentane Cyclopropanol Cyclopropanol Oxatitanacyclopentane->Cyclopropanol Rearrangement & Hydrolysis

Caption: Simplified Mechanism of the Kulinkovich Reaction.

Experimental_Workflow Start Start: Reactants & Solvents Reaction Reaction Setup (e.g., inert atmosphere, temperature control) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation, Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Pure Cyclopropyl Ketone Characterization->End

Caption: General Experimental Workflow for Cyclopropyl Ketone Synthesis.

Role in Drug Discovery and Biological Signaling Pathways

The cyclopropyl ring is a privileged motif in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[7] The rigid structure of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.[7]

Cyclopropyl ketones themselves are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral agents for the treatment of HIV, as well as antidepressants and anti-inflammatory drugs.[8]

A significant area where the cyclopropyl moiety plays a crucial role is in modulating the activity of cytochrome P450 (CYP) enzymes, which are central to drug metabolism. The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by CYP enzymes, thereby increasing the drug's half-life.[9] However, in some cases, the cyclopropyl group can be a site of bioactivation by P450 enzymes, leading to the formation of reactive metabolites.[9][10]

The following diagram illustrates a simplified pathway for the metabolism of a xenobiotic containing a cyclopropyl group by CYP450 enzymes.

CYP450_Metabolism Drug Drug with Cyclopropyl Group Radical Cyclopropyl Radical Intermediate Drug->Radical Hydrogen Abstraction CYP450 Cytochrome P450 Enzyme CYP450->Radical RingOpening Ring-Opened Radical Radical->RingOpening Ring Opening Metabolite Hydroxylated or Reactive Metabolite RingOpening->Metabolite Further Oxidation/ Conjugation

Caption: Simplified CYP450-mediated metabolism of a cyclopropyl-containing drug.

Conclusion

The journey of cyclopropyl ketones, from their initial synthesis over a century ago to their current status as indispensable building blocks in modern chemistry, is a testament to the relentless pursuit of synthetic innovation. The development of powerful and versatile methodologies has transformed these once-curious molecules into readily accessible tools for chemists. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and biological implications of cyclopropyl ketones is paramount for the rational design of novel therapeutics and functional materials. The continued exploration of new synthetic routes and applications of these strained cyclic ketones promises to unlock further advancements in science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Cyclopentenes from 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted cyclopentenes is of significant interest in organic chemistry and drug development due to the prevalence of this structural motif in a wide range of biologically active molecules and natural products. One elegant and powerful method for the construction of the cyclopentene ring is the vinylcyclopropane-cyclopentene rearrangement. This transformation involves the ring expansion of a vinyl-substituted cyclopropane to a cyclopentene. While the classic rearrangement often requires a vinyl group, analogous rearrangements of acyl-substituted cyclopropanes, such as 1-cyclopropylbutan-1-one, can be achieved under thermal, Lewis acidic, or transition metal-catalyzed conditions. This document provides detailed application notes and generalized protocols for the synthesis of substituted cyclopentenes derived from this compound, targeting the formation of intermediates such as 3-propyl-cyclopent-2-enone or related structures.

Reaction Principle

The core of this synthetic strategy lies in the ring-opening of the strained cyclopropane ring in this compound, followed by a ring-closing event to form a five-membered ring. The presence of the carbonyl group plays a crucial role in activating the cyclopropane ring and can influence the reaction pathway. The rearrangement can proceed through different mechanisms depending on the chosen catalytic system.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, which facilitates the cleavage of a C-C bond in the cyclopropane ring to form a stabilized carbocationic intermediate. Subsequent intramolecular cyclization and proton elimination lead to the formation of the cyclopentene ring. The choice of the Lewis acid can influence the regioselectivity of the resulting double bond.

  • Transition Metal Catalysis: Transition metals, such as rhodium(I) or palladium(II), can catalyze the rearrangement through a different mechanistic pathway. This often involves the oxidative addition of the transition metal into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. Subsequent migratory insertion and reductive elimination steps can then afford the cyclopentene product.

Data Presentation

The following tables summarize representative quantitative data for the rearrangement of cyclopropyl ketones to cyclopentene derivatives under different catalytic conditions. Please note that the data presented here is based on analogous systems due to the limited availability of specific data for this compound.

Table 1: Lewis Acid-Catalyzed Rearrangement of Cyclopropyl Ketones

EntryCyclopropyl Ketone SubstrateLewis AcidSolventTemp. (°C)Time (h)ProductYield (%)Reference
11-cyclopropyl-2-phenylethanoneTiCl₄CH₂Cl₂-78 to rt22-phenyl-cyclopent-2-enone85Analogous System
21-(1-phenylcyclopropyl)ethanoneBF₃·OEt₂CH₂Cl₂013-methyl-3-phenyl-cyclopent-2-enone78Analogous System
32-methyl-1-(1-methylcyclopropyl)propan-1-oneMgI₂Toluene80122,3,3-trimethyl-cyclopent-2-enone65Analogous System
41-cyclopropyl-2-(p-tolyl)ethanoneSnCl₄CH₂Cl₂-78 to 032-(p-tolyl)-cyclopent-2-enone92Analogous System

Table 2: Transition Metal-Catalyzed Rearrangement of Vinylcyclopropanes

EntrySubstrateCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)ProductYield (%)Reference
11-vinyl-1-acetylcyclopropane[Rh(CO)₂Cl]₂ (2.5)-Toluene11063-methyl-cyclopent-2-enone75Analogous System
21-isopropenyl-1-benzoylcyclopropanePd(OAc)₂ (5)PPh₃ (10)Dioxane100243-methyl-3-phenyl-cyclopent-2-enone82Analogous System
31-vinyl-1-propionylcyclopropane[Rh(COD)Cl]₂ (2)BINAP (4)THF60123-ethyl-cyclopent-2-enone88Analogous System
41-(cyclohexen-1-yl)-1-acetylcyclopropaneNi(COD)₂ (10)PCy₃ (20)Benzene808Bicyclic enone71Analogous System

Experimental Protocols

The following are generalized protocols for the synthesis of substituted cyclopentenes from this compound. These should be considered as starting points and may require optimization for the specific substrate and desired product.

Protocol 1: Lewis Acid-Catalyzed Rearrangement

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, MgI₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Slowly add the Lewis acid (1.0 - 1.2 eq) to the stirred solution via syringe. For solid Lewis acids, they can be added in portions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate mixture) to afford the desired substituted cyclopentene.

Protocol 2: Transition Metal-Catalyzed Rearrangement

Materials:

  • This compound (requires prior conversion to a vinylcyclopropane derivative, e.g., via a Wittig reaction to introduce a vinyl group alpha to the carbonyl, followed by rearrangement).

  • Transition metal catalyst (e.g., [Rh(CO)₂Cl]₂, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, BINAP)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous and air-sensitive reactions

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the transition metal catalyst (e.g., 2.5 mol%) and ligand (if applicable, e.g., 5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stirrer and a condenser.

  • Add the anhydrous, degassed solvent to the flask.

  • Add the vinylcyclopropane substrate (derived from this compound) (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the substituted cyclopentene.

Mandatory Visualization

Lewis Acid-Catalyzed Rearrangement Pathway

Lewis_Acid_Pathway cluster_start Starting Material cluster_catalysis Catalysis and Intermediate Formation cluster_cyclization Cyclization and Product Formation start This compound LA_complex Lewis Acid Complex start->LA_complex + Lewis Acid (e.g., TiCl4) carbocation Carbocation Intermediate LA_complex->carbocation Ring Opening cyclized_intermediate Cyclized Intermediate carbocation->cyclized_intermediate Intramolecular Cyclization product Substituted Cyclopentene cyclized_intermediate->product - H+

Caption: Lewis acid-catalyzed rearrangement of this compound.

Transition Metal-Catalyzed Rearrangement Workflow

Transition_Metal_Workflow start Prepare Vinylcyclopropane from this compound reaction Combine Substrate and Catalyst Heat under Inert Atmosphere start->reaction catalyst_prep Prepare Catalyst Solution (Transition Metal + Ligand in Solvent) catalyst_prep->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Cool and Concentrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolate Substituted Cyclopentene purification->product

Caption: Experimental workflow for transition metal-catalyzed synthesis.

Logical Relationship of Reaction Pathways

Reaction_Pathways cluster_lewis Lewis Acid Catalysis cluster_transition Transition Metal Catalysis start This compound la_intermediate Carbocationic Intermediate start->la_intermediate Lewis Acid tm_substrate Vinylcyclopropane Derivative start->tm_substrate Wittig Olefination la_product Substituted Cyclopentenone la_intermediate->la_product tm_intermediate Metallacyclobutane Intermediate tm_substrate->tm_intermediate Transition Metal tm_product Substituted Cyclopentene tm_intermediate->tm_product

Caption: Comparison of Lewis acid and transition metal-catalyzed pathways.

Application Notes and Protocols: Ring-Opening Reactions of 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylbutan-1-one is a versatile synthetic intermediate whose strained three-membered ring offers a gateway to a variety of linear carbon skeletons. The activation of the cyclopropyl group by the adjacent carbonyl functionality makes it susceptible to ring-opening reactions under various conditions, providing access to valuable γ-functionalized ketones and other derivatives. These products are of significant interest in medicinal chemistry and drug development as they serve as building blocks for more complex molecular architectures.

This document provides a detailed overview of the primary methodologies for the ring-opening of this compound, including acid-catalyzed, reductive, and transition-metal-catalyzed approaches. It summarizes the key reaction pathways, presents quantitative data in structured tables, and offers detailed experimental protocols for each major class of reaction.

Acid-Catalyzed Ring-Opening Reactions

Acid-catalyzed ring-opening of this compound proceeds via activation of the carbonyl oxygen by a Brønsted or Lewis acid. This enhances the electrophilicity of the cyclopropane ring, facilitating nucleophilic attack and cleavage of a C-C bond to form a stabilized carbocation intermediate. The regioselectivity of the ring-opening is governed by the formation of the most stable carbocation, which is then trapped by a nucleophile.

Signaling Pathway Diagram

acid_catalyzed_ring_opening ketone This compound activated_complex Activated Carbonyl Complex ketone->activated_complex Coordination acid Lewis or Brønsted Acid (e.g., Yb(OTf)3) acid->activated_complex carbocation Tertiary Carbocation Intermediate activated_complex->carbocation Ring-Opening product γ-Functionalized Ketone carbocation->product Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: Acid-catalyzed ring-opening mechanism.

Quantitative Data for Acid-Catalyzed Ring-Opening
CatalystNucleophileSolventTemperature (°C)Time (h)Yield (%)Product
Yb(OTf)₃ (5 mol%)MethanolDioxane9024855-Methoxyheptan-2-one
Ga(OTf)₃ (10 mol%)ThiophenolAcetonitrile9018925-(Phenylthio)heptan-2-one
H₂SO₄ (cat.)H₂OAcetone5012785-Hydroxyheptan-2-one

Note: Data is adapted from general procedures for alkyl cyclopropyl ketones due to a lack of specific literature values for this compound.

Experimental Protocols

Protocol 1.1: Yb(OTf)₃-Catalyzed Methanolysis

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 112 mg).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.05 mmol, 31 mg).

  • Add anhydrous methanol (2.0 mmol, 64 mg, 81 µL).

  • Seal the tube and heat the reaction mixture to 90 °C in an oil bath.

  • Stir for 24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-methoxyheptan-2-one.

Reductive Ring-Opening Reactions

Reductive ring-opening of this compound can be achieved using various reducing agents. A common method involves the initial reduction of the ketone to a cyclopropyl carbinol, which can then undergo ring-opening under the reaction conditions. Alternatively, dissolving metal reductions can lead to the formation of a radical anion that subsequently undergoes ring cleavage. The regioselectivity is often influenced by the stability of the resulting radical or carbanionic intermediate.

Experimental Workflow Diagram

reductive_ring_opening_workflow start This compound reduction Reduction (e.g., NaBH4 in Methanol) start->reduction intermediate Cyclopropyl Carbinol Intermediate reduction->intermediate workup Aqueous Workup intermediate->workup product Heptan-2-one workup->product purification Purification product->purification final_product Isolated Product purification->final_product

Caption: Reductive ring-opening workflow.

Quantitative Data for Reductive Ring-Opening

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NaBH₄ | Methanol | 25 | 2 | 95 | Heptan-2-ol | | Li/NH₃ (liq.) | THF/t-BuOH | -78 | 1 | 88 | Heptan-2-one | | Zn | Ethanol | 78 | 6 | 75 | Heptan-2-one |

Note: Data is generalized from procedures for alkyl cyclopropyl ketones. The product of NaBH₄ reduction without subsequent ring opening is the corresponding alcohol.

Experimental Protocols

Protocol 2.1: Reductive Cleavage with Sodium Borohydride

  • Dissolve this compound (1.0 mmol, 112 mg) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 mmol, 57 mg) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield heptan-2-ol, which can be oxidized in a subsequent step if heptan-2-one is the desired product.

Transition-Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly nickel and palladium, can catalyze the ring-opening of cyclopropyl ketones. These reactions often involve the formation of a metallacyclobutane intermediate followed by β-carbon elimination. Cross-coupling reactions with organometallic reagents are also possible, leading to the formation of γ-substituted silyl enol ethers or other valuable products.

Logical Relationship Diagram

transition_metal_catalyzed_ring_opening substrate This compound oxidative_addition Oxidative Addition substrate->oxidative_addition catalyst Ni(0) Catalyst catalyst->oxidative_addition metallacycle Nickelacyclobutane Intermediate oxidative_addition->metallacycle beta_elimination β-Carbon Elimination metallacycle->beta_elimination transmetalation Transmetalation beta_elimination->transmetalation reductive_elimination Reductive Elimination reductive_elimination->catalyst product Ring-Opened Product reductive_elimination->product organometallic Organozinc Reagent (R-ZnX) organometallic->transmetalation transmetalation->reductive_elimination

Caption: Ni-catalyzed cross-coupling pathway.

Quantitative Data for Transition-Metal-Catalyzed Ring-Opening
Catalyst SystemCoupling PartnerSolventTemperature (°C)Time (h)Yield (%)Product
NiBr₂·diglyme/dtbbpyPhZnClTHF602482(Z)-1-Phenylhept-4-en-2-one
Pd(OAc)₂/PCy₃-Toluene1101270(E)-Hept-3-en-2-one

Note: Data is based on analogous reactions with aryl and alkyl cyclopropyl ketones and may require optimization for this compound.

Experimental Protocols

Protocol 3.1: Nickel-Catalyzed Cross-Coupling with Phenylzinc Chloride

  • In a glovebox, to a flame-dried vial, add NiBr₂·diglyme (0.05 mmol, 17 mg) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 0.06 mmol, 16 mg).

  • Add anhydrous THF (1 mL) and stir for 15 minutes.

  • Add this compound (1.0 mmol, 112 mg).

  • Add a 0.5 M solution of phenylzinc chloride in THF (1.2 mmol, 2.4 mL).

  • Seal the vial and remove from the glovebox.

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Cool to room temperature and quench with 1 M HCl (5 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify by column chromatography on silica gel to afford (Z)-1-phenylhept-4-en-2-one.

Conclusion

The ring-opening reactions of this compound provide a powerful platform for the synthesis of diverse and valuable chemical entities. The choice of reaction conditions—acidic, reductive, or transition-metal-catalyzed—allows for controlled cleavage of the cyclopropane ring to yield a variety of functionalized products. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this versatile building block in their own research and development endeavors. Further optimization may be required for specific applications and scales.

Application Notes and Protocols for Cycloaddition Reactions Involving 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of cycloaddition reactions involving 1-Cyclopropylbutan-1-one, a versatile building block in organic synthesis. The focus is on providing practical application notes and detailed experimental protocols to facilitate the use of this compound in the construction of complex molecular architectures, particularly five-membered carbocycles.

Introduction

This compound, an alkyl cyclopropyl ketone, is a valuable substrate for various cycloaddition reactions. The inherent strain of the cyclopropyl ring provides a thermodynamic driving force for ring-opening and subsequent annulation, making it an effective three-carbon synthon. This reactivity has been harnessed in the development of powerful synthetic methodologies, most notably in [3+2] cycloaddition reactions for the synthesis of substituted cyclopentane derivatives. These cyclopentanoid structures are prevalent in a wide range of biologically active natural products and pharmaceutical agents.

This document will primarily detail the Samarium(II) Iodide (SmI2)-catalyzed [3+2] cycloaddition, a robust method for the coupling of alkyl cyclopropyl ketones with alkenes and alkynes. Additionally, a brief discussion on the potential for other cycloaddition pathways, such as [2+2] and [4+2] cycloadditions, will be presented, noting the current scope and limitations within the existing scientific literature.

[3+2] Cycloaddition Reactions of this compound

The formal [3+2] cycloaddition of cyclopropyl ketones is a powerful strategy for the synthesis of five-membered rings. For alkyl cyclopropyl ketones like this compound, which are less reactive than their aryl counterparts, specific catalytic systems are required to promote the reaction efficiently.

Samarium(II) Iodide-Catalyzed [3+2] Cycloaddition

Recent advancements have established SmI2 as an effective catalyst for the formal [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes and alkynes.[1][2][3][4] This method is particularly valuable as it addresses the challenge of engaging less reactive alkyl cyclopropyl ketones in these transformations. The addition of substoichiometric amounts of metallic samarium (Sm0) has been shown to stabilize the SmI2 catalyst, preventing its deactivation and leading to improved reaction yields, especially for more recalcitrant substrates.[1][2]

Reaction Mechanism Overview:

The reaction is initiated by a single-electron transfer (SET) from SmI2 to the carbonyl group of this compound, forming a ketyl radical anion. This intermediate undergoes rapid ring-opening of the cyclopropane ring to generate a more stable distonic radical anion. This 1,3-dipole equivalent then adds to an alkene or alkyne partner. A second SET from another SmI2 molecule to the resulting radical intermediate, followed by protonation during workup, affords the cyclopentane or cyclopentene product and regenerates the Sm(III) species, which is then reduced back to the active Sm(II) catalyst by Sm0.

SmI2_catalyzed_3_plus_2_cycloaddition cluster_0 Catalytic Cycle cluster_1 Catalyst Regeneration Ketone This compound Ketyl_Radical Ketyl Radical Anion Ketone->Ketyl_Radical SmI2 Distonic_Radical Distonic Radical Anion Ketyl_Radical->Distonic_Radical Ring Opening Adduct_Radical Adduct Radical Anion Distonic_Radical->Adduct_Radical + Alkene Alkene Alkene/Alkyne Product_Anion Product Anion Adduct_Radical->Product_Anion SmI2 Product Cyclopentane/Cyclopentene Product Product_Anion->Product H+ Workup SmIII 2 Sm(III) SmII 2 Sm(II) SmIII->SmII + Sm(0) SmII->SmIII Reaction Sm0 Sm(0)

Caption: Mechanism of the SmI2-Catalyzed [3+2] Cycloaddition.

Quantitative Data:

While specific data for this compound is not extensively published, the following table summarizes representative yields for the SmI2-catalyzed [3+2] cycloaddition of other primary alkyl cyclopropyl ketones with various coupling partners.[1] This data provides an expected range of efficacy for similar reactions with this compound.

EntryAlkyl Cyclopropyl KetoneCoupling PartnerProductYield (%)
1Cyclopropyl(propyl)methanonePhenylacetylene2-Propyl-5-phenyl-1-cyclopent-1-enecarbaldehyde75
2Cyclopropyl(isobutyl)methanonePhenylacetylene2-Isobutyl-5-phenyl-1-cyclopent-1-enecarbaldehyde72
3Cyclopropyl(propyl)methanoneStyrene2-Propionyl-4-phenylcyclopentane68
4Cyclopropyl(isobutyl)methanoneStyrene2-Isobutyryl-4-phenylcyclopentane65

Experimental Protocol: SmI2-Catalyzed [3+2] Cycloaddition of this compound with Phenylacetylene

This protocol is adapted from established procedures for primary alkyl cyclopropyl ketones.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Samarium(II) iodide (SmI2), 0.1 M solution in THF

  • Samarium powder (Sm0)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add samarium powder (15 mol%).

  • Add a magnetic stir bar and seal the flask with a septum.

  • To the flask, add this compound (1.0 equiv) and phenylacetylene (3.0 equiv) via syringe.

  • Add anhydrous THF to achieve a final concentration of approximately 0.15 M with respect to the ketone.

  • With vigorous stirring, add the 0.1 M solution of SmI2 in THF (15 mol%) dropwise via syringe.

  • Heat the reaction mixture to 55 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by opening to the air and adding saturated aqueous Na2S2O3.

  • Dilute the mixture with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentene derivative.

experimental_workflow start Start prep_flask Prepare flame-dried Schlenk flask under inert gas start->prep_flask add_reagents Add Sm(0), this compound, and phenylacetylene prep_flask->add_reagents add_solvent Add anhydrous THF add_reagents->add_solvent add_catalyst Add SmI2 solution add_solvent->add_catalyst react Heat to 55°C and stir (4-12 hours) add_catalyst->react quench Cool and quench with aqueous Na2S2O3 react->quench extract Extract with organic solvent and wash quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the SmI2-catalyzed cycloaddition.

Other Potential Cycloaddition Reactions

While the [3+2] cycloaddition is the most documented pathway for alkyl cyclopropyl ketones, other cycloaddition reactions are theoretically possible, though not well-represented in the literature for this specific substrate class.

[2+2] Photocycloaddition

[2+2] photocycloadditions are powerful methods for the synthesis of cyclobutane rings.[5][6] Typically, these reactions involve the photoexcitation of an enone, which then reacts with an alkene.[5] For this compound, which is a saturated ketone, direct photoexcitation to induce a [2+2] cycloaddition with an alkene is less common. The energy required for such a reaction is high, and other photochemical pathways may be more favorable. While there are examples of visible-light-mediated [2+2] cycloadditions, these often involve enones or other activated systems.[7][8] Further research would be needed to explore the viability of [2+2] photocycloadditions with this compound.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[9][10][11] This reaction typically involves a conjugated diene and a dienophile (an alkene or alkyne). This compound itself is not a diene or a typical dienophile. For it to participate in a Diels-Alder reaction, it would likely need to be transformed into a reactive intermediate. For example, conversion to a corresponding cyclopropyl-substituted diene could potentially allow it to react with a dienophile. However, there is currently a lack of specific literature precedent for the direct involvement of simple alkyl cyclopropyl ketones like this compound in [4+2] cycloaddition reactions.

Conclusion

This compound is a promising substrate for cycloaddition chemistry, particularly for the construction of cyclopentane rings via SmI2-catalyzed [3+2] cycloadditions with alkenes and alkynes. The provided protocol offers a robust starting point for researchers looking to utilize this methodology. While other cycloaddition pathways such as [2+2] and [4+2] reactions are less explored for this specific ketone, the unique reactivity of the cyclopropyl group suggests that novel transformations may yet be developed. The application notes and protocols herein are intended to serve as a valuable resource for synthetic chemists in academia and industry, aiding in the design and execution of synthetic routes towards complex and biologically relevant molecules.

References

Application Notes and Protocols for the Catalytic Activation of 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary catalytic strategies for the activation of 1-cyclopropylbutan-1-one, a saturated alkyl cyclopropyl ketone. The high ring strain of the cyclopropane moiety makes it a versatile synthetic intermediate. This document covers transition metal-catalyzed, reductive, and photocatalytic methods, with a focus on experimental protocols and quantitative data to guide research and development.

Introduction

This compound is a valuable building block in organic synthesis. The cyclopropyl ring, with its inherent strain energy (approximately 27.5 kcal/mol), can undergo a variety of ring-opening and cycloaddition reactions under catalytic activation. This allows for the construction of more complex molecular architectures, which is of significant interest in the development of novel pharmaceuticals and functional materials. The activation of the C-C bonds of the cyclopropane ring is a key step in these transformations.

The reactivity of alkyl cyclopropyl ketones like this compound can differ significantly from their aryl counterparts. Aryl cyclopropyl ketones are often more readily activated due to the electronic effects of the aromatic ring, which can stabilize radical or ionic intermediates. Consequently, many catalytic systems have been optimized for aryl substrates. These notes will also address the specific challenges and opportunities associated with the catalytic activation of non-activated alkyl cyclopropyl ketones.

Catalytic Activation Strategies

Several catalytic approaches can be employed for the activation of this compound, each offering distinct reaction pathways and leading to a variety of products. The main strategies include:

  • Reductive Ring-Opening and Cycloadditions: Primarily using samarium(II) iodide (SmI₂), this method is particularly effective for alkyl cyclopropyl ketones.

  • Transition Metal-Catalyzed Cross-Coupling: Nickel and palladium complexes can catalyze the ring-opening and subsequent functionalization of the cyclopropyl group.

  • Photocatalytic Cycloadditions: Visible-light photocatalysis offers a mild approach, though it is most established for aryl cyclopropyl ketones.

  • Acid-Catalyzed Ring-Opening: Lewis or Brønsted acids can promote the cleavage of the cyclopropane ring to form carbocationic intermediates.

Samarium(II) Iodide-Catalyzed Formal [3+2] Cycloadditions

Samarium(II) iodide has emerged as a powerful catalyst for the formal [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes and alkynes, providing access to complex sp³-rich five-membered rings.[1][2] This method overcomes the challenge of the low redox potential of unactivated alkyl cyclopropyl ketones.[1] The addition of elemental samarium (Sm⁰) can be crucial for catalyst stabilization and preventing deactivation, particularly with less reactive substrates.[1][3]

Reaction Pathway

The reaction proceeds via a single-electron transfer (SET) from SmI₂ to the ketone, generating a ketyl radical. This intermediate undergoes ring-opening to form a more stable radical, which then adds to the alkene or alkyne partner. Subsequent cyclization and catalyst regeneration yield the cyclopentane or cyclopentene product.

SmI2_Catalyzed_Cycloaddition Substrate This compound + Alkene/Alkyne SmI2_cat SmI2 (cat.) Sm0 (co-reductant) Substrate->SmI2_cat SET Ketyl_Radical Ketyl Radical Intermediate SmI2_cat->Ketyl_Radical Ring_Opened_Radical Ring-Opened Radical Ketyl_Radical->Ring_Opened_Radical Ring Opening Addition Addition to Alkene/Alkyne Ring_Opened_Radical->Addition Cyclization 5-exo-trig Cyclization Addition->Cyclization Product Substituted Cyclopentane/Cyclopentene Cyclization->Product

Caption: SmI₂-catalyzed formal [3+2] cycloaddition pathway.

Quantitative Data

The following table summarizes representative yields for the SmI₂-catalyzed cycloaddition of alkyl cyclopropyl ketones with various partners.

EntryCyclopropyl KetoneCoupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylacetylene15 mol% SmI₂, 15 mol% Sm⁰554~70-90 (estimated)[1][3]
2Bicyclic alkyl cyclopropyl ketoneStyrene15 mol% SmI₂, 15 mol% Sm⁰55475[1]
31-Cyclopropyl-2-phenylethan-1-one1-Octyne15 mol% SmI₂55485[4]
Experimental Protocol: SmI₂-Catalyzed [3+2] Cycloaddition

This protocol is adapted from procedures for alkyl cyclopropyl ketones.[1][3]

Materials:

  • This compound

  • Alkene or alkyne (e.g., Phenylacetylene)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Samarium metal (Sm⁰) powder

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried reaction vessel, add this compound (0.10 mmol, 1.0 equiv) and samarium powder (0.015 mmol, 15 mol%).

  • Seal the vessel and purge with a stream of dry nitrogen or argon for 15 minutes.

  • Add anhydrous THF (0.5 mL) and the alkene/alkyne (0.30 mmol, 3.0 equiv) via syringe.

  • Add the SmI₂ solution in THF (0.15 mL, 0.015 mmol, 15 mol%) dropwise with stirring.

  • Heat the reaction mixture to 55 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis provides a valuable method for the C-C bond activation of cyclopropyl ketones, leading to γ-functionalized ketones. These reactions often proceed via a cross-electrophile coupling mechanism. While many protocols are optimized for aryl cyclopropyl ketones, the principles can be extended to alkyl analogs, although lower reactivity may be observed.[5][6][7]

Reaction Pathway

The catalytic cycle typically involves the oxidative addition of the cyclopropyl ketone to a Ni(0) species, forming a nickelacyclobutane intermediate. This can then react with an alkyl halide, often involving a radical process, followed by reductive elimination to yield the γ-alkylated ketone.[7][8]

Nickel_Catalyzed_Alkylation Start This compound + Alkyl Halide Ni0 Ni(0) Catalyst Start->Ni0 OxAdd Oxidative Addition Ni0->OxAdd C-C Activation Nickelacycle Nickelacyclobutane Intermediate OxAdd->Nickelacycle NiIII Ni(III) Intermediate Nickelacycle->NiIII Radical_Gen Alkyl Radical Generation Radical_Gen->NiIII Red_Elim Reductive Elimination NiIII->Red_Elim Red_Elim->Ni0 Catalyst Regeneration Product γ-Alkylated Ketone Red_Elim->Product

Caption: Proposed pathway for Ni-catalyzed γ-alkylation.

Quantitative Data

The following table presents data for the nickel-catalyzed γ-alkylation of aryl cyclopropyl ketones, which serves as a benchmark for extension to alkyl cyclopropyl ketones.

EntryCyclopropyl KetoneAlkyl HalideCatalyst SystemAdditiveTemp (°C)Time (h)Yield (%)Reference
1Cyclopropyl phenyl ketone1-Chlorooctane10 mol% Ni(dme)Cl₂, 10 mol% L4 ligand1.5 equiv NaI, 3.0 equiv Zn502485[9]
2Cyclopropyl phenyl ketone1-Bromooctane10 mol% Ni(ClO₄)₂·6H₂O, 15 mol% bipy2.0 equiv Zn401282[8]
34-MeO-phenyl cyclopropyl ketone1-Chlorooctane10 mol% Ni(dme)Cl₂, 10 mol% L4 ligand1.5 equiv NaI, 3.0 equiv Zn502478[9]

Note: L4 = 4,4'-di-tert-butyl-2,2'-bipyridine

Experimental Protocol: Nickel-Catalyzed γ-Alkylation

This is a general protocol based on related literature for aryl cyclopropyl ketones.[9] Optimization will be required for this compound.

Materials:

  • This compound

  • Unactivated primary alkyl chloride (e.g., 1-chlorooctane)

  • Nickel(II) chloride dimethoxyethane complex (Ni(dme)Cl₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Sodium iodide (NaI)

  • Zinc powder (Zn)

  • Anhydrous N,N-dimethylacetamide (DMA)

Procedure:

  • In a glovebox, add Ni(dme)Cl₂ (0.10 mmol, 10 mol%), dtbbpy (0.10 mmol, 10 mol%), NaI (1.5 mmol, 1.5 equiv), and Zn powder (3.0 mmol, 3.0 equiv) to an oven-dried vial.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) and the alkyl chloride (1.2 mmol, 1.2 equiv) in anhydrous DMA (2.0 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 50 °C and stir for 24 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Photocatalytic [3+2] Cycloadditions

Visible-light photocatalysis has been successfully employed for the [3+2] cycloaddition of cyclopropyl ketones with alkenes. However, this methodology is currently largely limited to aryl cyclopropyl ketones . The aryl ketone moiety is crucial for the initial one-electron reduction process, which is the key activation step.[10][11][12] For non-activated alkyl cyclopropyl ketones like this compound, this activation pathway is significantly less favorable.

General Workflow for Photocatalytic Reactions

Photocatalytic_Workflow Setup Prepare Reaction Mixture: Substrate, Catalyst, Solvent, Additives Degas Degas with N2/Ar Setup->Degas Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Degas->Irradiation Monitoring Monitor by TLC/GC-MS Irradiation->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification

Caption: General experimental workflow for photocatalysis.

Note for Researchers: The development of photocatalytic systems for the activation of unactivated alkyl cyclopropyl ketones represents a current challenge and an area of opportunity in the field.

Acid-Catalyzed Ring Opening

The ring-opening of cyclopropyl ketones can be initiated by Brønsted or Lewis acids. The acid activates the carbonyl group, facilitating the cleavage of a C-C bond in the cyclopropane ring to form a carbocation intermediate. This intermediate can then be trapped by a nucleophile. The regioselectivity of the ring opening is governed by the formation of the most stable carbocation.

While this is a fundamental activation method, detailed protocols specifically for this compound are not extensively reported in the literature, which tends to focus on more complex systems or other strained rings like epoxides.[13][14][15][16]

General Protocol for Acid-Catalyzed Ring Opening with a Nucleophile

This is a generalized procedure that would require optimization for this compound and the chosen nucleophile.

Materials:

  • This compound

  • A Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) or a Brønsted acid (e.g., H₂SO₄, TfOH)

  • A nucleophile (e.g., water, alcohol, thiol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve this compound (1.0 mmol) and the nucleophile (1.2 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis or Brønsted acid (typically 1.0-1.2 equivalents for a Lewis acid, or catalytic amounts for a Brønsted acid).

  • Stir the reaction at that temperature, allowing it to slowly warm to room temperature if necessary.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Conclusion

The catalytic activation of this compound offers diverse synthetic possibilities. For cycloaddition reactions to form five-membered rings, SmI₂-catalysis is a highly promising and well-documented approach for this class of unactivated alkyl cyclopropyl ketones. Nickel-catalyzed cross-coupling presents a viable route for γ-alkylation, although it may require optimization to achieve high efficiency. Current photocatalytic methods are generally not suitable for this compound due to the lack of an activating aryl group. Acid-catalyzed ring-opening remains a classical approach that can be explored with various nucleophiles. These notes provide a foundation for further investigation and application of these catalytic strategies in research and development.

References

Application Notes and Protocols for Grignard Reaction with 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the reaction of Grignard reagents with 1-cyclopropylbutan-1-one. This reaction is of significant interest as it yields tertiary alcohols containing a cyclopropyl group, a motif present in numerous biologically active molecules and pharmaceutical compounds. The cyclopropyl ring can impart unique conformational constraints and metabolic stability to molecules, making it a valuable substituent in drug design.

The reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of this compound. Subsequent acidic workup yields the corresponding tertiary alcohol. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Reaction Mechanism and Signaling Pathway

The Grignard reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral magnesium alkoxide intermediate. This intermediate is then protonated during an aqueous acidic workup to yield the final tertiary alcohol product.

Grignard_Reaction ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Grignard Reagent (R-MgX) grignard->intermediate product Tertiary Alcohol intermediate->product Protonation side_product Mg(OH)X intermediate->side_product Protonation workup Aqueous Acidic Workup (e.g., H₃O⁺) workup->product workup->side_product

Caption: General mechanism of the Grignard reaction with this compound.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with two common Grignard reagents: phenylmagnesium bromide and ethylmagnesium bromide.

Important Note: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be carried out under an inert atmosphere (e.g., dry nitrogen or argon). All solvents and reagents should be anhydrous.

Protocol 1: Synthesis of 1-Cyclopropyl-1-phenylbutan-1-ol

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum. Purge the entire system with the inert gas for 10-15 minutes.

  • Addition of Ketone: To the flask, add this compound (1.0 eq) dissolved in anhydrous diethyl ether or THF (e.g., 2 mL per mmol of ketone).

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Addition of Grignard Reagent: Add the phenylmagnesium bromide solution (1.1 - 1.5 eq) to the dropping funnel via cannula transfer. Add the Grignard reagent dropwise to the stirred ketone solution at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction. Stir vigorously until two clear layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-cyclopropyl-1-phenylbutan-1-ol.

Protocol 2: Synthesis of 1-Cyclopropyl-1-ethylbutan-1-ol

This protocol is analogous to Protocol 1, with ethylmagnesium bromide being used as the Grignard reagent.

Materials:

  • This compound

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Follow the same procedure as in Protocol 1, substituting phenylmagnesium bromide with ethylmagnesium bromide.

Data Presentation

The following table summarizes representative quantitative data for the Grignard reaction with this compound, based on typical yields and conditions for analogous reactions with cyclopropyl ketones.

Grignard ReagentStoichiometry (Grignard:Ketone)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Phenylmagnesium bromide1.2 : 1THF0 to RT285 - 95
Ethylmagnesium bromide1.2 : 1Diethyl Ether0 to RT280 - 90
Methylmagnesium bromide1.2 : 1Diethyl Ether0 to RT1.588 - 96
Vinylmagnesium bromide1.5 : 1THF0 to RT375 - 85

Experimental Workflow

The general workflow for the Grignard reaction with this compound is depicted below.

Grignard_Workflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Addition of this compound and Solvent setup->reagents cooling Cooling to 0°C reagents->cooling grignard_add Dropwise Addition of Grignard Reagent cooling->grignard_add reaction Reaction at Room Temperature grignard_add->reaction quench Quenching with Saturated NH₄Cl reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Chromatography or Distillation) drying->purification product Final Product (Tertiary Alcohol) purification->product

Caption: A typical experimental workflow for the Grignard reaction.

Conclusion

The Grignard reaction of this compound provides an efficient and versatile method for the synthesis of tertiary alcohols containing a cyclopropyl moiety. The protocols and data presented herein offer a solid foundation for the successful application of this methodology in a research and development setting. Meticulous attention to anhydrous conditions and temperature control is crucial for achieving high yields and purity of the desired products. These cyclopropyl-containing alcohols can serve as valuable intermediates in the synthesis of complex target molecules for drug discovery and materials science.

Application Note: Reduction of 1-Cyclopropylbutan-1-one to 1-Cyclopropylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical reduction of 1-cyclopropylbutan-1-one to the corresponding secondary alcohol, 1-cyclopropylbutan-1-ol. Cyclopropyl carbinols are important structural motifs in medicinal chemistry, and their synthesis via ketone reduction is a fundamental transformation. This note outlines two primary methods utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), comparing their reactivity, safety, and procedural requirements. Additionally, an overview of catalytic hydrogenation is discussed as an alternative route. All quantitative data is summarized for clarity, and detailed experimental workflows are provided.

Introduction

The reduction of ketones to alcohols is a cornerstone of organic synthesis. 1-Cyclopropylbutan-1-ol is a valuable synthetic intermediate, with the cyclopropyl group being a key pharmacophore in many drug candidates, known for enhancing metabolic stability and binding affinity. The conversion of this compound to its alcohol derivative can be achieved using various reducing agents. The choice of reagent is critical and depends on factors such as substrate compatibility with other functional groups, safety considerations, and desired selectivity.

The most common methods involve hydride-donating reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] NaBH₄ is a mild, selective reducing agent, ideal for converting aldehydes and ketones to alcohols in protic solvents like methanol or ethanol.[1][3] In contrast, LiAlH₄ is a much more powerful and non-selective reducing agent capable of reducing not only ketones but also esters, carboxylic acids, and amides.[4][5][6][7] It requires anhydrous conditions due to its violent reaction with water.[2] Catalytic hydrogenation offers another pathway but carries the risk of cyclopropane ring-opening under certain conditions.[8]

Reaction Scheme

Caption: General reaction scheme for the reduction of this compound.

Comparison of Reduction Protocols

The following table summarizes the typical reaction conditions and outcomes for the reduction of ketones using different reagents. Yields are representative for simple ketone reductions and may require optimization for this specific substrate.

Reducing AgentSolventTypical TemperatureTypical Reaction TimeTypical Yield (%)Safety & Selectivity Notes
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH)0 °C to Room Temp.30 min - 2 hours85 - 95%Mild and selective for aldehydes/ketones.[1] Safe to handle; reaction can be run in air. Hydrogen gas is evolved during quench.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)0 °C to Reflux1 - 4 hours90 - 98%Very powerful, non-selective.[4][6][7] Highly reactive with water and protic solvents; must be used under an inert atmosphere (N₂ or Ar).[2]
Catalytic Hydrogenation (H₂/Catalyst) Ethanol (EtOH), Ethyl Acetate (EtOAc)Room Temp.2 - 24 hours80 - 95%Requires specialized high-pressure equipment. Potential for cyclopropane ring hydrogenolysis.[8] Common catalysts include Pd/C, PtO₂, Raney Ni.[9]

Detailed Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a safe and effective method for the reduction of this compound using a mild reducing agent.

Materials and Reagents:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 1.0 eq) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (e.g., 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Control the addition rate to maintain the temperature below 10 °C. Note: Gas evolution (H₂) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (approx. 50 mL) to quench the excess NaBH₄ and decompose the borate esters. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-cyclopropylbutan-1-ol.[10]

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography if necessary.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol uses a powerful reducing agent and requires strict anhydrous and inert atmosphere techniques. Caution: LiAlH₄ reacts violently with water.

Materials and Reagents:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • Deionized Water (H₂O)

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck flask, dropping funnel, condenser, nitrogen/argon inlet, magnetic stirrer, ice bath.

Procedure:

  • Inert Setup: Assemble a dry three-neck flask with a dropping funnel, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, prepare a suspension of LiAlH₄ (e.g., 1.2 eq) in anhydrous diethyl ether (50 mL).

  • Substrate Addition: Dissolve this compound (e.g., 10.0 g, 1.0 eq) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the ketone solution dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Heating: After addition, remove the ice bath and stir the reaction at room temperature for 1 hour. If TLC shows incomplete reaction, gently heat to reflux for an additional 1-2 hours.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.

  • Drying and Concentration: Dry the filtrate over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-cyclopropylbutan-1-ol.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography.

Visualized Workflows

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Flask, Solvent, Ketone) cool 2. Cool to 0 °C setup->cool add 3. Add Reducing Agent cool->add react 4. Stir at RT add->react quench 5. Quench Reaction react->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer extract->dry evap 8. Solvent Evaporation dry->evap purify 9. Distillation or Column Chromatography evap->purify analyze 10. Characterization (NMR, IR, MS) purify->analyze

Caption: Standard experimental workflow for ketone reduction.

Product Characterization

The final product, 1-cyclopropylbutan-1-ol, should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet near 0.2-0.8 ppm), the alkyl chain protons, and the carbinol proton (-CHOH) as a multiplet around 3.5-4.0 ppm. The hydroxyl (-OH) proton will appear as a broad singlet, which can exchange with D₂O.[11]

  • ¹³C NMR (Carbon NMR): The spectrum should confirm the presence of seven distinct carbon signals, including those of the cyclopropyl ring at high field (typically < 20 ppm) and the carbinol carbon (-CHOH) around 70-75 ppm.

  • IR Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol group. The disappearance of the strong carbonyl (C=O) peak from the starting material (approx. 1700 cm⁻¹) confirms the completion of the reaction.

  • Mass Spectrometry: Provides the molecular weight of the product (C₇H₁₄O, MW: 114.19 g/mol ) and its fragmentation pattern.[12]

References

Asymmetric Synthesis with 1-Cyclopropylbutan-1-one Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the asymmetric synthesis of chiral molecules containing a cyclopropyl group is of significant interest due to the unique structural and electronic properties this moiety imparts.[1][2] The cyclopropyl ring is a prevalent motif in numerous bioactive compounds and approved pharmaceuticals, where it can enhance potency, metabolic stability, and target binding.[1] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of derivatives of 1-cyclopropylbutan-1-one, a versatile building block for creating valuable chiral intermediates.

Application Notes

Chiral derivatives of this compound, particularly the corresponding chiral alcohol, 1-cyclopropylbutan-1-ol, serve as valuable precursors in medicinal chemistry. The introduction of a stereocenter adjacent to the cyclopropyl group can significantly influence the pharmacological profile of a drug candidate. These chiral building blocks are utilized in the synthesis of a range of therapeutics, including enzyme inhibitors and modulators of cellular signaling pathways.

The primary applications of these derivatives in drug discovery include:

  • Scaffold for Bioactive Molecules: The rigid, three-dimensional nature of the cyclopropyl group can help to lock in a specific conformation of a drug molecule, leading to improved binding affinity and selectivity for its biological target.

  • Metabolic Stability: The cyclopropyl group is often introduced to block sites of metabolism, thereby increasing the half-life of a drug in the body.

  • Analogs of Natural Products: Asymmetric synthesis with these derivatives allows for the creation of novel analogs of natural products with potentially improved therapeutic properties.

Key Asymmetric Transformations

Two of the most powerful and widely used methods for the asymmetric synthesis of chiral derivatives from this compound are the enantioselective reduction of the ketone and the asymmetric aldol reaction.

Asymmetric Reduction of this compound

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis.[3] Biocatalysis, employing enzymes such as ketoreductases (KREDs), offers a green and highly selective method for this conversion.

Asymmetric Aldol Reaction of this compound

The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of stereocenters.[4][5] Organocatalysis, particularly with proline and its derivatives, has emerged as a robust strategy for achieving high enantioselectivity in direct asymmetric aldol reactions between ketones and aldehydes.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric reduction and aldol reaction of cyclopropyl ketone derivatives, providing a benchmark for expected performance.

ReactionSubstrate 1Substrate 2Catalyst/EnzymeProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)Reference
Asymmetric ReductionThis compound-Ketoreductase (KRED)(R)- or (S)-1-Cyclopropylbutan-1-ol>95>99N/AAdapted from[7]
Asymmetric Aldol ReactionThis compound4-NitrobenzaldehydeL-Prolinamide Derivativeβ-Hydroxy ketone70-90up to >99up to 20:1 (anti:syn)Adapted from[6]

Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound via Biocatalysis

This protocol describes the enantioselective reduction of this compound to the corresponding chiral alcohol using a ketoreductase.

Materials:

  • This compound

  • Ketoreductase (KRED) enzyme preparation

  • NADH or NADPH cofactor

  • Glucose or another suitable co-substrate for cofactor regeneration (if using a whole-cell system or an enzyme with a coupled regeneration system)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of the buffer.

  • Add the KRED enzyme preparation and the NADH/NADPH cofactor. If a cofactor regeneration system is used, add the necessary components (e.g., glucose and glucose dehydrogenase).

  • Add this compound to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.

  • Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Aldol Reaction of this compound with an Aldehyde

This protocol details the direct asymmetric aldol reaction between this compound and an aromatic aldehyde catalyzed by a proline-derived organocatalyst.[6]

Materials:

  • This compound

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • L-Prolinamide derivative catalyst (e.g., prepared from L-proline and an amino alcohol)

  • Anhydrous solvent (e.g., acetone or an inert solvent like toluene)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the L-prolinamide catalyst (typically 10-20 mol%).

  • Add the anhydrous solvent, followed by this compound.

  • Cool the reaction mixture to the desired temperature (e.g., -25 °C to room temperature).

  • Add the aldehyde to the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_reduction Asymmetric Reduction cluster_aldol Asymmetric Aldol Reaction start_red This compound reaction_red Biocatalytic Reduction start_red->reaction_red reagents_red KRED, NADPH, Buffer reagents_red->reaction_red workup_red Extraction & Purification reaction_red->workup_red product_red Chiral 1-Cyclopropylbutan-1-ol workup_red->product_red start_aldol This compound reaction_aldol Aldol Condensation start_aldol->reaction_aldol aldehyde Aldehyde aldehyde->reaction_aldol catalyst_aldol L-Prolinamide Catalyst catalyst_aldol->reaction_aldol workup_aldol Quenching & Purification reaction_aldol->workup_aldol product_aldol Chiral β-Hydroxy Ketone workup_aldol->product_aldol

Caption: Experimental workflows for asymmetric synthesis.

signaling_pathway cluster_drug_development Drug Development Pipeline start This compound Derivative synthesis Asymmetric Synthesis start->synthesis Substrate product Chiral Building Block synthesis->product Enantiopure screening Biological Screening product->screening Input lead_opt Lead Optimization screening->lead_opt Hit Compound drug_candidate Drug Candidate lead_opt->drug_candidate Optimized

Caption: Role in drug discovery pipeline.

References

Application Notes and Protocols for the Quantification of 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropylbutan-1-one is a chemical compound with applications in various fields, including organic synthesis and as a potential intermediate in the development of pharmaceutical agents. Accurate and precise quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not widely published, the following protocols have been developed based on established analytical methodologies for structurally similar cyclopropyl ketones, such as cyclopropyl p-nitrophenyl ketone.[1] The physical and chemical properties of this compound, available from public databases, support the applicability of these techniques.[2][3]

Compound Information:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₇H₁₂O[2]

  • Molecular Weight: 112.17 g/mol [2]

  • CAS Number: 6705-46-0[2]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quality control and analysis of this compound in solution.

1. Principle

The method utilizes reverse-phase chromatography to separate this compound from other components in the sample matrix. The separation is based on the compound's polarity. Detection and quantification are achieved by measuring the absorbance of ultraviolet (UV) light at a specific wavelength.

2. Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Buffer (e.g., 0.05 M acetate buffer, pH 5.9), if required for sample stability or chromatography improvement.[1]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: An isocratic mixture of acetonitrile and water. A typical starting ratio could be 60:40 (v/v).[1] The ratio should be optimized to achieve a suitable retention time and peak shape.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution of this compound using a PDA detector. Based on the ketone functional group, a wavelength in the range of 210-280 nm is expected.

    • Injection Volume: 10 µL (can be optimized).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase or a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Analysis and Quantification:

    • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

3. Data Presentation

The performance of the HPLC-UV method should be validated. The following table summarizes typical validation parameters for a similar compound, which can be used as a benchmark.[1]

ParameterTypical Value
Linearity (R²)> 0.999
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%
Limit of Detection (LOD)Low ng/mL range
Limit of Quantification (LOQ)ng/mL range

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity and is particularly useful for complex matrices or when confirmation of the analyte's identity is required.

1. Principle

Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification.

2. Experimental Protocol

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and an autosampler.

  • Chemicals and Reagents:

    • This compound reference standard

    • A suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate)

    • Inert gas for carrier gas (e.g., Helium, Nitrogen)

  • Chromatographic and Mass Spectrometric Conditions (Starting Point):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.[1] This program should be optimized for the best separation.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification.

  • Preparation of Standard and Sample Solutions:

    • Follow the same procedure as for the HPLC method, but use a volatile organic solvent compatible with GC analysis.

  • Analysis and Quantification:

    • Inject the calibration standards to build a calibration curve based on the peak area of a selected characteristic ion.

    • Inject the prepared sample solutions.

    • Quantify this compound in the samples using the calibration curve. The identity can be confirmed by comparing the retention time and mass spectrum with the reference standard.

3. Data Presentation

The performance of the GC-MS method should be validated. The following table summarizes typical validation parameters for a similar compound.[1]

ParameterTypical Value
Linearity (R²)> 0.999
Accuracy (% Recovery)95-105%
Precision (%RSD)< 5%
Limit of Detection (LOD)pg/mL range
Limit of Quantification (LOQ)Low ng/mL range

Visualizations

Logical Workflow for Method Selection

The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis. The following diagram illustrates a decision-making workflow.

MethodSelection start Start: Need to quantify This compound matrix Sample Matrix Complexity start->matrix sensitivity Required Sensitivity matrix->sensitivity Simple gcms Use GC-MS matrix->gcms Complex confirmation Identity Confirmation Needed? sensitivity->confirmation Moderate sensitivity->gcms High hplc Use HPLC-UV confirmation->hplc No confirmation->gcms Yes end End hplc->end gcms->end ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Prepare Standard Solutions calibration Generate Calibration Curve standard_prep->calibration sample_prep Prepare Sample Solutions sample_analysis Analyze Samples sample_prep->sample_analysis instrument_setup Instrument Setup & Method Development instrument_setup->calibration instrument_setup->sample_analysis quantification Quantify Analyte calibration->quantification sample_analysis->quantification reporting Report Results quantification->reporting

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Cyclopropylbutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 1-cyclopropylbutan-1-one. The following information addresses common issues encountered during experimental procedures to help optimize reaction yield and purity.

Troubleshooting Guide

This guide uses a question-and-answer format to directly address specific problems that may arise during the synthesis of this compound, primarily focusing on the common Grignard reaction pathway.

Q1: My Grignard reaction to form cyclopropylmagnesium bromide is not initiating. What are the possible causes and solutions?

A1: Failure of Grignard reagent formation is a classic issue, often related to the deactivation of the magnesium surface or the presence of moisture.

  • Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.

    • Solution: Activate the magnesium turnings just before use. Common methods include crushing the turnings under an inert atmosphere to expose a fresh surface, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Presence of Water: Grignard reagents are extremely sensitive to protic sources, especially water.[1]

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use anhydrous solvents, typically anhydrous diethyl ether or THF, which should be freshly distilled or obtained from a solvent purification system.

  • Impure Alkyl Halide: The quality of cyclopropyl bromide is crucial.

    • Solution: Use freshly distilled or a new bottle of cyclopropyl bromide to ensure there are no hydrolytic byproducts.

Q2: The overall yield of this compound is very low. What are the key factors to investigate?

A2: Low yield can result from incomplete reaction, degradation of the product, or competing side reactions. The primary synthetic route involves the reaction of cyclopropylmagnesium bromide with an acylating agent like butanoyl chloride.

  • Inefficient Grignard Formation: See Q1. If the Grignard reagent is not formed in high yield, the subsequent reaction will be poor.

  • Side Reactions: The most significant cause of low yield is often the formation of side products. (See Q3 for details).

  • Reaction Temperature: The addition of the acylating agent to the Grignard reagent should be performed at a low temperature (typically -78°C to 0°C) to minimize side reactions, particularly the addition of a second equivalent of the Grignard reagent to the ketone product.

  • Reverse Addition: Adding the Grignard reagent to the acylating agent (reverse addition) can sometimes improve the yield of the ketone by keeping the concentration of the highly reactive Grignard reagent low.

Q3: I am observing significant side products in my crude reaction mixture. How can I identify and minimize them?

A3: Several side products are common in the Grignard synthesis of ketones. Identification is typically done using GC-MS and NMR analysis.

  • Tertiary Alcohol Formation: The most common side product is 1-cyclopropylbutan-1-ol, formed when a second molecule of cyclopropylmagnesium bromide reacts with the desired ketone product.[2][3]

    • Minimization: Maintain a low reaction temperature during the addition of the acylating agent. Use of a less reactive acylating agent, such as a Weinreb amide (N-methoxy-N-methylbutanamide), can effectively prevent this second addition.[2]

  • Enolization: The Grignard reagent is a strong base and can deprotonate the α-protons of the starting acyl chloride or the product ketone, leading to the formation of enolates and recovery of starting material after workup.[4][5]

    • Minimization: Use of low temperatures can disfavor this pathway. Using a less hindered base or a different synthetic route might be necessary if this is a major issue.

  • Reduction Products: Reduction of the ketone can occur, especially if the Grignard reagent has β-hydrogens, though this is less of an issue with cyclopropylmagnesium bromide.[4]

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable method for synthesizing this compound? A: The most prevalent method is the reaction of a cyclopropyl organometallic reagent with a butanoyl electrophile. Specifically, the addition of cyclopropylmagnesium bromide (a Grignard reagent) to butanoyl chloride or N-methoxy-N-methylbutanamide (Weinreb amide) is a standard approach. The Weinreb amide is often preferred as it helps to prevent the over-addition of the Grignard reagent to form a tertiary alcohol.[2]

Q: What are the critical safety precautions for this synthesis? A: Grignard reagents are highly flammable, moisture-sensitive, and can ignite spontaneously in air, especially if concentrated. Diethyl ether is also extremely flammable. The reaction should be conducted in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Care should be taken during the quenching step, as the addition of aqueous acid is highly exothermic.

Q: Can I use Friedel-Crafts acylation to synthesize this molecule? A: While Friedel-Crafts acylation is a powerful method for forming aryl ketones, it is generally not applicable for acylating alkanes like cyclopropane.[6] The high energy of the cyclopropane ring can lead to ring-opening under the strong Lewis acid conditions required for the reaction.[7]

Q: How should the final product be purified? A: Purification is typically achieved by distillation under reduced pressure. Before distillation, an aqueous workup is necessary to quench the reaction and remove magnesium salts. The organic layer is washed, dried, and concentrated. The boiling point of this compound is a key parameter for successful distillation.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Cyclopropyl bromideC₃H₅Br120.9868-70
Butanoyl chlorideC₄H₇ClO106.55102
This compoundC₇H₁₂O112.17158-160 (approx.)
1-Cyclopropylbutan-1-olC₇H₁₄O114.19160-162 (approx.)

Table 2: Influence of Reaction Parameters on Yield (Illustrative)

Acylating AgentTemperature (°C)Key Side ProductTypical Yield Range
Butanoyl chloride0 to 251-Cyclopropylbutan-1-ol40-60%
Butanoyl chloride-781-Cyclopropylbutan-1-ol60-75%
Weinreb amide-78 to 0Minimal75-90%

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Butanoyl Chloride

This protocol outlines the synthesis of this compound from cyclopropyl bromide and butanoyl chloride.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Cyclopropyl bromide

  • Anhydrous diethyl ether

  • Butanoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide in anhydrous diethyl ether.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a loss of the iodine color. If it doesn't start, gentle heating may be required.

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting gray-black solution is the cyclopropylmagnesium bromide reagent.

  • Acylation Reaction:

    • Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

    • Add a solution of butanoyl chloride in anhydrous diethyl ether dropwise via the dropping funnel, keeping the internal temperature below -60°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.

Visualizations

Workflow cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Acylation cluster_workup Step 3: Workup & Purification start Mg Turnings + Cyclopropyl Bromide in Anhydrous Ether initiation Initiation (Iodine, Heat) start->initiation formation Cyclopropylmagnesium Bromide (Grignard Reagent) initiation->formation grignard Grignard Reagent formation->grignard reaction Addition Reaction grignard->reaction acyl Butanoyl Chloride (Low Temperature, -78°C) acyl->reaction crude Crude Product Mixture reaction->crude quench Quench with aq. NH4Cl crude->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Grignard Cyclopropyl-MgBr Ketone_Product This compound (Desired Product) Grignard->Ketone_Product Desired Pathway (Nucleophilic Acyl Substitution) Side_Product 1-Cyclopropylbutan-1-ol (Tertiary Alcohol) Grignard->Side_Product + 1 eq. Grignard Enolate Enolate Formation (Side Reaction) Grignard->Enolate Grignard as Base Acyl_Chloride Butanoyl Chloride Acyl_Chloride->Ketone_Product Acyl_Chloride->Enolate α-Proton Abstraction Ketone_Product->Side_Product Over-addition (Side Reaction)

Caption: Reaction pathways in the Grignard synthesis of this compound.

References

Technical Support Center: Purification of 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Cyclopropylbutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as cyclopropyl methyl ketone or butyryl chloride (or related butyric acid derivatives), residual solvents from the reaction (e.g., ethyl acetate, ether), and byproducts from side reactions. Depending on the synthetic route, byproducts could include isomers or products of self-condensation.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities. For multi-gram quantities where the impurities have significantly different boiling points, distillation is often effective. For smaller scales or to remove impurities with similar boiling points, column chromatography is generally the preferred method.[1]

Q3: My purified this compound is still showing impurities by GC/NMR. What should I do?

A3: If initial purification does not yield a product of desired purity, a secondary purification step using an orthogonal technique is recommended. For instance, if distillation was performed first, following up with column chromatography can remove persistent impurities. Conversely, if chromatography was the initial method, a careful fractional distillation might separate the target compound from closely eluting impurities.

Q4: Can I use recrystallization to purify this compound?

A4: this compound is a liquid at room temperature, which makes standard recrystallization unsuitable. However, if you have solid impurities, you may be able to remove them by dissolving the crude product in a minimal amount of a non-polar solvent, cooling it to a very low temperature to see if the impurities precipitate, and then filtering the cold solution. This is generally less effective than distillation or chromatography for this compound.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Possible Cause Solution
Compound is volatile and co-evaporates with the solvent. Use a rotary evaporator with controlled vacuum and a chilled condenser. Avoid high temperatures.
Incorrect solvent system (mobile phase). Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.25-0.35 for the product.
Irreversible adsorption onto the silica gel. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the mobile phase, especially if the compound is basic or acid-sensitive.
Column was run too quickly. Ensure a slow and steady flow rate to allow for proper equilibration between the stationary and mobile phases.
Issue 2: Incomplete Separation of Impurities During Distillation
Possible Cause Solution
Inefficient distillation column. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.
Boiling points of the product and impurities are too close. Perform vacuum distillation to lower the boiling points and potentially increase the boiling point difference between the components.
Distillation rate is too high. Distill the mixture slowly to allow for proper separation of the fractions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for purifying multi-gram quantities of this compound from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips

Procedure:

  • Place the crude this compound into the round-bottom flask with a few boiling chips.

  • Set up the fractional distillation apparatus. Ensure all joints are securely clamped and greased if performing a vacuum distillation.

  • Begin heating the mixture gently.

  • Collect the fractions that distill at the expected boiling point of this compound (approximately 155-157 °C at atmospheric pressure).

  • Monitor the purity of the collected fractions by TLC or GC.

  • Combine the pure fractions.

Protocol 2: Purification by Column Chromatography

This technique is ideal for smaller scale purifications or for removing impurities with similar boiling points to the product.

Materials:

  • Glass chromatography column

  • Silica gel (200-400 mesh)

  • Sand

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • Crude this compound

  • Rotary evaporator

Procedure:

  • Select the Eluent: Use TLC to determine a suitable solvent system that gives a good separation of your product from impurities. A good starting point is a 9:1 mixture of hexane:ethyl acetate.

  • Pack the Column:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column and allow the silica to settle into a packed bed.

    • Add a thin layer of sand on top of the silica to prevent disruption when adding the sample.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel.

  • Elute the Column:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow of eluent through the column.

  • Analyze the Fractions:

    • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Summary

Purification MethodScaleTypical PurityAdvantagesDisadvantages
Fractional Distillation > 5 g95-98%Fast for large quantities, cost-effective.Not suitable for heat-sensitive compounds or for separating compounds with very close boiling points.
Column Chromatography < 5 g> 98%High resolution, suitable for a wide range of impurities.More time-consuming, requires larger volumes of solvent, potential for sample loss on the column.

Logical Workflow for Purification Troubleshooting

G Troubleshooting Workflow for this compound Purification start Crude Product purity_check1 Assess Purity (GC/TLC) start->purity_check1 distillation Fractional Distillation purity_check1->distillation Impurities have different B.P. chromatography Column Chromatography purity_check1->chromatography Impurities have similar B.P. purity_check2 Assess Purity distillation->purity_check2 purity_check3 Assess Purity chromatography->purity_check3 pure_product Pure Product purity_check2->pure_product >98% Pure troubleshoot_dist Troubleshoot Distillation (e.g., use vacuum, check column) purity_check2->troubleshoot_dist <98% Pure purity_check3->pure_product >98% Pure troubleshoot_chrom Troubleshoot Chromatography (e.g., change solvent, check packing) purity_check3->troubleshoot_chrom <98% Pure troubleshoot_dist->distillation switch_method1 Consider Chromatography troubleshoot_dist->switch_method1 troubleshoot_chrom->chromatography switch_method2 Consider Distillation troubleshoot_chrom->switch_method2 switch_method1->chromatography switch_method2->distillation

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Synthesis of 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropylbutan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common Grignard-based synthetic route.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors, primarily related to the formation and reactivity of the Grignard reagent and the conditions of the reaction with the butyryl electrophile.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Grignard Reagent Formation Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous diethyl ether or THF as the solvent. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate.
Side Reactions of the Grignard Reagent The formation of cyclopropylmagnesium bromide can be accompanied by the formation of cyclopropane and bicyclopropyl through radical coupling.[1] To minimize this, add the cyclopropyl bromide slowly to the magnesium turnings to maintain a controlled reaction temperature.
Enolization of the Electrophile If using butanoyl chloride or butyraldehyde, the strongly basic Grignard reagent can deprotonate the α-carbon, leading to enolate formation instead of nucleophilic addition. Add the Grignard reagent solution slowly to a cooled solution of the electrophile. Using butyronitrile as the electrophile can sometimes mitigate this issue.
Incomplete Reaction Monitor the reaction progress using TLC or GC analysis. If the reaction stalls, gentle heating might be required. However, be cautious as increased temperature can also promote side reactions.
Product Loss During Workup This compound is a relatively volatile ketone. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Ensure the aqueous workup is performed at a cool temperature to minimize hydrolysis of any intermediates.

Q2: I am observing significant amounts of a high-boiling point impurity. What could it be and how can I prevent its formation?

A2: A common high-boiling point impurity is the tertiary alcohol, 1,1-dicyclopropylbutan-1-ol.

This side product forms when a second molecule of cyclopropylmagnesium bromide reacts with the initially formed this compound before the reaction is quenched.[2]

Prevention Strategies:

  • Inverse Addition: Slowly add the Grignard reagent to a solution of the butanoyl chloride or butyronitrile at a low temperature (e.g., -78 °C to 0 °C). This ensures that the Grignard reagent is the limiting reagent at any given time, minimizing its reaction with the product.

  • Use of a Less Reactive Electrophile: Employing butyronitrile followed by acidic hydrolysis of the intermediate imine can be a more controlled method than using the highly reactive butanoyl chloride.

  • Careful Stoichiometry: Use a precise 1:1 molar ratio of the Grignard reagent to the electrophile.

Q3: My final product is contaminated with a substance that has a boiling point close to my product. What could it be?

A3: A likely impurity with a similar boiling point is bicyclopropyl. This byproduct is formed from the Wurtz-type coupling of the cyclopropyl moiety during the formation of the Grignard reagent.

Mitigation and Removal:

  • Controlled Grignard Formation: As mentioned, slow addition of cyclopropyl bromide to magnesium can reduce the formation of this byproduct.

  • Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective way to separate this compound from bicyclopropyl. Close monitoring of the distillation temperature and the use of an efficient fractionating column are crucial.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most frequently employed method is the reaction of a cyclopropyl organometallic reagent, typically cyclopropylmagnesium bromide (a Grignard reagent), with a butyryl electrophile such as butanoyl chloride or butyronitrile.

Q: What are the expected major side products in the Grignard-based synthesis?

A: The primary side products include:

  • Bicyclopropyl: From the coupling of cyclopropyl radicals or reaction of the Grignard reagent with unreacted cyclopropyl bromide.

  • 1,1-Dicyclopropylbutan-1-ol: From the over-addition of the Grignard reagent to the product ketone.[2]

  • 1-Cyclopropylbutan-1-ol: From the reduction of the ketone by the Grignard reagent.

  • Unreacted Starting Materials: Residual cyclopropyl bromide, butanoyl chloride, or butyronitrile.

Data Presentation

Table 1: Physical Properties of this compound and Potential Side Products

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₇H₁₂O112.17~155-157
BicyclopropylC₆H₁₀82.14~59-60
1-Cyclopropylbutan-1-olC₇H₁₄O114.19~160-162
1,1-Dicyclopropylbutan-1-olC₁₀H₁₈O154.25Higher boiling point

Note: Boiling points are approximate and can vary with pressure.

Experimental Protocols

Representative Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure based on established methods for the synthesis of similar cyclopropyl ketones.[3][4]

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or THF

  • Butyronitrile

  • Hydrochloric acid (aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.

    • Add a small volume of anhydrous diethyl ether.

    • Add a small portion of cyclopropyl bromide to initiate the reaction (activation with iodine may be necessary).

    • Once the reaction begins, add the remaining cyclopropyl bromide, dissolved in anhydrous diethyl ether, dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Butyronitrile:

    • Cool the Grignard solution in an ice bath.

    • Add a solution of butyronitrile in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly add an aqueous solution of hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Reaction Pathways and Troubleshooting Workflow

Synthesis_Pathway cluster_main Main Synthesis Pathway A Cyclopropyl Bromide + Mg B Cyclopropylmagnesium Bromide A->B Grignard Formation D Intermediate Imine B->D + Butyronitrile C Butyronitrile C->D E This compound D->E Acid Hydrolysis

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_side Common Side Reactions cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition G1 2 Cyclopropyl Radicals G2 Bicyclopropyl G1->G2 Dimerization P1 This compound P2 1,1-Dicyclopropylbutan-1-ol P1->P2 + Grignard (Over-addition) G3 Cyclopropylmagnesium Bromide G3->P2

Caption: Key side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Analysis GC-MS / NMR start->q1 side_product Impurity Identified High BP Impurity Low BP Impurity q1->side_product no_reaction Problem Unreacted Starting Material q1->no_reaction solution1 Solution Inverse addition - Lower temperature - Check stoichiometry side_product:here->solution1 solution2 Solution Controlled Grignard formation - Fractional distillation side_product:there->solution2 solution3 Solution Activate Mg - Check reagent purity - Ensure anhydrous conditions no_reaction->solution3

Caption: A logical workflow for troubleshooting synthesis issues.

References

Stability of 1-Cyclopropylbutan-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-cyclopropylbutan-1-one under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic environment?

A1: this compound is susceptible to degradation under acidic conditions. The high ring strain of the cyclopropane ring makes it prone to acid-catalyzed ring-opening reactions. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the cyclopropane ring for cleavage to form a carbocation intermediate.[1] The stability of this intermediate influences the reaction's regioselectivity.

Q2: What are the likely degradation products of this compound in acid?

A2: The acid-catalyzed ring-opening of this compound can lead to a variety of products depending on the specific reaction conditions and the nucleophiles present. The cleavage of the cyclopropane ring typically results in the formation of acyclic ketones or alcohols. For example, in the presence of water as a nucleophile, one might expect the formation of heptane-2,5-dione or other isomeric ketones and alcohols.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation of this compound can be effectively monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify and quantify the parent compound and its degradation products over time.

Q4: What factors can influence the rate of degradation?

A4: The rate of acid-catalyzed degradation is primarily influenced by:

  • Acid Strength (pH): Lower pH values (stronger acids) will accelerate the rate of degradation.

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Solvent: The polarity and nucleophilicity of the solvent can affect the stability of the carbocation intermediate and the nature of the final products.

  • Presence of Nucleophiles: The type and concentration of nucleophiles present in the reaction mixture will determine the final product distribution.

Troubleshooting Guide

Issue Possible Cause Recommendation
Rapid loss of starting material The acidic conditions are too harsh (e.g., very low pH, high temperature).Reduce the acid concentration, use a milder acid, or perform the experiment at a lower temperature.
Formation of multiple unexpected products Complex rearrangement reactions of the carbocation intermediate or the presence of various nucleophiles.Simplify the reaction medium. Use a non-nucleophilic solvent if the goal is to study the intrinsic stability. Employ buffered solutions to maintain a constant pH.
Inconsistent degradation rates between experiments Variations in temperature, pH, or initial concentration of the reactant.Ensure precise control of all experimental parameters. Use a thermostated reaction vessel and accurately prepare all solutions.
Difficulty in quantifying degradation products Degradation products may not have a strong UV chromophore or may be volatile.Use a more universal detection method like mass spectrometry (LC-MS or GC-MS) or a Refractive Index Detector (RID) for HPLC. For volatile products, GC is the preferred method.

Data Presentation

The following table provides illustrative data on the degradation of this compound under different acidic conditions. Please note that this data is hypothetical and intended for instructional purposes, as specific kinetic data for this compound was not found in the cited literature. The trends shown are based on the general principles of acid-catalyzed reactions of cyclopropyl ketones.

Condition Acid Concentration (M) Temperature (°C) Half-life (t½, hours) Major Degradation Product(s)
1HCl0.12548Heptan-2-one, Heptan-3-one
2HCl1.0255Heptan-2-one, Heptan-3-one
3H₂SO₄0.15012Mixture of isomeric heptenones
4Acetic Acid1.050> 72Slow degradation, minor products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Media

Objective: To evaluate the stability of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M and 1 M)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (deionized)

  • pH meter

  • Thermostated water bath or heating block

  • HPLC system with UV or MS detector

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Reaction Setup:

    • For each acidic condition to be tested, place a defined volume of the acidic solution (e.g., 10 mL of 0.1 M HCl) into a sealed reaction vial.

    • Place the vials in a thermostated bath set to the desired temperature (e.g., 25 °C or 50 °C).

    • Allow the solutions to equilibrate to the set temperature.

  • Initiation of Degradation:

    • To each vial, add a small aliquot of the this compound stock solution to achieve a final concentration of approximately 100 µg/mL.

    • Vortex briefly to ensure homogeneity. Note this as time zero (t=0).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each reaction vial.

    • Immediately neutralize the aliquot by adding it to a vial containing a neutralizing agent (e.g., an appropriate amount of a basic solution like sodium bicarbonate) to quench the reaction.

  • Sample Analysis:

    • Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time to observe the degradation profile.

    • Calculate the degradation rate constant and the half-life of the compound under each condition.

Visualizations

Acid_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products ketone This compound protonated_ketone Protonated Ketone ketone->protonated_ketone Protonation acid H₃O⁺ carbocation Carbocation Intermediate protonated_ketone->carbocation Ring Opening ring_opened_product Ring-Opened Products (e.g., Acyclic Ketones/Alcohols) carbocation->ring_opened_product Nucleophilic Attack nucleophile Nucleophile (e.g., H₂O) Experimental_Workflow start Start prep_stock Prepare Stock Solution of this compound start->prep_stock setup_reaction Set up Acidic Reaction Conditions (pH, Temp) prep_stock->setup_reaction initiate Initiate Degradation (t=0) setup_reaction->initiate sampling Collect Aliquots at Time Intervals initiate->sampling quench Quench Reaction (Neutralize) sampling->quench analyze Analyze by HPLC/GC quench->analyze data_analysis Analyze Data (Rate, Half-life) analyze->data_analysis end End data_analysis->end

References

Technical Support Center: Overcoming Low Reactivity of 1-Cyclopropylbutan-1-one in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the challenges associated with the low reactivity of 1-cyclopropylbutan-1-one in common cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you navigate potential issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to consider?

A1: The low reactivity of this compound in coupling reactions can be attributed to a combination of steric and electronic factors. The bulky cyclopropyl group adjacent to the carbonyl can hinder the approach of reagents to the reaction center. Additionally, the cyclopropyl group can influence the electronic properties of the ketone, affecting enolate formation in reactions like α-arylation.

Initial Troubleshooting Steps:

  • Reagent Purity: Ensure all reagents, especially the palladium catalyst, ligands, and base, are of high purity and have been stored under appropriate inert conditions. Phosphine ligands are particularly susceptible to oxidation.

  • Inert Atmosphere: Reactions involving palladium catalysts are often sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen).

  • Reaction Concentration: Dilute conditions can slow down the reaction rate. Consider increasing the concentration of your reactants.

  • Temperature and Reaction Time: The steric hindrance of this compound may require more forcing conditions to overcome the activation energy. Gradually increasing the reaction temperature and extending the reaction time can be beneficial. However, be mindful of potential side reactions or decomposition at elevated temperatures.

α-Arylation of this compound

Q2: I am struggling with the α-arylation of this compound. What are the key challenges and how can I overcome them?

A2: The primary challenges in the α-arylation of this compound are inefficient enolate formation and the steric hindrance around the α-carbon. The choice of base, ligand, and palladium precursor is critical for success.

Troubleshooting α-Arylation:

  • Base Selection: A strong, non-nucleophilic base is required for efficient deprotonation. Sodium tert-butoxide (NaOtBu) is a common choice. If base-sensitive functional groups are present, consider weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require more active catalyst systems.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. Ligands from the Buchwald biarylphosphine family, such as XPhos, SPhos, and RuPhos, are often effective for coupling sterically hindered ketones. N-heterocyclic carbenes (NHCs) can also be highly effective ligands.[1]

  • Palladium Source: Using a pre-formed palladium catalyst (precatalyst) can lead to more consistent results than generating the active catalyst in situ. G3 or G4 Buchwald precatalysts are designed for ease of activation and high reactivity.

  • Side Reactions: Be aware of the potential for ring-opening of the cyclopropyl group, especially under harsh conditions. Monitoring the reaction for byproducts with a linear alkyl chain can provide insights into this competing pathway.

Table 1: Ligand and Base Effects on α-Arylation of Hindered Ketones

LigandBaseTypical Yield Range (%)Notes
XPhosNaOtBu70-95A robust ligand for a wide range of aryl halides.
SPhosNaOtBu75-98Often shows high reactivity, particularly with aryl chlorides.
RuPhosK₃PO₄65-90Effective with weaker bases, suitable for base-sensitive substrates.
IPr (NHC)NaOtBu70-92An alternative to phosphine ligands, can be effective in challenging cases.

Yields are representative and can vary based on the specific aryl halide and reaction conditions.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of an aryl halide with a secondary amine is slow and incomplete when using this compound as a substrate for subsequent reactions. How can I improve this?

A3: While this compound is not a direct substrate in the Buchwald-Hartwig amination, its presence in a synthetic route implies that sterically demanding substrates may be involved. For the amination step itself, steric hindrance on either the aryl halide or the amine can significantly slow the reaction.[1]

Troubleshooting Buchwald-Hartwig Amination:

  • Ligand Selection: For sterically hindered substrates, bulky dialkylbiaryl phosphine ligands are highly recommended.[1] Ligands like BrettPhos (for primary amines) and RuPhos (for secondary amines) are designed to facilitate the coupling of challenging substrates.[2]

  • Base Choice: The choice of base is crucial and depends on the solvent and the pKa of the amine.[3] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often in combination with more active catalyst systems.[4]

  • Solvent: The choice of solvent can influence the solubility of the base and the catalytic intermediates. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[2]

Sonogashira Coupling

Q4: I am attempting a Sonogashira coupling with a substrate containing the this compound moiety and observing low yields and side products. What could be the issue?

A4: The key challenges in Sonogashira couplings, especially with complex substrates, often revolve around the copper co-catalyst and potential side reactions. The presence of a ketone may also influence catalyst activity.

Troubleshooting Sonogashira Coupling:

  • Copper-Free Conditions: A common side reaction in Sonogashira couplings is the Glaser coupling, which is the homocoupling of the alkyne starting material, promoted by the copper(I) co-catalyst. Running the reaction under copper-free conditions can mitigate this issue. This often requires a more active palladium catalyst system.

  • Ligand and Palladium Source: For copper-free conditions, bulky and electron-rich phosphine ligands can be beneficial. Using a well-defined palladium precatalyst can also improve reaction outcomes.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used and can also serve as the solvent.[5] Anhydrous and deoxygenated solvents are crucial for maintaining catalyst activity.

  • Temperature: While many Sonogashira couplings proceed at room temperature, sterically hindered substrates may require heating.[6] However, elevated temperatures can also increase the rate of side reactions.

Suzuki-Miyaura Coupling

Q5: My Suzuki-Miyaura coupling involving a derivative of this compound is sluggish. How can I optimize the reaction?

A5: The reactivity in Suzuki-Miyaura couplings is highly dependent on the nature of the aryl halide and the boronic acid/ester. The presence of the ketone functionality can also influence the reaction.

Troubleshooting Suzuki-Miyaura Coupling:

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl. For less reactive aryl chlorides, a more active catalyst system is generally required.

  • Ligand Selection: Bulky, electron-rich phosphine ligands such as XPhos and SPhos are often effective for Suzuki couplings, especially with challenging substrates. These ligands promote the rate-limiting oxidative addition step.

  • Base and Solvent System: A common solvent system is a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. The base, typically an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the transmetalation step.[7]

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation). Using a more stable boronic ester, such as a pinacol ester, can sometimes improve results.

Experimental Protocols

Representative Protocol for α-Arylation of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

  • This compound

  • Aryl bromide

  • Pd-G3-XPhos precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the Pd-G3-XPhos precatalyst (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (2 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a preheated aluminum block on a stirrer hotplate at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Pd precatalyst and base to reaction vial B Add aryl halide and this compound A->B C Add anhydrous solvent B->C D Seal vial and heat with vigorous stirring C->D E Monitor progress (TLC, GC-MS) D->E F Cool to RT and quench E->F G Aqueous workup and extraction F->G H Dry, concentrate, and purify via chromatography G->H

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic Start Low Yield in Coupling Reaction Check_Basics Check Reagent Purity, Inert Atmosphere, and Concentration Start->Check_Basics Optimize_Conditions Increase Temperature and/or Reaction Time Check_Basics->Optimize_Conditions Change_Catalyst Screen Different Ligands and/or Palladium Precatalysts Optimize_Conditions->Change_Catalyst Change_Base Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃) Change_Catalyst->Change_Base Check_Side_Reactions Analyze for Ring-Opening or Homocoupling Byproducts Change_Base->Check_Side_Reactions Success Improved Yield Check_Side_Reactions->Success No significant side reactions Modify_Protocol Modify Protocol (e.g., Copper-Free Sonogashira) Check_Side_Reactions->Modify_Protocol Side reactions observed Modify_Protocol->Change_Catalyst

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Byproduct Formation in the Ring-Opening of 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the ring-opening of 1-cyclopropylbutan-1-one.

Troubleshooting Guide

This guide addresses specific issues related to unexpected byproduct formation during the acid-catalyzed ring-opening of this compound.

Q1: I am observing a significant amount of an isomeric ketone byproduct in my reaction. What is it and how can I minimize its formation?

A1: A common byproduct in the acid-catalyzed ring-opening of this compound is the rearranged ketone, hept-2-en-4-one. This occurs via a 1,2-hydride shift in the carbocation intermediate.

Mechanism of Byproduct Formation:

The acid-catalyzed ring-opening of this compound proceeds through the formation of a secondary carbocation. This carbocation can undergo a 1,2-hydride shift to form a more stable resonance-stabilized allylic carbocation. Subsequent deprotonation leads to the formation of the conjugated ketone, hept-2-en-4-one.

To minimize the formation of this byproduct, consider the following strategies:

  • Use of a milder Lewis acid: Strong Brønsted or Lewis acids can promote the hydride shift. Switching to a milder Lewis acid may favor the desired reaction pathway.

  • Lowering the reaction temperature: The rearrangement is an equilibrium process. Lowering the temperature can disfavor the formation of the thermodynamically more stable rearranged product.

  • Trapping the carbocation: The presence of a suitable nucleophile in the reaction mixture can trap the initial secondary carbocation before it has a chance to rearrange.

Q2: My reaction is producing a mixture of isomeric alkenes instead of the expected ring-opened product. What are these byproducts and how can I avoid them?

A2: The formation of isomeric alkenes, such as hept-1-en-4-one and hept-2-en-4-one, is a common issue. The desired product, hept-1-en-4-one, is formed from the direct deprotonation of the initial carbocation intermediate. However, as discussed in Q1, rearrangement can lead to hept-2-en-4-one.

Strategies to Control Regioselectivity:

  • Choice of Acid Catalyst: The nature of the acid catalyst can influence the product distribution. Protic acids may lead to different selectivity compared to Lewis acids. Screening different acid catalysts is recommended.

  • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediates and the transition states leading to different products. Experimenting with solvents of varying polarity may help to optimize the reaction for the desired product.

Q3: I am observing the formation of an alcohol byproduct. What is its likely structure and why is it forming?

A3: If your reaction is performed in the presence of water, even in trace amounts, you may observe the formation of the corresponding homoallylic alcohol, 1-cyclopropylbutan-1-ol, or rearranged alcohol products. The carbocation intermediate can be trapped by water, acting as a nucleophile.

To prevent the formation of alcohol byproducts:

  • Ensure anhydrous conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use of a non-nucleophilic acid: Employ an acid whose conjugate base is a poor nucleophile to avoid its participation in the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the acid-catalyzed ring-opening of this compound in the absence of a nucleophile?

A1: The expected major product is typically hept-1-en-4-one. This results from the cleavage of the C1-C2 bond of the cyclopropyl ring to form a secondary carbocation, followed by deprotonation.

Q2: How does the choice of acid (Brønsted vs. Lewis) affect the reaction?

A2: Both Brønsted and Lewis acids can catalyze the ring-opening. Lewis acids coordinate to the carbonyl oxygen, activating the cyclopropyl ring for cleavage.[1] Brønsted acids protonate the carbonyl oxygen, achieving the same activation. The choice of acid can influence the reaction rate and the byproduct profile due to differences in acidity and the nature of the counter-ion.

Q3: Can I use other nucleophiles to trap the carbocation intermediate?

A3: Yes, the carbocation intermediate can be trapped by a variety of nucleophiles, such as alcohols, thiols, and halides. This will lead to the formation of 1,3-difunctionalized products. The efficiency of trapping will depend on the nucleophilicity of the added reagent and its concentration relative to other potential nucleophiles (like the solvent or the counter-ion of the acid).

Data Presentation

Catalyst SystemTemperature (°C)Major ProductMajor Byproduct(s)Reference
H₂SO₄Room Temp.Hept-1-en-4-oneHept-2-en-4-oneHypothetical
BF₃·OEt₂0Hept-1-en-4-oneHept-2-en-4-oneHypothetical
SnCl₄-78 to 0Hept-1-en-4-oneMinimal rearrangementHypothetical

Experimental Protocols

General Protocol for the Acid-Catalyzed Ring-Opening of this compound:

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from any byproducts.

  • Characterize the products by NMR spectroscopy and mass spectrometry to confirm their identity and purity.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathway Start This compound Protonation Protonated Ketone Start->Protonation + H⁺ Carbocation1 Secondary Carbocation Protonation->Carbocation1 Ring Opening Product Hept-1-en-4-one (Desired Product) Carbocation1->Product - H⁺ Carbocation2 Allylic Carbocation (Rearranged) Carbocation1->Carbocation2 1,2-Hydride Shift Byproduct Hept-2-en-4-one (Byproduct) Carbocation2->Byproduct - H⁺

Caption: Reaction scheme showing the formation of the desired product and a major byproduct.

Experimental_Workflow Start 1. Reaction Setup (Ketone, Solvent, Inert Atm.) Addition 2. Add Lewis Acid at 0 °C Start->Addition Monitoring 3. Monitor Reaction (TLC/GC) Addition->Monitoring Quench 4. Quench with NaHCO₃ Monitoring->Quench Extraction 5. Workup and Extraction Quench->Extraction Purification 6. Purification (Chromatography) Extraction->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

References

Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Cyclopropylbutan-1-one. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the successful scale-up of this important chemical intermediate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Grignard reaction is resulting in a very low yield of this compound. What are the common causes?

A1: Low yields in the Grignard synthesis of this compound can stem from several factors. The most common issues include:

  • Poor Quality of Magnesium: The surface of the magnesium turnings may be oxidized. Ensure you are using fresh, high-quality magnesium. Activation of the magnesium surface, for instance with a small crystal of iodine or 1,2-dibromoethane, can be beneficial.

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used. Any trace of water will quench the Grignard reagent, reducing the yield.

  • Side Reactions: The primary side reaction is the formation of a tertiary alcohol by the addition of a second equivalent of the Grignard reagent to the ketone product. To minimize this, it is crucial to maintain a low reaction temperature and add the Grignard reagent slowly to the solution of the acylating agent. Using a less reactive acylating agent, such as a Weinreb amide (N-methoxy-N-methylamide), can also prevent this over-addition.[1]

  • Incorrect Stoichiometry: An incorrect ratio of Grignard reagent to the electrophile can lead to incomplete reaction or the formation of byproducts. Accurate measurement of all reagents is critical.

Q2: I am attempting a Friedel-Crafts acylation to synthesize an aryl cyclopropyl ketone, but the reaction is not proceeding. What could be the issue?

A2: Friedel-Crafts acylation can be a challenging reaction. Common reasons for failure include:

  • Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution and will not proceed efficiently with strongly deactivated aromatic rings, such as nitrobenzene.[2]

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all reagents and equipment are anhydrous.

  • Insufficient Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst, rendering it inactive.[3]

Issue 2: Formation of Multiple Products

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A3: The formation of multiple products is a common challenge. To improve selectivity:

  • In Grignard Reactions: As mentioned, the formation of the tertiary alcohol is a common side product.[1] Careful control of reaction temperature and the slow addition of the Grignard reagent are key. The use of Weinreb amides as the electrophile is a highly effective strategy to selectively obtain the ketone.[1]

  • In Friedel-Crafts Acylation: While generally less prone to polysubstitution than Friedel-Crafts alkylation, it can still occur with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.

Issue 3: Difficulty in Product Purification

Q4: How can I effectively purify this compound from the crude reaction mixture?

A4: Purification can be achieved through several methods:

  • Extraction: A standard aqueous workup is necessary to remove unreacted reagents and water-soluble byproducts. For Grignard reactions, quenching with a saturated aqueous solution of ammonium chloride is common. For Friedel-Crafts reactions, a dilute acid quench is typically used to decompose the aluminum chloride complex.

  • Fractional Distillation: Due to the relatively low boiling point of this compound, fractional distillation under atmospheric or reduced pressure is an effective method for purification.[4][5] This is particularly useful for separating it from higher-boiling impurities.

  • Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Experimental Protocols

Protocol 1: Grignard Reaction with a Nitrile (Conceptual)

This protocol outlines the synthesis of a cyclopropyl ketone via the reaction of a Grignard reagent with a nitrile.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF. Add a few drops of propyl bromide to initiate the reaction. Once the reaction starts, add the remaining propyl bromide dissolved in anhydrous ether dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of propylmagnesium bromide.

  • Reaction with Nitrile: Cool the Grignard reagent to 0 °C. Slowly add a solution of cyclopropyl cyanide in anhydrous ether to the Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Oxidation of 1-Cyclopropylbutan-1-ol (Conceptual)

This protocol describes the synthesis of this compound by the oxidation of the corresponding secondary alcohol.

  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropylbutan-1-ol in a suitable solvent such as dichloromethane.

  • Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the oxidant byproducts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by fractional distillation or column chromatography.

Quantitative Data

The following tables summarize conceptual quantitative data for the synthesis of cyclopropyl ketones based on analogous reactions. These values should be considered as starting points for optimization.

Table 1: Conceptual Reaction Parameters for Grignard Synthesis

ParameterValue
Reactants
Cyclopropyl Cyanide1.0 eq
Propylmagnesium Bromide1.2 eq
SolventAnhydrous Diethyl Ether
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time2 - 4 hours
Work-up & Purification
Quenching AgentSaturated aq. NH₄Cl
Purification MethodFractional Distillation
Expected Yield 60-80%

Table 2: Conceptual Reaction Parameters for Oxidation of 1-Cyclopropylbutan-1-ol

ParameterValue
Reactants
1-Cyclopropylbutan-1-ol1.0 eq
Oxidizing Agent (PCC)1.5 eq
SolventDichloromethane
Reaction Conditions
TemperatureRoom temperature
Reaction Time1 - 3 hours
Work-up & Purification
Work-upFiltration through celite
Purification MethodFractional Distillation
Expected Yield 70-90%

Visualizations

Diagram 1: General Workflow for Grignard Synthesis of this compound

Grignard_Workflow reagent_prep Grignard Reagent Preparation reaction Reaction with Cyclopropyl Cyanide reagent_prep->reaction Propylmagnesium bromide workup Aqueous Work-up reaction->workup Crude Product purification Purification (Distillation) workup->purification Extracted Product product This compound purification->product Pure Product

Caption: Workflow for the Grignard synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Grignard Synthesis

Troubleshooting_Grignard start Low Yield in Grignard Synthesis check_mg Check Mg Quality and Activation start->check_mg check_moisture Ensure Anhydrous Conditions start->check_moisture check_temp Optimize Reaction Temperature start->check_temp check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry solution_mg Use fresh Mg, activate with I₂ check_mg->solution_mg solution_moisture Flame-dry glassware, use anhydrous solvents check_moisture->solution_moisture solution_temp Maintain low temp during addition check_temp->solution_temp solution_stoichiometry Accurately measure reagents check_stoichiometry->solution_stoichiometry

Caption: Troubleshooting guide for low yield in Grignard synthesis.

References

Technical Support Center: Improving Regioselectivity in Reactions of 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during reactions of 1-cyclopropylbutan-1-one. The information is tailored for researchers, scientists, and drug development professionals aiming to improve regioselectivity in their experiments.

Section 1: α-Alkylation via Enolate Formation

One of the most common transformations involving ketones is α-alkylation. For an asymmetrical ketone like this compound, achieving regioselectivity—i.e., controlling whether the alkylation occurs on the cyclopropyl side or the ethyl side—is a frequent challenge. This is primarily governed by the formation of either the kinetic or thermodynamic enolate.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of products in my α-alkylation of this compound. How can I favor alkylation on the ethyl side (the less substituted α-carbon)?

A1: To favor alkylation on the less substituted α-carbon (the methylene of the ethyl group), you need to form the kinetic enolate. This enolate is formed faster because the protons on the less hindered carbon are more accessible to a bulky base.[1][2]

Troubleshooting Guide: Favoring the Kinetic Enolate

IssuePotential CauseRecommended Solution
Mixture of regioisomers The reaction conditions are allowing for equilibration to the more stable thermodynamic enolate.Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[3]
The reaction temperature is too high, allowing for equilibration.Maintain a low reaction temperature, typically -78 °C (a dry ice/acetone bath).[2]
The reaction time is too long.Keep the reaction time short (usually less than an hour) after the addition of the base.[2]
A protic solvent is being used.Use an aprotic solvent such as Tetrahydrofuran (THF) or Diethyl Ether.
Low Yield The base is not strong enough for complete deprotonation.Ensure the use of a sufficiently strong base like LDA.
The electrophile is too hindered or not reactive enough.Use a reactive electrophile (e.g., primary alkyl halides).

Q2: How can I achieve alkylation on the cyclopropyl side (the more substituted α-carbon)?

A2: Alkylation on the cyclopropyl side requires the formation of the more stable thermodynamic enolate. This is achieved under conditions that allow for equilibrium to be established, favoring the most stable intermediate.

Troubleshooting Guide: Favoring the Thermodynamic Enolate

IssuePotential CauseRecommended Solution
Formation of the kinetic product The base is too sterically hindered.Use a smaller, strong base such as Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).[2][3]
The reaction temperature is too low.Use higher temperatures, ranging from room temperature to the reflux temperature of the solvent.[2]
The reaction time is too short.Allow for a longer reaction time (e.g., several hours) to ensure equilibration.[2]
An aprotic solvent is being used without a protic source.Use a protic solvent or add a controlled amount of a proton source to facilitate equilibrium.
Data Presentation: Expected Regioselectivity in α-Alkylation
ConditionsTarget EnolateBaseSolventTemperatureExpected Major Product
Kinetic Control KineticLDATHF-78 °CAlkylation at the ethyl group
Thermodynamic Control ThermodynamicNaHTHF25 °C to 65 °CAlkylation at the cyclopropyl group
Experimental Protocols

Protocol 1: Kinetic Alkylation of this compound

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C.

  • Base Formation: Slowly add an equimolar amount of n-butyllithium to form LDA. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of this compound in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Alkylation: Add the alkyl halide electrophile and allow the reaction to proceed at -78 °C, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Protocol 2: Thermodynamic Alkylation of this compound

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Enolate Formation: Add a solution of this compound in anhydrous THF dropwise at room temperature. The mixture may be heated to reflux to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide and continue to stir at room temperature or reflux, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and purify by column chromatography.

Visualization: Controlling Enolate Formation

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control K_Start This compound K_Enolate Kinetic Enolate (Less Substituted) K_Start->K_Enolate LDA, THF, -78°C (Fast, Irreversible) K_Product Alkylation at Ethyl Group K_Enolate->K_Product + R-X T_Start This compound T_Enolate Thermodynamic Enolate (More Substituted) T_Start->T_Enolate NaH, THF, RT (Slow, Reversible) T_Product Alkylation at Cyclopropyl Group T_Enolate->T_Product + R-X

Caption: Reaction pathways for kinetic vs. thermodynamic alkylation.

Section 2: Ring-Opening Reactions

The strained cyclopropyl ring is susceptible to opening under various conditions, which can be an undesired side reaction or a targeted transformation. Regioselectivity in ring-opening is a key consideration.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in an unexpected linear ketone. What is causing the cyclopropyl ring to open?

A1: The cyclopropane ring can open under acidic, reductive, or transition-metal-catalyzed conditions.[4] The high ring strain makes it a versatile, albeit sometimes unstable, functional group.[4]

Troubleshooting Guide: Unwanted Ring-Opening

IssuePotential CauseRecommended Solution
Ring-opening under acidic conditions Use of Brønsted or Lewis acids for other transformations in the molecule.If possible, use non-acidic conditions. If an acid is necessary, use milder conditions (lower temperature, weaker acid). The ring opens to form the most stable carbocation.[4]
Ring-opening during reduction Strong reducing agents or harsh conditions.For simple ketone reduction without ring-opening, use a mild reducing agent like sodium borohydride (NaBH₄) under standard conditions.[4]
Uncatalyzed ring-opening High reaction temperatures.Avoid prolonged heating at high temperatures if ring integrity is desired.

Q2: I want to perform a regioselective ring-opening. How can I control which C-C bond of the cyclopropyl ring cleaves?

A2: Regioselectivity is dictated by the reaction mechanism.

  • Acid-catalyzed: The ring opens to form the most stable carbocation intermediate. For this compound, protonation of the carbonyl would likely lead to cleavage of the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[4]

  • Reductive (e.g., with dissolving metals): Cleavage is influenced by steric and electronic factors of the intermediate radical anion or dianion.[5]

  • Transition-metal catalyzed (e.g., Ni, Pd): The regioselectivity can be influenced by the catalyst, ligands, and substrate electronics, often leading to γ-functionalized ketones.[4]

Data Presentation: Regioselectivity in Ring-Opening Reactions
MethodCatalyst/ReagentTypical OutcomeFactor Controlling Regioselectivity
Acid-Catalyzed H⁺ or Lewis AcidFormation of a linear, unsaturated ketone or 1,3-difunctionalized product.Stability of the intermediate carbocation.[4]
Reductive Cleavage Li/NH₃Formation of a linear, saturated ketone.Stability of the intermediate radical/anion.[5]
Nickel-Catalyzed Ni catalyst + Alkyl Halideγ-Alkylated linear ketone.Oxidative addition and reductive elimination pathway.

Visualization: Ring-Opening Pathways

G Start This compound Acid Acid-Catalyzed (H+) Start->Acid Reductive Reductive Cleavage (Li/NH3) Start->Reductive TransitionMetal Ni-Catalyzed (+ R-X) Start->TransitionMetal Product_Acid Linear Unsaturated Ketone Acid->Product_Acid Carbocation intermediate Product_Reductive Linear Saturated Ketone Reductive->Product_Reductive Radical anion intermediate Product_TM γ-Alkylated Linear Ketone TransitionMetal->Product_TM Metallacycle intermediate

Caption: Different pathways for the ring-opening of this compound.

Section 3: Reactions with Grignard Reagents

The reaction of this compound with Grignard reagents can be complicated by the possibility of 1,2-addition to the carbonyl, conjugate (1,4) addition leading to ring-opening, or simple deprotonation if an enolate is formed.

Frequently Asked Questions (FAQs)

Q1: I am trying to add an alkyl group to the carbonyl using a Grignard reagent, but I am getting low yields and a complex mixture of products.

A1: Grignard reagents are strong bases and can deprotonate the α-hydrogens, leading to the formation of an enolate and unreacted starting material after work-up. Additionally, the cyclopropyl group can promote conjugate addition, which results in ring-opening.[6]

Troubleshooting Guide: Grignard Reactions

IssuePotential CauseRecommended Solution
Low conversion/starting material recovered Enolization is competing with nucleophilic addition.Use an organolithium reagent instead of a Grignard reagent, as they are generally more nucleophilic and less basic. Alternatively, use CeCl₃ (the Luche reduction conditions) to enhance the nucleophilicity of the Grignard reagent.
Ring-opened side products 1,4-conjugate addition is occurring.To favor 1,2-addition, perform the reaction at low temperatures (e.g., -78 °C). The use of CeCl₃ can also promote 1,2-addition.
Complex product mixture A combination of enolization, 1,2-addition, and 1,4-addition.Optimize the reaction by systematically varying the temperature, solvent, and type of organometallic reagent (Grignard vs. organolithium).
Data Presentation: Expected Products from Grignard Reaction
ReagentConditionsExpected Major ProductPotential Byproduct(s)
R-MgX THF, 0 °C to RTTertiary alcohol (1,2-addition)Ring-opened ketone (1,4-addition), recovered starting material (enolization)
R-MgX + CeCl₃ THF, -78 °CTertiary alcohol (1,2-addition)-
R-Li THF, -78 °CTertiary alcohol (1,2-addition)-

Visualization: Grignard Reaction Pathways

G Start This compound + R-MgX Path_1_2 1,2-Addition (Favored at low temp, CeCl3) Start->Path_1_2 Path_1_4 1,4-Addition (Ring-Opening) Start->Path_1_4 Path_Enol Enolization (Deprotonation) Start->Path_Enol Product_1_2 Tertiary Alcohol Path_1_2->Product_1_2 Product_1_4 Linear Ketone Path_1_4->Product_1_4 Product_Enol Recovered Starting Material (after workup) Path_Enol->Product_Enol

Caption: Potential reaction pathways for a Grignard reagent with this compound.

References

Technical Support Center: Catalyst Deactivation in 1-Cyclopropylbutan-1-one Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical transformations of 1-cyclopropylbutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of this compound?

A1: The most common catalysts for the hydrogenation of ketones, including cyclopropyl ketones, are noble metal catalysts. Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂ or Adams' catalyst), and Raney Nickel are frequently employed. The choice of catalyst can influence the chemoselectivity of the reaction, particularly if other reducible functional groups are present.

Q2: What are the primary mechanisms of catalyst deactivation in this compound transformations?

A2: Catalyst deactivation in these transformations can occur through several mechanisms:

  • Poisoning: Impurities in the reactants, solvents, or hydrogen gas (e.g., sulfur, carbon monoxide) can irreversibly bind to the active sites of the catalyst.

  • Fouling/Coking: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites. This is more common in reactions involving hydrocarbons at elevated temperatures.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.

  • Leaching: The active metal may dissolve into the reaction medium, leading to a loss of catalytic activity.

  • Side Reactions: The cyclopropyl group in this compound can undergo ring-opening reactions under certain catalytic conditions, leading to byproducts that may poison or foul the catalyst surface.

Q3: Are there any signs that my catalyst is deactivating during the reaction?

A3: Yes, common indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a stalled reaction that does not proceed to completion, or a change in product selectivity. Monitoring the reaction progress by techniques such as TLC, GC, or hydrogen uptake can help identify these signs early.

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism. Catalysts deactivated by coking can often be regenerated by controlled oxidation to burn off the carbon deposits. For some types of poisoning, chemical treatments may restore activity. However, deactivation by sintering is generally irreversible. For palladium catalysts, a regeneration method involving washing with solvents like chloroform and glacial acetic acid has been shown to be effective in removing organic blockages from the catalyst pores.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the catalytic transformation of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no conversion 1. Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to oxidation or contamination. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas. 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction. 4. Poor Mass Transfer: Inadequate stirring or mixing, preventing the substrate from accessing the catalyst surface.1. Use a fresh batch of catalyst or a newly opened container. Ensure proper inert atmosphere handling for pyrophoric catalysts like Raney Nickel. 2. Purify the substrate and solvents. Use high-purity hydrogen gas. Consider using a guard bed to remove impurities before they reach the catalyst. 3. Increase the catalyst loading in increments. 4. Ensure vigorous stirring to maintain the catalyst in suspension.
Reaction starts but then stops 1. Progressive Catalyst Poisoning: A slow-acting poison is present in the reaction mixture. 2. Fouling/Coking: Byproducts are depositing on the catalyst surface over time. 3. Leaching of Active Metal: The active catalyst is being lost to the solution.1. Identify and remove the source of the poison. This may require further purification of starting materials. 2. Lower the reaction temperature to minimize byproduct formation. Consider a different catalyst that is less prone to coking. 3. Use a more robust catalyst support or different reaction conditions to minimize leaching.
Formation of unexpected byproducts (e.g., ring-opened products) 1. Undesired Side Reactions: The catalyst or reaction conditions may be promoting the ring-opening of the cyclopropyl group. 2. Over-reduction: The desired product is being further reduced to other species.1. Screen different catalysts. For instance, palladium-based catalysts are known to catalyze ring-opening reactions of aryl cyclopropyl ketones.[2] A different metal or support may be more selective. 2. Reduce the hydrogen pressure or reaction time. Monitor the reaction closely to stop it once the desired product is formed.
Inconsistent results between batches 1. Variability in Starting Material Purity: Different batches of this compound may contain varying levels of impurities. 2. Inconsistent Catalyst Activity: The activity of the catalyst can vary between batches or with age. 3. Variations in Reaction Setup: Small changes in temperature, pressure, or stirring rate can affect the reaction outcome.1. Analyze the purity of each batch of starting material before use. 2. Test the activity of a new batch of catalyst on a small scale before use in a large-scale reaction. 3. Carefully control and document all reaction parameters for each experiment.

Data Presentation

Table 1: Comparison of Common Catalysts for Cyclopropyl Ketone Hydrogenation

Data is based on analogous reactions of cyclopropyl p-nitrophenyl ketone due to limited availability for this compound.

CatalystKey Performance MetricsProbable Outcome for this compound
Palladium on Carbon (Pd/C) High activity for ketone reduction. Potential for C-C bond hydrogenolysis under harsh conditions.High conversion to 1-cyclopropylbutan-1-ol. Risk of ring-opening at elevated temperatures or prolonged reaction times.
Raney Nickel Highly active for the reduction of ketones. Pyrophoric and requires careful handling.Likely to produce 1-cyclopropylbutan-1-ol. May require milder conditions to maintain the integrity of the cyclopropyl ring.
Platinum(IV) Oxide (PtO₂) Very active catalyst for hydrogenation. Can be less prone to hydrogenolysis than palladium.Expected to be a very active and effective catalyst for the formation of 1-cyclopropylbutan-1-ol.

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Hydrogenation catalyst (e.g., 5% Pd/C, PtO₂, or Raney Nickel)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker, autoclave)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry.

  • Catalyst Loading: Under an inert atmosphere, add the catalyst to the reaction vessel. For pyrophoric catalysts like Raney Nickel, handle as a slurry under water or ethanol.

  • Solvent and Substrate Addition: Add the anhydrous solvent to the vessel, followed by the this compound.

  • Hydrogenation:

    • Seal the reaction vessel and purge several times with an inert gas to remove air.

    • Purge the vessel with hydrogen gas.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

    • Begin vigorous stirring and heat to the desired temperature (e.g., 25-50°C).

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using TLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with a small amount of the reaction solvent.

    • The filtrate containing the product can then be concentrated and purified as required.

Visualizations

Catalyst_Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst (e.g., Pd/C, PtO2) Poisoning Poisoning (Sulfur, CO) Active_Catalyst->Poisoning Impurities Fouling Fouling/Coking (Carbon Deposits) Active_Catalyst->Fouling Byproducts Sintering Sintering (Thermal Degradation) Active_Catalyst->Sintering High Temperature Ring_Opening Side Reaction (Cyclopropane Ring-Opening) Active_Catalyst->Ring_Opening Harsh Conditions Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Ring_Opening->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation in this compound transformations.

Troubleshooting_Workflow Start Low Conversion or Stalled Reaction Check_Catalyst Is the catalyst fresh and handled correctly? Start->Check_Catalyst Check_Purity Are reactants and solvents of high purity? Check_Catalyst->Check_Purity Yes Replace_Catalyst Use fresh catalyst Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions (T, P, stirring) optimal? Check_Purity->Check_Conditions Yes Purify_Materials Purify reactants/solvents Check_Purity->Purify_Materials No Check_Byproducts Are byproducts (e.g., ring-opening) observed? Check_Conditions->Check_Byproducts Yes Optimize_Conditions Adjust T, P, or stirring Check_Conditions->Optimize_Conditions No Change_Catalyst Screen alternative catalysts Check_Byproducts->Change_Catalyst Yes Success Problem Resolved Check_Byproducts->Success No Replace_Catalyst->Check_Purity Purify_Materials->Check_Conditions Optimize_Conditions->Check_Byproducts Change_Catalyst->Success

Caption: A troubleshooting workflow for addressing low conversion in catalytic transformations.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Cyclopropylbutan-1-one and 1-Phenyl-2-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two cyclopropyl ketones: the alkyl-substituted 1-cyclopropylbutan-1-one and the aryl-substituted 1-phenyl-2-cyclopropylethanone. The unique chemical properties of the cyclopropyl group, particularly its inherent ring strain, make these ketones valuable intermediates in organic synthesis. However, the nature of the substituent attached to the carbonyl group significantly influences their reactivity. This document aims to elucidate these differences through a review of relevant chemical principles, supported by experimental data from related compounds, to aid in the selection of appropriate substrates for synthetic applications.

Core Reactivity Differences: An Overview

The fundamental difference in reactivity between this compound and 1-phenyl-2-cyclopropylethanone arises from the electronic properties of the butyl versus the phenylacetyl group. The phenyl group in 1-phenyl-2-cyclopropylethanone, although not directly conjugated with the carbonyl group, can influence the stability of intermediates in certain reactions. In contrast, the butyl group in this compound is a simple alkyl group with electron-donating inductive effects.

Aryl cyclopropyl ketones are generally more susceptible to reactions proceeding through radical or carbocationic intermediates due to the stabilizing effect of the aromatic ring through conjugation.[1][2][3] This increased reactivity is particularly evident in single-electron transfer (SET) processes and acid-catalyzed ring-opening reactions.[1][4] Conversely, alkyl cyclopropyl ketones, lacking this conjugation, often exhibit higher energy barriers for such transformations.[2][5]

Comparative Data Presentation

While direct comparative kinetic or yield data for this compound and 1-phenyl-2-cyclopropylethanone under identical conditions is limited in the reviewed literature, we can infer their relative reactivity from studies on analogous alkyl and aryl cyclopropyl ketones. The following tables summarize representative data for key reaction types.

Table 1: Nucleophilic Addition - Reduction with Sodium Borohydride

Ketone Substrate (Analogous)SolventTemperature (°C)Time (h)Yield (%)Reference
Cyclopropyl phenyl ketoneMethanol0 to rt2>95[6]
Cyclopropyl methyl ketoneMethanol0 to rt2>95[6]

Note: Data for analogous compounds are presented. The reduction of both alkyl and aryl cyclopropyl ketones to their corresponding alcohols with sodium borohydride is generally efficient. The primary difference in reactivity is not typically observed in simple hydride reductions but is more pronounced in reactions involving the cyclopropyl ring.

Table 2: Ring-Opening Reactions

Ketone Substrate (Analogous)ReagentsConditionsProductYield (%)Reference
Cyclopropyl phenyl ketone1,3,5-Trimethoxybenzene, TfOHHFIP, 65 °Cγ-Aryl ketone98[7]
Cyclopropyl p-nitrophenyl ketone1,3,5-Trimethoxybenzene, TfOHHFIP, 65 °Cγ-Aryl ketone82[7]
Phenyl cyclopropyl ketoneZn/EtOHReflux1-Phenylbutan-1-one85[1]
Methyl cyclopropyl ketoneZn/EtOHRefluxNo Reaction0[1]

Note: The data from analogous compounds clearly illustrates the enhanced reactivity of aryl cyclopropyl ketones in both acid-catalyzed and reductive ring-opening reactions. The electron-withdrawing nature of the p-nitrophenyl group further activates the ring. In contrast, an alkyl cyclopropyl ketone was unreactive under reductive ring-opening conditions.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving cyclopropyl ketones, adapted from the literature for general applicability.

Protocol 1: Reduction of a Cyclopropyl Ketone with Sodium Borohydride

This protocol describes a general procedure for the reduction of a cyclopropyl ketone to its corresponding alcohol.[6]

Materials:

  • Cyclopropyl ketone (1.0 equiv)

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄) (1.0-1.5 equiv)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the cyclopropyl ketone in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly add water to quench the excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Acid-Catalyzed Ring-Opening Hydroarylation

This protocol is adapted from a procedure for the Brønsted acid-catalyzed ring-opening of cyclopropyl ketones with electron-rich arenes.[7]

Materials:

  • Cyclopropyl ketone (1.0 equiv)

  • Arene nucleophile (e.g., 1,3,5-trimethoxybenzene) (1.2 equiv)

  • Hexafluoroisopropanol (HFIP)

  • Triflic acid (TfOH) (10 mol%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a vial, combine the cyclopropyl ketone and the arene nucleophile.

  • Dissolve the solids in HFIP to a concentration of 0.1 M with respect to the cyclopropyl ketone.

  • Place the vial in a pre-heated heating block at 65 °C.

  • To the stirring solution, add triflic acid dropwise.

  • Seal the vial and stir the reaction at 65 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Pathways and Visualizations

The distinct reactivity of these ketones can be understood by examining their behavior in key reaction mechanisms.

Nucleophilic Addition to the Carbonyl Group

In nucleophilic addition reactions, such as reduction with sodium borohydride, the nucleophile attacks the electrophilic carbonyl carbon. The primary difference in reactivity between the two title compounds is expected to be minimal for this reaction type, as the cyclopropyl group is not directly involved in the initial attack.

G cluster_0 Nucleophilic Addition (Reduction) Ketone R-(C=O)-Cyclopropyl Alkoxide R-CH(O⁻)-Cyclopropyl Ketone->Alkoxide Nucleophilic Attack Hydride H⁻ (from NaBH₄) Hydride->Ketone Alcohol R-CH(OH)-Cyclopropyl Alkoxide->Alcohol Protonation Protonation H₂O Protonation->Alkoxide

Caption: General mechanism for the nucleophilic addition of a hydride to a cyclopropyl ketone.

Acid-Catalyzed Ring-Opening

In the presence of a strong acid, the carbonyl oxygen is protonated, which activates the cyclopropane ring towards cleavage. For an aryl cyclopropyl ketone analog, the ring can open to form a carbocation that is stabilized by the aryl group. This intermediate is then trapped by a nucleophile. An alkyl cyclopropyl ketone would form a less stable carbocation, making this process less favorable.[1]

G cluster_1 Acid-Catalyzed Ring-Opening of an Aryl Cyclopropyl Ketone Analog Start Aryl-(C=O)-Cyclopropyl Protonated Aryl-(C=OH⁺)-Cyclopropyl Start->Protonated Protonation (H⁺) Carbocation Aryl-C⁺H-(CH₂)₂-C=O-Aryl (Resonance Stabilized) Protonated->Carbocation Ring Opening Product Aryl-CH(Nu)-(CH₂)₂-C=O-Aryl Carbocation->Product Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Carbocation

Caption: Mechanism of acid-catalyzed ring-opening for an aryl cyclopropyl ketone analog.

Conclusion

The reactivity of cyclopropyl ketones is highly dependent on the nature of the substituent on the carbonyl group. While both this compound and 1-phenyl-2-cyclopropylethanone readily undergo nucleophilic addition to the carbonyl group, their behavior in reactions involving the cyclopropyl ring differs significantly. Based on data from analogous compounds, 1-phenyl-2-cyclopropylethanone is predicted to be more reactive in ring-opening reactions, particularly under acidic or reductive conditions that proceed through cationic or radical intermediates. This is attributed to the ability of the phenyl group to stabilize these reactive intermediates. In contrast, this compound is expected to be more resistant to ring-opening transformations. This comparative guide provides researchers with the foundational knowledge and practical protocols to effectively utilize these versatile building blocks in their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Alkyl vs. Aryl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, offering a unique combination of a strained three-membered ring and a reactive carbonyl group. This structural feature serves as a versatile handle for a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements. However, the reactivity of this powerful functional group is profoundly influenced by the nature of the substituent attached to the carbonyl—specifically, whether it is an alkyl or an aryl group.

This guide provides an objective, data-supported comparison of the reactivity profiles of alkyl and aryl cyclopropyl ketones. Understanding these differences is critical for reaction design, enabling chemists to select the optimal substrate to achieve their synthetic goals.

Core Reactivity Differences: An Electronic Perspective

The fundamental distinction in reactivity between alkyl and aryl cyclopropyl ketones originates from their differing electronic properties. An aryl group can engage in conjugation with the carbonyl, which has significant implications for the stability of intermediates and transition states. In contrast, an alkyl group primarily exerts its influence through inductive effects and sterics.

  • Aryl Cyclopropyl Ketones : The aromatic ring can extend the π-system of the carbonyl group. This conjugation is crucial in reactions involving single-electron transfer (SET), where it can stabilize the resulting ketyl radical anion.[1][2][3][4] Consequently, aryl cyclopropyl ketones are generally more susceptible to reduction. This is quantitatively reflected in their reduction potentials; for instance, acetophenone has a reduction potential (E₁⸝₂) of -2.11 V (vs. SCE), whereas the aliphatic cyclohexanone has a more negative potential of -2.73 V, indicating it is harder to reduce.[5][6]

  • Alkyl Cyclopropyl Ketones : Lacking the extended conjugation, alkyl cyclopropyl ketones are generally less reactive in SET-initiated processes.[1][3] Their carbonyl carbon is rendered slightly less electrophilic by the electron-donating nature of the alkyl group compared to the potentially electron-withdrawing nature of a substituted aryl ring.[5] However, their typically smaller steric profile can lead to faster rates in reactions where nucleophilic attack at the cyclopropyl ring is favored.[1][3]

Comparison in Metal-Mediated Ring-Opening Reactions

One of the most synthetically valuable transformations of cyclopropyl ketones is their ring-opening, often mediated by transition metals or reducing agents like samarium(II) iodide (SmI₂). Here, the divergence in reactivity is particularly pronounced.

Computational and experimental studies on SmI₂-catalyzed intermolecular couplings reveal that aryl cyclopropyl ketones are significantly more reactive.[1][2] The aryl group's ability to stabilize the intermediate ketyl radical facilitates the initial reduction and the subsequent fragmentation of the cyclopropane ring.[1][3] While alkyl cyclopropyl ketones exhibit higher activation barriers for this initial reduction and fragmentation, they can undergo facile radical trapping due to reduced steric hindrance once the ring is opened.[1][3]

For some challenging couplings involving less reactive alkyl cyclopropyl ketones, standard SmI₂ catalytic conditions may fail. However, the use of more robust conditions, such as the addition of metallic samarium (Sm⁰) to stabilize the SmI₂ catalyst, can "switch on" the reactivity and provide the desired products in good yields.[6]

Table 1: Comparative Reactivity in SmI₂-Catalyzed Intermolecular Coupling

FeatureAryl Cyclopropyl Ketone (e.g., Phenyl)Alkyl Cyclopropyl Ketone (e.g., Cyclohexyl)
Relative Reactivity HigherLower, often requires catalyst stabilization[1][6]
Activation Barrier ~24.6 kcal/mol[1][2]~25.4 kcal/mol[1][2]
Rate-Influencing Factor Stabilization of ketyl radical via conjugation[1][4]Lower steric hindrance for radical trapping[1]

Similarly, in nickel-catalyzed reductive ring-opening reactions with alkyl halides, aryl cyclopropyl ketones are effective substrates.[7][8] In at least one reported system for γ-alkylation, the corresponding alkyl-substituted cyclopropyl ketones were found to be unreactive.[8]

Nucleophilic and Acid-Catalyzed Ring-Opening

The substituent on the carbonyl also dictates the outcome of nucleophilic and acid-catalyzed ring-opening reactions.

  • Nucleophilic Attack : Aryl cyclopropyl ketones bearing electron-withdrawing groups (e.g., p-nitrophenyl) are highly activated towards nucleophilic attack. The substituent enhances the electrophilicity of the carbonyl carbon and polarizes the C-C bonds of the cyclopropane ring, making it more prone to cleavage.[9]

  • Acid-Catalyzed Opening : Under acidic conditions, the reaction proceeds via a carbocationic intermediate. The regioselectivity is therefore governed by the formation of the most stable carbocation. For aryl cyclopropyl ketones, this typically results in the cleavage of the bond between the carbonyl carbon and the more substituted carbon of the cyclopropyl ring.[10]

Experimental Protocols

General Protocol for SmI₂-Catalyzed Reductive Coupling

This protocol is a generalized representation based on common practices in the literature and should be optimized for specific substrates.

Materials:

  • Cyclopropyl ketone (aryl or alkyl) (1.0 equiv)

  • Alkene or alkyne coupling partner (2.0 - 3.0 equiv)

  • SmI₂(THF) solution (0.1 M)

  • Additives if required (e.g., HMPA, Sm⁰)

  • Anhydrous THF

  • Quenching solution (e.g., saturated aq. Na₂S₂O₃, HCl)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the cyclopropyl ketone and the coupling partner.

  • Dissolve the substrates in anhydrous THF.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Add the SmI₂(THF) solution dropwise via syringe over a period of time. For less reactive alkyl cyclopropyl ketones, co-addition of a Sm⁰ suspension or use of other additives may be necessary.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding the appropriate aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nickel-Catalyzed Reductive Ring-Opening

This protocol is a generalized representation for the coupling of aryl cyclopropyl ketones with alkyl halides, based on published methods.[7][8]

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Alkyl bromide or chloride (1.5 - 2.0 equiv)

  • Nickel catalyst (e.g., NiBr₂(dme)) (10 mol%)

  • Ligand (e.g., phenanthroline or bipyridine derivative) (10 mol%)

  • Reductant (e.g., Zn powder) (3.0 equiv)

  • Solvent (e.g., MeOH or DMA)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the nickel catalyst, ligand, and reductant.

  • Purge the vessel with an inert gas.

  • Add the aryl cyclopropyl ketone and the solvent.

  • Add the alkyl halide and heat the reaction mixture to the specified temperature (e.g., 60 °C).

  • Stir the reaction for the designated time (e.g., 24 h), monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by flash column chromatography to yield the desired γ-alkylated ketone.

Visualization of Reactivity Pathways

The following diagrams illustrate the key mechanistic steps that differentiate the reactivity of aryl and alkyl cyclopropyl ketones in SET-mediated reactions.

G cluster_Aryl Aryl Cyclopropyl Ketone Pathway cluster_Alkyl Alkyl Cyclopropyl Ketone Pathway A_Start Aryl-CO-C₃H₅ A_SET e⁻ (SET) (Lower Barrier) A_Start->A_SET Reduction A_Ketyl [Aryl-C(O⁻)-C₃H₅]• Stabilized by Conjugation A_SET->A_Ketyl A_Frag Ring Fragmentation (Facilitated) A_Ketyl->A_Frag A_Int Aryl-C(O)=CH(CH₂)₂• Radical Intermediate A_Frag->A_Int A_Trap Radical Trapping A_Int->A_Trap A_Prod Product A_Trap->A_Prod B_Start Alkyl-CO-C₃H₅ B_SET e⁻ (SET) (Higher Barrier) B_Start->B_SET Reduction B_Ketyl [Alkyl-C(O⁻)-C₃H₅]• Unstabilized B_SET->B_Ketyl B_Frag Ring Fragmentation (Higher Barrier) B_Ketyl->B_Frag B_Int Alkyl-C(O)=CH(CH₂)₂• Radical Intermediate B_Frag->B_Int B_Trap Radical Trapping (Facile) B_Int->B_Trap B_Prod Product B_Trap->B_Prod

Caption: Comparative pathways for SET-mediated reactions.

G cluster_workflow General Experimental Workflow: Metal-Catalyzed Coupling Prep Prepare Reactants (Ketone, Coupling Partner) Setup Set up Reaction (Inert Atmosphere, Solvent) Prep->Setup Cat Add Catalyst System (e.g., Ni/Ligand/Reductant or SmI₂) Setup->Cat React React (Stirring, Heating) Cat->React Monitor Monitor Progress (TLC, GC-MS) React->Monitor Monitor->React Incomplete Quench Workup (Quench, Extract) Monitor->Quench Complete Purify Purify (Column Chromatography) Quench->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

References

A Comparative Spectroscopic Analysis of Aliphatic and Aromatic Ketones: 1-Cyclopropylethanone, 1-Cyclopentylethanone, and 1-Phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the spectroscopic data for 1-Cyclopropylethanone and its derivatives, 1-Cyclopentylethanone and 1-Phenylbutan-1-one. Spectroscopic analysis is a cornerstone of modern chemistry, enabling researchers, scientists, and drug development professionals to elucidate molecular structures, confirm the identity of synthesized compounds, and assess purity. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of these ketones, we can observe the influence of different structural motifs—a cyclopropyl ring, a cyclopentyl ring, and a phenyl group—on their spectral properties.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-Cyclopropylethanone, 1-Cyclopentylethanone, and 1-Phenylbutan-1-one. This side-by-side comparison highlights the diagnostic spectral features of each molecule.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 400 MHz

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
1-Cyclopropylethanone ~2.1s3H-CH₃
~1.9m1H-CH (cyclopropyl)
~0.9m2H-CH₂ (cyclopropyl)
~0.7m2H-CH₂ (cyclopropyl)
1-Cyclopentylethanone ~2.5m1H-CH (cyclopentyl)
~2.1s3H-CH₃
~1.5-1.8m8H-CH₂ (cyclopentyl)
1-Phenylbutan-1-one [1]7.96d, J = 7.6 Hz2HAr-H (ortho)
7.55t, J = 7.2 Hz1HAr-H (para)
7.45t, J = 7.2 Hz2HAr-H (meta)
2.95t, J = 7.2 Hz2H-CH₂-C=O
1.77m2H-CH₂-
1.00t, J = 7.2 Hz3H-CH₃
¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 100 MHz

CompoundChemical Shift (δ) [ppm]Assignment
1-Cyclopropylethanone ~209C=O
~28-CH₃
~18-CH (cyclopropyl)
~10-CH₂ (cyclopropyl)
1-Cyclopentylethanone ~210C=O
~51-CH (cyclopentyl)
~30-CH₂ (cyclopentyl)
~28-CH₃
~26-CH₂ (cyclopentyl)
1-Phenylbutan-1-one [1]200.5C=O
137.1Ar-C (quaternary)
132.9Ar-CH (para)
128.6Ar-CH (meta)
128.0Ar-CH (ortho)
40.5-CH₂-C=O
17.8-CH₂-
13.9-CH₃
Infrared (IR) Spectroscopic Data
CompoundWavenumber (cm⁻¹)Functional Group
1-Cyclopropylethanone [2][3]~1690C=O Stretch
~3080, ~3000C-H Stretch (cyclopropyl)
~2950, ~2870C-H Stretch (alkyl)
1-Cyclopentylethanone [4]~1705C=O Stretch
~2960, ~2870C-H Stretch (alkyl)
1-Phenylbutan-1-one ~1685C=O Stretch
~3060C-H Stretch (aromatic)
~2960, ~2870C-H Stretch (alkyl)
~1600, ~1450C=C Stretch (aromatic)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
1-Cyclopropylethanone [2]8469, 43, 41
1-Cyclopentylethanone [5]11297, 84, 69, 43
1-Phenylbutan-1-one 148105, 77, 51

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the ketone sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, ensuring sharp and symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid ketone sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Perform a background scan with the empty spectrometer to record the spectrum of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • The ketone sample, typically in a dilute solution with a volatile solvent, is injected into the mass spectrometer. For volatile compounds, direct injection or introduction via a gas chromatograph (GC-MS) is common.

  • Ionization:

    • In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of these techniques in structure elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing & Interpretation cluster_conclusion Conclusion prep Prepare Sample (Dissolve/Dilute) nmr NMR Spectroscopy prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms process Process Raw Data (FT, Baseline Correction) nmr->process ir->process ms->process interpret Interpret Spectra process->interpret structure Structure Elucidation/ Confirmation interpret->structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_info Information Provided Unknown Unknown Compound IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR IR_info Functional Groups (e.g., C=O) IR->IR_info MS_info Molecular Weight & Formula (from M⁺ and fragments) MS->MS_info NMR_info Carbon-Hydrogen Framework (Connectivity) NMR->NMR_info Structure Elucidated Structure IR_info->Structure MS_info->Structure NMR_info->Structure

Caption: The complementary roles of different spectroscopic techniques in structure elucidation.

References

A Comparative Study of Cyclopropyl vs. Cyclobutyl Ketones in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical determinant of a successful synthetic strategy. Among the diverse array of carbocyclic ketones, cyclopropyl and cyclobutyl ketones stand out for their unique blend of reactivity and structural features, largely governed by their inherent ring strain. This guide provides a comprehensive and objective comparison of cyclopropyl and cyclobutyl ketones, offering insights into their synthesis, spectroscopic properties, and characteristic reactions. The information presented, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Key Physicochemical and Spectroscopic Properties

The distinct ring sizes of cyclopropyl and cyclobutyl ketones give rise to notable differences in their physical and spectroscopic properties. The high ring strain in cyclopropyl ketones influences their bond lengths, bond angles, and consequently, their spectroscopic signatures.

PropertyCyclopropyl Ketone (e.g., Cyclopropyl methyl ketone)Cyclobutyl Ketone (e.g., Cyclobutyl methyl ketone)Key Differences & Implications
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/molThe higher ring strain in cyclopropanes makes them more susceptible to ring-opening reactions, a key feature of their reactivity profile.
C=O Stretching Frequency (IR) ~1690-1705 cm⁻¹~1780-1790 cm⁻¹The carbonyl group in cyclobutyl ketones exhibits a significantly higher stretching frequency due to increased s-character in the exocyclic C-C bond, a direct consequence of ring strain.
¹H NMR (α-protons) ~1.8-2.5 ppm~2.8-3.2 ppmThe α-protons in cyclobutyl ketones are typically more deshielded compared to those in cyclopropyl ketones.
¹³C NMR (C=O carbon) ~207-210 ppm~208-212 ppmThe chemical shift of the carbonyl carbon is comparable in both systems.
¹³C NMR (Ring carbons) α-C: ~17 ppm, β-C: ~12 ppmα-C: ~48 ppm, β-C: ~18 ppmThe upfield shift of the cyclopropyl ring carbons is a characteristic feature.

Synthesis of Cyclopropyl and Cyclobutyl Ketones

The synthetic routes to cyclopropyl and cyclobutyl ketones differ significantly, reflecting the distinct challenges associated with constructing three- and four-membered rings.

Synthesis of Cyclopropyl Ketones

A prevalent and efficient method for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky cyclopropanation of α,β-unsaturated ketones. This reaction utilizes a sulfur ylide, typically generated from trimethylsulfonium iodide or trimethylsulfoxonium iodide, to deliver a methylene group across the double bond.

Synthesis_Cyclopropyl_Ketone cluster_reactants Reactants cluster_products Products enone α,β-Unsaturated Ketone cyclopropyl_ketone Cyclopropyl Ketone enone->cyclopropyl_ketone Corey-Chaykovsky Reaction ylide Sulfur Ylide (e.g., (CH₃)₂S(O)=CH₂) ylide->cyclopropyl_ketone

Corey-Chaykovsky reaction for cyclopropyl ketone synthesis.
Synthesis of Cyclobutyl Ketones

The construction of the cyclobutane ring presents a different synthetic challenge. Common methods include:

  • [2+2] Cycloaddition of Ketenes and Alkenes: This method provides a direct route to cyclobutanones, often promoted by Lewis acids to enhance reactivity and selectivity.

  • Ring Expansion of Cyclopropylcarbinyl Systems: Treatment of cyclopropylcarbinyl derivatives, such as chlorides, with appropriate reagents can induce a ring expansion to furnish cyclobutanones. This highlights the synthetic relationship between the two ring systems.

  • Reaction of Diazomethane with Ketene: A classical, albeit hazardous, method for the preparation of cyclobutanone involves the reaction of diazomethane with ketene.

Synthesis_Cyclobutyl_Ketone cluster_reactants1 [2+2] Cycloaddition cluster_reactants2 Ring Expansion ketene Ketene cyclobutanone Cyclobutanone ketene->cyclobutanone Lewis Acid alkene Alkene alkene->cyclobutanone cyclopropylcarbinyl Cyclopropylcarbinyl Derivative cyclopropylcarbinyl->cyclobutanone Rearrangement

Synthetic routes to cyclobutanones.

Comparative Reactivity: Ring Strain as a Driving Force

The inherent ring strain in both cyclopropyl and cyclobutyl ketones is a dominant factor governing their reactivity. However, the manifestation of this strain-driven reactivity differs significantly between the two systems.

Cyclopropyl Ketones: The Propensity for Ring-Opening

The high ring strain of the cyclopropane ring makes cyclopropyl ketones susceptible to a variety of ring-opening reactions . These transformations provide access to valuable acyclic compounds and are often initiated by acids, reducing agents, or transition metals. The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring and the reaction conditions. For instance, in acid-catalyzed ring-opening, cleavage occurs to form the most stable carbocation intermediate.

Cyclobutyl Ketones: A Gateway to Rearrangements and Ring Expansions

While also strained, cyclobutyl ketones tend to undergo rearrangements and ring expansions rather than simple ring-opening. Key reactions include:

  • Baeyer-Villiger Oxidation: This reaction converts cyclic ketones into lactones. The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of oxygen insertion. For unsymmetrical ketones, the more substituted carbon atom generally migrates.

  • Norrish Type I and II Reactions: Photochemical excitation of cyclobutyl ketones can initiate Norrish Type I (α-cleavage) or Type II (intramolecular hydrogen abstraction) reactions, leading to a variety of products including smaller rings and unsaturated compounds.

  • Ring Expansion: Under certain conditions, particularly those involving the formation of a carbocation adjacent to the ring, cyclobutyl ketones can undergo ring expansion to form more stable cyclopentanone derivatives.

Reactivity_Comparison cluster_cyclopropyl Cyclopropyl Ketone Reactivity cluster_cyclobutyl Cyclobutyl Ketone Reactivity cpk Cyclopropyl Ketone ro_products Ring-Opened Products cpk->ro_products Ring-Opening (Acid, Reduction, etc.) cbk Cyclobutyl Ketone lactone Lactone cbk->lactone Baeyer-Villiger Oxidation rearranged_products Rearranged/ Ring-Expanded Products cbk->rearranged_products Norrish Reactions/ Ring Expansion

Dominant reaction pathways for cyclopropyl and cyclobutyl ketones.

The Wittig Reaction: A Comparative Look at Olefination

The Wittig reaction, a cornerstone of alkene synthesis, can be applied to both cyclopropyl and cyclobutyl ketones. The reaction involves the treatment of the ketone with a phosphorus ylide. While the fundamental reaction is the same, the nature of the cyclic ketone can influence reaction conditions and yields.

FeatureWittig Reaction on Cyclopropyl KetonesWittig Reaction on Cyclobutyl Ketones
Ylide Reactivity Both stabilized and non-stabilized ylides can be employed.Both stabilized and non-stabilized ylides can be employed.
Reaction Conditions Typically requires a strong base (e.g., n-BuLi, NaH) to generate the ylide in situ.Similar conditions to cyclopropyl ketones are generally effective.
Potential Side Reactions Ring-opening of the cyclopropyl group can be a competing pathway under certain conditions, especially with highly reactive ylides or harsh conditions.Less prone to ring-opening compared to cyclopropyl ketones.

Experimental Protocols

General Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone

Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • Trimethylsulfonium iodide or Trimethylsulfoxonium iodide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMSO to the flask and stir the suspension.

  • Add trimethylsulfonium iodide (or trimethylsulfoxonium iodide) portion-wise to the suspension at room temperature. Stir the mixture for 30-60 minutes until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the α,β-unsaturated ketone in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ketone.

General Experimental Protocol: Baeyer-Villiger Oxidation of a Cyclobutyl Ketone

Materials:

  • Cyclobutyl ketone (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the cyclobutyl ketone in dichloromethane in a round-bottom flask.

  • Add m-CPBA portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding lactone.

General Experimental Protocol: Wittig Reaction of a Cyclic Ketone

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Cyclic ketone (cyclopropyl or cyclobutyl ketone, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve the cyclic ketone in anhydrous THF.

  • Slowly add the ketone solution to the ylide solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product contains triphenylphosphine oxide as a byproduct. This can often be removed by trituration with a non-polar solvent like hexanes or by flash column chromatography on silica gel.

Conclusion

Cyclopropyl and cyclobutyl ketones, while both being small-ring carbocycles, exhibit distinct and complementary reactivity profiles that make them valuable assets in synthetic chemistry. The high ring strain of cyclopropyl ketones predisposes them to synthetically useful ring-opening reactions, providing linear structures from cyclic precursors. In contrast, cyclobutyl ketones are more inclined to undergo rearrangements and ring expansions, offering pathways to larger and more complex cyclic systems.

The choice between a cyclopropyl and a cyclobutyl ketone in a synthetic design will ultimately depend on the desired target molecule and the intended chemical transformations. A thorough understanding of their comparative synthesis, spectroscopic characteristics, and reactivity, as outlined in this guide, will empower researchers to strategically employ these versatile building blocks to achieve their synthetic goals in drug discovery and materials science.

A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Cyclopropylbutan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the validation of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance Spectroscopy (NMR).

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5] These parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[1][2][6][7]

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the typical performance of GC-MS, HPLC-UV, and NMR for the analysis of this compound.

ParameterGC-MSHPLC-UV¹H NMR
Principle Separation based on volatility and mass-to-charge ratio of ionized fragments.Separation based on polarity with detection via UV absorbance.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Selectivity Very HighHighModerate to High
Sensitivity Very High (pg/mL - ng/mL)High (ng/mL - µg/mL)Low (mg/mL)
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) < 2%< 2%< 5%
Limit of Detection (LOD) pg/mL rangeng/mL rangeHigh µg/mL range
Limit of Quantitation (LOQ) Low ng/mL rangeng/mL rangemg/mL range
Typical Application Identification and quantification of volatile compounds and impurities.[8][9]Routine quality control, purity assessment, and stability studies.[2]Structural elucidation and absolute quantification without a reference standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are outlines of the experimental protocols for the validation of GC-MS, HPLC-UV, and ¹H NMR methods for this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation : Samples are diluted with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration within the calibrated range. An internal standard may be added for improved precision.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate.

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Injection Volume : 1 µL.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 35-350.

    • Quantification : Based on the peak area of a characteristic ion of this compound.

2. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation : A high-performance liquid chromatograph with a UV detector.

  • Sample Preparation : Samples are dissolved in the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

    • Injection Volume : 10 µL.

3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : A precisely weighed amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard with a distinct chemical shift (e.g., maleic acid).

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment.

    • Relaxation Delay : A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.

    • Number of Scans : Sufficient to obtain an adequate signal-to-noise ratio.

  • Quantification : The concentration of this compound is determined by comparing the integral of a characteristic proton signal with the integral of the internal standard's signal. The characteristic upfield shift of cyclopropyl protons can be advantageous for signal separation.[10]

Method Validation Workflow and Data Analysis

The validation of an analytical method is a systematic process to confirm its suitability for the intended use. The following diagram illustrates the typical workflow for method validation and the subsequent data analysis.

MethodValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting MD_Start Define Analytical Requirements MD_Select Select Analytical Technique (GC-MS, HPLC, NMR) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol Method Ready for Validation MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness DA_Collect Collect Validation Data MV_Specificity->DA_Collect MV_Linearity->DA_Collect MV_Accuracy->DA_Collect MV_Precision->DA_Collect MV_LOD_LOQ->DA_Collect MV_Robustness->DA_Collect Validation Experiments Complete DA_Analyze Statistical Analysis DA_Collect->DA_Analyze DA_Compare Compare with Acceptance Criteria DA_Analyze->DA_Compare DA_Report Generate Validation Report DA_Compare->DA_Report End Validated Method DA_Report->End Method Validated

Caption: Workflow for Analytical Method Validation.

This diagram outlines the sequential process from method development through validation and data analysis, culminating in a validated analytical method.

The following decision tree can guide the selection of the most appropriate analytical technique based on the specific requirements of the analysis.

AnalyticalMethodSelection Start Start: Need to analyze This compound Q1 Primary Goal? Start->Q1 Q2 Sample Matrix? Q1->Q2 Quantification NMR ¹H NMR Q1->NMR Structural Confirmation Q3 Need for Absolute Quantification? Q2->Q3 Complex Matrix GCMS GC-MS Q2->GCMS Volatile Impurities HPLC HPLC-UV Q2->HPLC Routine QC / Purity Q3->HPLC No Q3->NMR Yes

Caption: Decision Tree for Analytical Method Selection.

This decision tree provides a logical pathway for selecting the most suitable analytical method based on the primary analytical goal and sample characteristics.

References

Mechanistic comparison of different cyclopropanation methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Cyclopropanation Methodologies

Cyclopropane rings are a highly valuable structural motif in organic chemistry, prevalent in numerous natural products and pharmaceuticals.[1][2] Their inherent ring strain makes them versatile synthetic intermediates.[3][4] This guide provides a mechanistic comparison of several key cyclopropanation methods, offering objective performance data and detailed experimental protocols to assist researchers in selecting the optimal strategy for their synthetic challenges.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[5][6] This method is particularly noted for its stereospecificity and tolerance of various functional groups.[7]

Mechanism

The reaction proceeds through the formation of an organozinc carbenoid species, iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a Zn-Cu couple.[7][8] This carbenoid then adds to the alkene in a concerted, cheletropic manner, meaning both new carbon-carbon bonds are formed simultaneously from the same face of the alkene.[6][9] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7] A key feature is that a free carbene is not involved; instead, a metal-associated "carbenoid" is the active species.[10] Allylic alcohols can direct the cyclopropanation to the same face of the molecule through coordination with the zinc reagent.[7][10]

Simmons_Smith_Mechanism cluster_formation Carbenoid Formation cluster_cyclopropanation Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid Insertion ZnCu Zn(Cu) ZnCu->Carbenoid Alkene Alkene (R-CH=CH-R) TS [Transition State] Carbenoid->TS Concerted syn-addition Alkene->TS Product Cyclopropane TS->Product Byproduct ZnI₂ TS->Byproduct

Caption: Mechanism of the Simmons-Smith reaction.

Performance Data
Substrate TypeReagentsYield (%)StereospecificityReference
Unfunctionalized AlkenesEt₂Zn, CH₂I₂HighComplete Retention[6]
Electron-Rich Alkenes (Enol ethers)Zn(Cu), CH₂I₂HighComplete Retention[6]
Polyenes (e.g., 4-vinylcyclohexene)[ⁱPrPDI]CoBr₂, CH₂Br₂, Zn81>50:1 regioselectivity[11]
Allylic AlcoholsZn(Cu), CH₂I₂GoodHigh (syn-directing)[7]
Experimental Protocol: Cyclopropanation of Cyclohexene
  • Reagent Preparation: A zinc-copper couple is prepared by treating activated zinc dust with copper(I) chloride solution.

  • Reaction Setup: The Zn-Cu couple is suspended in a suitable solvent, such as diethyl ether, under an inert atmosphere (e.g., nitrogen).

  • Addition: A solution of cyclohexene and diiodomethane in the same solvent is added to the suspension.

  • Reaction: The mixture is stirred, typically at reflux, for several hours. The reaction progress can be monitored by techniques like GC-MS.

  • Workup: The reaction is quenched, often with aqueous ammonium chloride. The organic layer is separated, washed, dried, and concentrated.

  • Purification: The resulting product, norcarane, is purified by distillation or chromatography.[6]

Transition Metal-Catalyzed Cyclopropanation

This class of reactions is one of the most versatile for synthesizing cyclopropanes.[5] It typically involves the reaction of a diazo compound with an alkene, catalyzed by a transition metal complex, most commonly featuring rhodium (Rh), copper (Cu), or palladium (Pd).[5]

General Mechanism

The catalytic cycle generally begins with the reaction of the transition metal catalyst with a diazo compound (e.g., ethyl diazoacetate, EDA).[12] This step leads to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive metal-carbene (or carbenoid) intermediate.[5][13] This intermediate then transfers the carbene fragment to an alkene. Two main pathways are proposed for this carbene transfer step:

  • Concerted Pathway: The alkene directly attacks the carbene carbon, forming the cyclopropane ring in a single, though often asynchronous, step.[14][15] This is the generally accepted mechanism for many rhodium and copper systems.[5][14]

  • Stepwise Pathway: This pathway involves the formation of a metallacyclobutane intermediate, which then undergoes reductive elimination to yield the cyclopropane product.[13][16] This mechanism has been proposed for certain palladium and rhodium catalysts.[16][17]

The catalyst is regenerated upon release of the cyclopropane product, allowing it to re-enter the catalytic cycle.[12]

TM_Catalysis cluster_pathways Carbene Transfer Pathways Catalyst M(L)n Catalyst Carbene Metal-Carbene LnM=CR₂ Catalyst->Carbene + R₂CN₂ - N₂ Diazo R₂CN₂ Product_Complex Catalyst-Product Complex Carbene->Product_Complex + Alkene Concerted Concerted Insertion Carbene->Concerted Stepwise Metallacyclobutane Intermediate Carbene->Stepwise Alkene Alkene Product_Complex->Catalyst - Product Product Cyclopropane Product_Complex->Product

Caption: General catalytic cycle for transition metal-catalyzed cyclopropanation.

Performance Comparison: Rh, Cu, and Pd Catalysts
Catalyst MetalTypical PrecursorCarbene SourceMechanism NotesSubstrate ScopeSelectivityReference
Rhodium (Rh) Rh₂(OAc)₄DiazoacetatesGenerally concerted and asynchronous; can be stepwise with specific ligands.Broad: electron-rich, neutral, and electron-poor alkenes.[5]High yields and excellent stereoselectivity, especially with chiral ligands (e.g., Rh₂(S-DOSP)₄).[5][5][15][18]
Copper (Cu) Cu(I) or Cu(II) saltsDiazo compoundsConcerted but strongly asynchronous addition of the metal-carbene. The formation of the copper-carbene is often rate-limiting.[13][14]Broad, similar to rhodium.[5]Good to high yields. Stereoselectivity is highly dependent on the ligand used.[14][12][13][14]
Palladium (Pd) Pd(OAc)₂Enynes, CH₂N₂Mechanistically diverse. Can proceed via Pd(II)/Pd(IV) cycles with net inversion of alkene geometry, or through Pd(0) involving a palladacyclobutane intermediate.[17][19][20]Often used for intramolecular reactions (enynes) or with specific substrates like norbornenes.[19][21]Stereochemical outcome is highly dependent on the specific catalytic cycle (e.g., inversion vs. retention).[19][20][17][19][20]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
  • Reaction Setup: To a solution of the alkene in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄, typically 0.1-1 mol%).

  • Slow Addition: A solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent is added slowly via a syringe pump over several hours. This is crucial to maintain a low concentration of the diazo compound and suppress side reactions like dimerization.

  • Reaction: The mixture is stirred at room temperature. The evolution of nitrogen gas indicates reaction progress.

  • Workup: After the addition is complete, the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to isolate the cyclopropane product.[5]

Ylide-Based Cyclopropanation (Corey-Chaykovsky Reaction)

This method utilizes sulfur ylides to transfer a methylene (or substituted methylene) group to an electron-deficient alkene, such as an α,β-unsaturated ketone or ester (a Michael acceptor).[22][23] It is mechanistically distinct from carbene-based methods.

Mechanism

The reaction proceeds via a stepwise, ionic mechanism.[23]

  • Michael Addition: The nucleophilic sulfur ylide attacks the β-carbon of the Michael acceptor in a conjugate addition reaction.[22]

  • Betaine Formation: This initial attack forms a zwitterionic intermediate known as a betaine.

  • Ring Closure: The negatively charged enolate oxygen then acts as an internal nucleophile, attacking the carbon bearing the sulfonium group. This intramolecular Sₙ2 reaction displaces a neutral dialkyl sulfide or sulfoxide, forming the cyclopropane ring.[22][23]

The less reactive oxosulfonium ylides typically react with α,β-unsaturated ketones to form cyclopropyl ketones, whereas more reactive sulfonium ylides can react with simple ketones to form epoxides instead.[22]

Ylide_Mechanism Ylide Sulfur Ylide (e.g., Me₂S⁺-CH₂⁻) Betaine Betaine Intermediate Ylide->Betaine 1. Michael Addition Acceptor Michael Acceptor (e.g., α,β-Unsaturated Ketone) Acceptor->Betaine Product Cyclopropane Betaine->Product 2. Intramolecular Sₙ2 Ring Closure Byproduct Me₂SO or Me₂S Product->Byproduct Displacement

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

Performance Data
Ylide TypeSubstrateProduct TypeYield (%)Reference
Dimethylsulfoxonium methylideα,β-Unsaturated KetonesCyclopropyl KetonesGenerally Good to High[22]
Dimethylsulfonium methylideα,β-Unsaturated KetonesEpoxides (often)-[22]
Stabilized Sulfur YlidesBenzylideneindandionesCyclopropanesGood[22]
Experimental Protocol: Corey-Chaykovsky Reaction
  • Ylide Preparation: The sulfur ylide is typically prepared in situ by deprotonating the corresponding sulfonium or sulfoxonium salt (e.g., trimethylsulfoxonium iodide) with a strong base like sodium hydride in a dry solvent such as DMSO or THF.

  • Reaction: The solution of the α,β-unsaturated carbonyl compound is added to the pre-formed ylide solution, usually at room temperature.

  • Monitoring: The reaction is stirred until completion, which can be monitored by TLC.

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography or crystallization.[22]

Mechanistic Summary and Comparison

FeatureSimmons-SmithTransition Metal CatalysisYlide-Based (Corey-Chaykovsky)
Reactive Species Zinc Carbenoid (ICH₂ZnI)Metal-Carbene (LₙM=CR₂)Sulfur Ylide (R₂S⁺-CR₂⁻)
Carbene Source Dihaloalkane (e.g., CH₂I₂)Diazo Compound (e.g., N₂CHCO₂Et)Sulfonium/Sulfoxonium Salt + Base
Mechanism Type Concerted, CheletropicConcerted or Stepwise (via Metallacycle)Stepwise, Ionic (via Betaine)
Stereospecificity Yes (retention of alkene geometry)Yes (for concerted pathways)Not strictly stereospecific due to betaine intermediate
Typical Alkene Substrate General alkenes; directing effect from -OHElectron-rich, neutral, or poor alkenesElectron-deficient (Michael acceptors)
Key Advantages High stereospecificity, reliable, good functional group tolerance.High catalytic efficiency, broad substrate scope, tunable selectivity via ligands.Avoids diazo compounds, complementary reactivity for electron-poor systems.
Key Limitations Stoichiometric zinc, expensive reagents (CH₂I₂).Requires potentially explosive diazo compounds, catalyst cost/sensitivity.Limited to Michael acceptors, potential for epoxide side-products.

References

Unveiling the Bioactivity of Cyclopropyl Ketones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among these, 1-cyclopropylbutan-1-one and its derivatives present an intriguing, yet underexplored, chemical space. This guide offers a comparative analysis of the biological activities of cyclopropyl ketone derivatives, drawing upon available experimental data to illuminate their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. By providing detailed experimental protocols and visualizing key pathways, this document serves as a foundational resource for initiating screening programs and guiding the rational design of next-generation therapeutics.

The incorporation of a cyclopropyl ring into small molecules can significantly influence their pharmacological properties. This rigid, three-membered ring can enhance metabolic stability, improve binding affinity to biological targets, and introduce unique conformational constraints. When positioned adjacent to a ketone, the cyclopropyl group can modulate the electronic properties of the carbonyl, influencing its reactivity and interaction with enzymes and receptors. While a direct comparative study on a series of simple this compound derivatives is not extensively documented in publicly available literature, analysis of structurally related compounds provides valuable insights into their potential therapeutic applications.

Comparative Biological Activity of Cyclopropyl Ketone Derivatives

To illustrate the potential bioactivities of this class of compounds, this section summarizes the in vitro cytotoxic and antimicrobial activities of a series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes, which are structurally related to this compound. These derivatives, synthesized from dehydrozingerone, showcase the impact of substitution on biological efficacy.

Table 1: In Vitro Cytotoxic and Antimicrobial Activities of Dehydrozingerone-Based Cyclopropyl Derivatives [1]

CompoundSubstituent (R)HeLa IC₅₀ (µM)LS174 IC₅₀ (µM)A549 IC₅₀ (µM)Bacillus cereus MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
3a H>50>50>5012.5255050
3b Methyl15.3220.4523.186.2512.52525
3c Ethyl12.8715.6318.916.2512.52525
3d Propyl10.2413.1115.433.136.2512.512.5
3e Butyl8.6311.7814.223.136.2512.512.5
3f Benzyl13.1510.1712.156.2512.52525
Cisplatin -1.502.103.50----
Streptomycin ----1.563.136.2512.5

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

The data clearly indicates that the length of the alkoxy chain significantly influences the cytotoxic activity against HeLa, LS174, and A549 cancer cell lines, with the butyl derivative (3e ) exhibiting the highest potency among the tested alkyl derivatives.[1] Similarly, the antimicrobial activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria is enhanced with increasing alkyl chain length, suggesting that lipophilicity plays a crucial role in the biological activity of these compounds.[1]

Potential as Monoamine Oxidase (MAO) Inhibitors

Structurally related cyclopropylamines are well-known mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters.[2] This suggests that derivatives of this compound, particularly after reductive amination to the corresponding amine, could be explored as potential MAO inhibitors for the treatment of depression and neurodegenerative disorders.

The inhibitory mechanism involves the oxidation of the cyclopropylamine by the flavin cofactor of MAO, leading to the opening of the cyclopropyl ring and the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inhibition.[2]

Experimental Protocols

To facilitate further research and enable comparative studies, detailed methodologies for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (HeLa, LS174, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
  • Bacterial Culture: Bacterial strains are grown in Mueller-Hinton broth overnight at 37°C.

  • Inoculum Preparation: The overnight cultures are diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Monoamine Oxidase (MAO) Inhibition Assay[2]
  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

  • Reaction Mixture: The assay is typically performed in a potassium phosphate buffer containing the MAO enzyme, a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 20-30 minutes).

  • Detection: The product of the enzymatic reaction is detected. For kynuramine, the formation of 4-hydroxyquinoline can be measured fluorometrically. For benzylamine, the production of hydrogen peroxide can be coupled to a horseradish peroxidase-catalyzed reaction with a fluorogenic or chromogenic substrate.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are presented in DOT language.

Experimental_Workflow_for_Anticancer_Screening cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of Test Compounds seed->prepare treat Treat Cells with Compounds prepare->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate determine Determine IC50 Values calculate->determine

Caption: Workflow for in vitro anticancer screening using the MTT assay.

MAO_Inhibition_Pathway cluster_enzyme MAO Enzyme Active Site cluster_inhibition Inhibition by Cyclopropylamine Derivative MAO MAO-FAD Substrate Monoamine Neurotransmitter MAO->Substrate Oxidized Products Substrate->MAO Metabolism Inhibitor Cyclopropylamine Derivative Oxidation Oxidation by FAD Inhibitor->Oxidation RingOpening Ring Opening Oxidation->RingOpening CovalentBond Covalent Adduct Formation (Irreversible Inhibition) RingOpening->CovalentBond CovalentBond->MAO Inactivates

Caption: Proposed mechanism of irreversible MAO inhibition by a cyclopropylamine derivative.

Conclusion and Future Directions

The available data, although not directly focused on this compound, strongly suggests that its derivatives are a promising scaffold for the development of new therapeutic agents. The demonstrated anticancer and antimicrobial activities of related cyclopropyl ketones, coupled with the known potential for MAO inhibition, highlight the versatility of this chemical class.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives with diverse substitutions on both the cyclopropyl and butyl moieties. This will enable the establishment of clear structure-activity relationships and the optimization of potency and selectivity for specific biological targets. The experimental protocols and workflows provided in this guide offer a solid foundation for such a research program, paving the way for the discovery of novel drug candidates.

References

A Comparative Guide to the Computational Analysis of 1-Cyclopropylbutan-1-one Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational methods for analyzing the reaction pathways of 1-cyclopropylbutan-1-one. Understanding these pathways is crucial for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes in drug development and materials science. This document objectively compares the performance of predominant computational methodologies, supported by extrapolated data from closely related systems due to the absence of specific experimental and computational studies on this compound.

Introduction to Reaction Pathways of this compound

This compound, an alkyl cyclopropyl ketone, possesses a strained three-membered ring that dictates its chemical reactivity. The primary reaction pathways involve the opening of this cyclopropyl ring, which can be initiated by various means, including acid catalysis, thermal activation, or radical-mediated processes. The elucidation of these pathways and their associated energetics is paramount for controlling reaction outcomes. Computational chemistry offers powerful tools to model these complex transformations at a molecular level.

Key Reaction Pathways

Based on the known reactivity of analogous alkyl cyclopropyl ketones, the following are the most plausible reaction pathways for this compound that are amenable to computational analysis:

  • Acid-Catalyzed Ring Opening: Protonation of the carbonyl oxygen activates the cyclopropyl ring, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of the ring opening is a key aspect to investigate.

  • Thermal Rearrangement (Thermolysis): At elevated temperatures, this compound can undergo rearrangement to form isomeric structures, such as cyclic ethers or unsaturated ketones. Identifying the transition states and activation barriers is crucial for predicting the feasibility of these transformations.

  • Radical-Mediated Reactions: The reaction can be initiated by a radical species, leading to the formation of a cyclopropylcarbinyl radical. This radical can undergo rapid ring-opening to a homoallylic radical, which can then participate in subsequent reactions.

The following diagram illustrates these general reaction pathways.

Reaction_Pathways This compound This compound Acid-Catalyzed Ring Opening Acid-Catalyzed Ring Opening This compound->Acid-Catalyzed Ring Opening H+ Thermal Rearrangement Thermal Rearrangement This compound->Thermal Rearrangement Δ Radical-Mediated Reactions Radical-Mediated Reactions This compound->Radical-Mediated Reactions R• Ring-Opened Products Ring-Opened Products Acid-Catalyzed Ring Opening->Ring-Opened Products Isomeric Products Isomeric Products Thermal Rearrangement->Isomeric Products Radical Adducts Radical Adducts Radical-Mediated Reactions->Radical Adducts

Figure 1: General reaction pathways of this compound.

Comparison of Computational Methodologies

The selection of an appropriate computational method is critical for obtaining reliable and accurate predictions of reaction pathways and energetics. The most common methods are Density Functional Theory (DFT), ab initio methods, and semi-empirical methods.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of different computational methods for calculating reaction barrier heights, a critical parameter in reaction pathway analysis. The data is based on benchmark studies of various organic reactions.[1][2][3]

Computational MethodTypical Mean Absolute Error (kcal/mol) for Barrier HeightsRelative Computational CostKey StrengthsKey Weaknesses
Density Functional Theory (DFT)
B3LYP3.0 - 5.0MediumGood balance of accuracy and cost; widely used.Can struggle with systems with significant dispersion interactions.
M06-2X1.0 - 2.0Medium-HighExcellent for main-group thermochemistry and kinetics.Can be more computationally demanding than B3LYP.
ωB97X-D1.0 - 2.0Medium-HighIncludes empirical dispersion correction; good for non-covalent interactions.Parametrization may not be optimal for all reaction types.
Ab Initio Methods
Hartree-Fock (HF)> 10Low (for ab initio)Conceptually simple; good starting point for more advanced methods.Does not account for electron correlation; generally poor accuracy for barrier heights.
Møller-Plesset Perturbation Theory (MP2)2.0 - 4.0HighIncludes electron correlation; often improves upon HF.Can be unreliable for systems with multi-reference character.
Coupled Cluster (CCSD(T))< 1.0Very High"Gold standard" for accuracy in quantum chemistry.Extremely computationally expensive; limited to smaller systems.
Semi-Empirical Methods
AM1, PM75.0 - 10.0Very LowVery fast; suitable for large systems and high-throughput screening.Lower accuracy; parametrization is critical and may not be transferable.
DFTB3.0 - 6.0LowFaster than DFT; can provide reasonable geometries and energies.Accuracy is highly dependent on the parameter set.[3]

Note: The performance of DFT functionals can be highly dependent on the specific reaction being studied.

Experimental Protocols: Computational Analysis Workflow

The following diagram outlines a general workflow for the computational analysis of a reaction pathway.

Workflow cluster_start 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis Define Reactants Define Reactants Propose Pathways Propose Pathways Define Reactants->Propose Pathways Geometry Optimization Geometry Optimization Propose Pathways->Geometry Optimization Transition State Search Transition State Search Propose Pathways->Transition State Search Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Determine Energies Determine Energies Frequency Calculation->Determine Energies Transition State Search->Frequency Calculation IRC Calculation IRC Calculation Transition State Search->IRC Calculation IRC Calculation->Determine Energies Construct PES Construct PES Determine Energies->Construct PES Analyze Structures Analyze Structures Construct PES->Analyze Structures

Figure 2: General workflow for computational reaction pathway analysis.
Protocol 1: Density Functional Theory (DFT) Analysis

This protocol details the steps for analyzing the acid-catalyzed ring-opening of this compound using DFT.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Methodology:

    • Functional: M06-2X is recommended for its good performance with main-group kinetics.

    • Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

    • Solvation Model: An implicit solvation model such as the Polarizable Continuum Model (PCM) should be used to simulate the reaction in a solvent (e.g., water or an organic acid).

  • Procedure: a. Reactant and Product Optimization: Build the 3D structures of this compound, the protonated ketone, any nucleophiles, and the expected ring-opened products. Perform geometry optimizations. b. Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. c. Transition State (TS) Search: i. Propose a transition state structure for the ring-opening step. This can be done using a synchronous transit-guided quasi-Newton (STQN) method or by manually constructing a guess structure. ii. Optimize the transition state structure. d. TS Verification: Perform a frequency calculation on the optimized TS structure to confirm it is a true first-order saddle point (exactly one imaginary frequency). e. Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to confirm that it connects the reactant and product minima. f. Energy Profile Construction: Calculate the relative energies of all stationary points (reactants, transition states, intermediates, and products), including ZPVE corrections, to construct the potential energy surface. The activation energy is the difference in energy between the transition state and the reactant complex.

Protocol 2: Ab Initio (Coupled Cluster) Analysis

This protocol outlines a high-accuracy single-point energy calculation on DFT-optimized geometries, often referred to as a DFT//CCSD(T) approach.

  • Software: A quantum chemistry package with robust coupled-cluster capabilities (e.g., MOLPRO, Q-Chem).

  • Methodology:

    • Geometries: Use the geometries of all stationary points obtained from the DFT protocol (M06-2X/6-311+G(d,p)).

    • Single-Point Energy Calculation: Perform single-point energy calculations using CCSD(T) with a large basis set, such as aug-cc-pVTZ.

  • Procedure: a. For each optimized geometry from the DFT calculations (reactants, TS, products), perform a single-point CCSD(T) energy calculation. b. Use the ZPVE and thermal corrections from the DFT frequency calculations. c. Construct the energy profile using the CCSD(T) electronic energies and the DFT thermal corrections.

Logical Comparison of Computational Approaches

The choice of computational method involves a trade-off between accuracy and computational cost. The following diagram illustrates the logical relationship for selecting a method for analyzing the reaction pathways of this compound.

Logical_Comparison Start Start Need High Accuracy? Need High Accuracy? Start->Need High Accuracy? Large System or High Throughput? Large System or High Throughput? Need High Accuracy?->Large System or High Throughput? No Use Ab Initio (e.g., CCSD(T)//DFT) Use Ab Initio (e.g., CCSD(T)//DFT) Need High Accuracy?->Use Ab Initio (e.g., CCSD(T)//DFT) Yes Use DFT (e.g., M06-2X) Use DFT (e.g., M06-2X) Large System or High Throughput?->Use DFT (e.g., M06-2X) No Use Semi-Empirical (e.g., DFTB) Use Semi-Empirical (e.g., DFTB) Large System or High Throughput?->Use Semi-Empirical (e.g., DFTB) Yes End End Use DFT (e.g., M06-2X)->End Use Ab Initio (e.g., CCSD(T)//DFT)->End Use Semi-Empirical (e.g., DFTB)->End

Figure 3: Decision diagram for selecting a computational method.

Conclusion

The computational analysis of this compound reaction pathways is a multifaceted task that requires careful selection of theoretical methods.

  • For general-purpose studies , DFT methods, particularly with functionals like M06-2X, offer a robust balance of accuracy and computational efficiency.

  • For benchmark-quality results on a specific pathway, high-level ab initio methods such as CCSD(T) are the gold standard, although they are computationally demanding.

  • For preliminary explorations of large reaction networks or for very large systems, semi-empirical methods can provide valuable initial insights despite their lower accuracy.

The synergistic use of these methods, for instance, using DFT for geometry optimizations and transition state searches followed by single-point CCSD(T) calculations for accurate energies, represents a powerful strategy for elucidating complex reaction mechanisms. This guide provides the foundational knowledge for researchers to embark on the computational investigation of this compound and related compounds, ultimately aiding in the rational design of chemical processes.

References

A Comparative Guide to Isomeric Purity Analysis of 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chiral molecules like 1-Cyclopropylbutan-1-one is a critical step in ensuring safety and efficacy. This guide provides a comparative analysis of two primary analytical techniques for this purpose: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

Isomers of Interest

The primary focus of this guide is the separation of the enantiomers of this compound:

  • (R)-1-Cyclopropylbutan-1-one

  • (S)-1-Cyclopropylbutan-1-one

Additionally, for the purpose of demonstrating method specificity, we will include a common constitutional isomer with the same molecular formula (C₇H₁₂O), 2-Methylcyclohexanone.

Comparative Analysis of Analytical Methods

The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) in both GC and HPLC.[1] The choice between Chiral GC and Chiral HPLC often depends on the volatility and thermal stability of the analyte, as well as the desired resolution and analysis time.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[2] The use of cyclodextrin-based CSPs is common for the separation of chiral ketones.[3][4][5] These columns have a hydrophobic cavity and a hydrophilic exterior, allowing for stereospecific interactions that lead to the separation of enantiomers.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. Polysaccharide-based CSPs are widely used for the chiral separation of a broad range of compounds, including ketones.[7][8][9] These columns offer excellent enantioselectivity for many chiral compounds.[10][11]

Experimental Data and Protocols

The following sections present hypothetical, yet realistic, experimental data and detailed protocols for the analysis of this compound using both Chiral GC and Chiral HPLC.

Chiral Gas Chromatography (GC) Analysis

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Cyclodex-B chiral capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[12][13]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split injection (split ratio 50:1) at 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 150°C at 5°C/min, and hold for 5 minutes.

  • Detector: FID at 280°C.

  • Injection Volume: 1 µL.

Hypothetical GC Data:

CompoundRetention Time (min)Peak Area% Area
2-Methylcyclohexanone10.51,5000.5
(R)-1-Cyclopropylbutan-1-one12.2285,00095.0
(S)-1-Cyclopropylbutan-1-one12.813,5004.5

Calculated Parameters:

ParameterValue
Resolution ((R) vs (S))1.8
Isomeric Purity of (R)-enantiomer95.5%
Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Instrument: HPLC system with a UV detector.

  • Column: CHIRALPAK® IA (amylose-based) column (250 x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

Hypothetical HPLC Data:

CompoundRetention Time (min)Peak Area% Area
2-Methylcyclohexanone4.11,6000.5
(S)-1-Cyclopropylbutan-1-one6.514,0004.5
(R)-1-Cyclopropylbutan-1-one7.8296,40095.0

Calculated Parameters:

ParameterValue
Resolution ((R) vs (S))2.5
Isomeric Purity of (R)-enantiomer95.5%

Method Comparison

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on volatility and interaction with a chiral stationary phase.Separation in the liquid phase based on partitioning between a liquid mobile phase and a chiral stationary phase.
Instrumentation Gas Chromatograph with FID or MS detector.High-Performance Liquid Chromatograph with UV or MS detector.
Typical Column Cyclodextrin-based chiral capillary columns.[3][6]Polysaccharide-based chiral columns.[7][14]
Sample Requirements Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Hypothetical Resolution 1.82.5
Analysis Time Longer run times due to temperature programming.Generally shorter analysis times for isocratic methods.
Solvent Consumption Minimal (only for sample preparation).Significant consumption of organic solvents as mobile phase.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the workflows for both Chiral GC and Chiral HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing prep Dissolve sample in dichloromethane (1 mg/mL) inject Inject 1 µL into GC prep->inject Prepared Sample separate Separation on Cyclodex-B Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Area and Isomeric Purity integrate->calculate

Caption: Workflow for Chiral GC Analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase (1 mg/mL) inject Inject 10 µL into HPLC prep->inject Prepared Sample separate Separation on CHIRALPAK® IA Column inject->separate detect Detection by UV (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Area and Isomeric Purity integrate->calculate

Caption: Workflow for Chiral HPLC Analysis of this compound.

Conclusion

Both Chiral GC and Chiral HPLC are suitable methods for the isomeric purity analysis of this compound. The hypothetical data suggests that Chiral HPLC may offer superior resolution in a shorter analysis time. However, Chiral GC is a viable alternative, particularly if the laboratory is already equipped for it and solvent consumption is a concern. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the need to separate other potential impurities. Method development and validation would be necessary to establish a robust and reliable analytical procedure for routine use.

References

Safety Operating Guide

Proper Disposal of 1-Cyclopropylbutan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 1-Cyclopropylbutan-1-one must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this flammable and irritant chemical.

Key Safety and Disposal Information

This compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1] Therefore, it must be managed as hazardous waste. Improper disposal can lead to safety hazards and environmental contamination.

All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and must be disposed of through an approved hazardous waste program. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

The following table summarizes the key hazard information and the likely EPA waste code for this compound.

Hazard ClassificationGHS PictogramsEPA Hazardous Waste Code
Flammable Liquid (Category 3)[1]🔥D001 (Ignitability)[2][3]
Skin Irritant (Category 2)[1]⚠️
Serious Eye Irritation (Category 2A)[1]⚠️
Specific target organ toxicity — single exposure (respiratory tract irritation)[1]⚠️

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Flame-retardant lab coat

    • Chemical-resistant gloves (nitrile or neoprene)

    • Splash-proof safety goggles or a face shield

  • Waste Collection:

    • Collect waste this compound in a designated, compatible hazardous waste container. The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.

    • Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks and the escape of flammable vapors.

    • Do not mix this compound with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The hazard characteristics: "Flammable Liquid," "Irritant"

      • The date of waste accumulation (the date you first add waste to the container)

      • Your name, department, and contact information.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

    • The SAA should be a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.

    • Store the container in secondary containment to prevent spills from spreading.

  • Disposal Request:

    • Once the waste container is full or you have finished generating this waste stream, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.

    • Do not pour this compound down the drain or dispose of it in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in a Labeled, Compatible Container A->B C Step 3: Securely Seal the Container B->C D Step 4: Store in a Designated Satellite Accumulation Area C->D E Step 5: Arrange for Pickup by EHS/Licensed Waste Disposal D->E F Proper Disposal at an Approved Facility E->F

Caption: Disposal Workflow for this compound

References

Safeguarding Your Research: Personal Protective Equipment for 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Laboratory Professionals

The proper handling of chemical reagents is paramount to ensuring a safe and productive research environment. This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Cyclopropylbutan-1-one, a flammable liquid and potential irritant. Adherence to these guidelines is critical for minimizing risk and protecting the health and safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE) Selection

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation[1]. Therefore, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecifications and Recommendations
Hand Protection Glove Material: Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for handling ketones[2][3][4]. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination. Inspection: Always inspect gloves for tears, punctures, or degradation before use.
Eye and Face Protection Primary: Chemical safety goggles are required at all times. Secondary: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection A flame-retardant lab coat must be worn and kept fastened. Ensure clothing fully covers the arms and legs.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Post-Operation A Review Safety Data Sheet (SDS) and Hazard Information B Assess Risks of a Planned Experiment A->B C Select Appropriate Gloves (e.g., Butyl Rubber, PVA) B->C D Select Eye and Face Protection (Goggles, Face Shield) B->D E Select Protective Clothing (Flame-Retardant Lab Coat) B->E F Determine Need for Respiratory Protection B->F G Inspect PPE Before Use C->G D->G E->G F->G H Handle Chemical in Controlled Environment (Fume Hood) G->H I Follow Safe Handling Procedures H->I J Properly Doff and Dispose of Contaminated PPE I->J K Dispose of Chemical Waste According to Institutional Protocols I->K

Figure 1. Logical workflow for selecting and using PPE when handling this compound.

Operational Plan: Safe Handling Procedures

To ensure a safe laboratory environment, the following operational procedures must be strictly followed when working with this compound:

  • Engineering Controls: All work with this compound must be performed in a properly functioning chemical fume hood to control vapor inhalation.

  • Ignition Sources: As a flammable liquid, all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be eliminated from the work area[5].

  • Personal Hygiene: Avoid contact with skin and eyes[6]. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible[2][6].

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Dispose of all contaminated PPE, such as gloves and absorbent materials, as hazardous waste in accordance with institutional and local regulations.

  • Regulatory Compliance: Do not discharge this compound into drains or the environment[6]. All chemical waste must be managed by the institution's environmental health and safety department or a licensed hazardous waste disposal company.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
1-Cyclopropylbutan-1-one

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